molecular formula C7H16O2 B588349 (2S)-1-tert-Butoxypropan-2-ol CAS No. 136656-76-3

(2S)-1-tert-Butoxypropan-2-ol

Cat. No.: B588349
CAS No.: 136656-76-3
M. Wt: 132.203
InChI Key: GQCZPFJGIXHZMB-LURJTMIESA-N
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Description

(2S)-1-tert-Butoxypropan-2-ol, also known as propylene glycol mono-tert-butyl ether, is a chiral glycol ether solvent valued in research and industrial applications for its ability to replace more hazardous ethylene glycol ethers . Its primary research value lies in its utility as a solvent in the development and formulation of coatings, inks, latex paints, adhesives, and all-purpose cleaners . The stereochemistry of the (2S)-enantiomer may offer specific interactions in chiral environments, presenting opportunities for investigative studies in asymmetric synthesis or specialized material science. As a less volatile solvent with good water solubility and an ethereal odor, it is suited for applications requiring stable processing conditions . Mechanistically, its structure as both an ether and alcohol contributes to its solvating power for a range of polar and non-polar substances. International safety evaluations have identified this compound as a chemical that causes tumors of the urinary tract in rodents , and it is classified as a suspected carcinogen (GHS H351) . This makes it a subject of ongoing toxicological and mechanistic research, particularly for understanding the biological impact of glycol ether exposure in occupational settings . Consequently, it is a relevant compound for studies aimed at developing safer industrial chemical alternatives and for fundamental research into its environmental fate and biological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCZPFJGIXHZMB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654646
Record name (2S)-1-tert-Butoxypropan-2-ol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136656-76-3
Record name (2S)-1-tert-Butoxypropan-2-ol
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Record name (S)-1-tert-Butoxy-2-propanol
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Foundational & Exploratory

(2S)-1-tert-Butoxypropan-2-ol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-1-tert-Butoxypropan-2-ol: Structure, Stereochemistry, and Synthetic Utility

Introduction: A Versatile Chiral Synthon

This compound, a member of the propylene glycol monoalkyl ether family, is an organic compound of significant interest in modern synthetic chemistry.[1][2] Identified by its CAS Number 136656-76-3, this molecule possesses the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[3][4] It exists as a clear, colorless liquid with a characteristic eucalyptus-like ethereal odor.[1][3][5] While its racemic form, 1-tert-butoxy-2-propanol, finds broad application as an industrial solvent in coatings, cleaners, and inks due to its favorable solvency and lower toxicity profile compared to ethylene glycol ethers, the true value of the enantiomerically pure (2S) form lies in its application as a sophisticated chiral building block.[1][2][6]

The presence of a defined stereocenter at the C-2 position, combined with the sterically demanding tert-butoxy group, makes this compound a valuable starting material for the stereoselective synthesis of complex chiral molecules, particularly pharmaceutical intermediates.[7] Its utility is predicated on the fundamental principle that biological systems are inherently chiral, and the therapeutic efficacy of many drugs is dependent on a single enantiomer.[8] This guide provides a detailed exploration of the chemical structure, stereochemistry, synthesis, and application of this pivotal chiral synthon for researchers and professionals in drug development and organic synthesis.

PART 1: Molecular Structure and Stereochemistry

The defining feature of this compound is its chirality, which originates from the stereogenic center at the second carbon atom (C-2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a tert-butoxymethyl group (-CH₂OC(CH₃)₃).

Assigning the (S)-Configuration

The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority Assignment: The atoms directly attached to the chiral center (C-2) are ranked by atomic number.

    • Oxygen (-OH): Priority 1 (highest atomic number)

    • Carbon of the -CH₂O- group: Priority 2

    • Carbon of the -CH₃ group: Priority 3

    • Hydrogen (-H): Priority 4 (lowest atomic number)

  • Spatial Orientation: When the molecule is viewed with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as having the (S)-configuration.

The steric bulk of the tert-butyl group is a key feature, influencing the molecule's reactivity and its ability to direct the stereochemical outcome of subsequent reactions when used as a chiral auxiliary or building block.[7]

G start This compound activated Activated Intermediate (e.g., Tosylate) start->activated 1. TsCl, Pyridine epoxide (S)-Propylene Oxide activated->epoxide 2. Base (e.g., NaH) Intramolecular SN2 product New Chiral Alcohol epoxide->product nucleophile Nucleophile (Nu⁻) nucleophile->product Stereospecific Ring-Opening

Sources

Introduction: The Strategic Importance of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (2S)-1-tert-Butoxypropan-2-ol

This compound is a valuable chiral building block in the landscape of pharmaceutical and fine chemical synthesis. Its utility stems from the presence of a defined stereocenter at the C-2 position and a sterically demanding tert-butoxy group, which together enable highly stereoselective transformations.[1] This molecule serves as a key intermediate in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The commercial product, often referred to as propylene glycol mono-tert-butyl ether (PGTBE), is primarily the α-isomer, 1-tert-butoxypropan-2-ol.[2][3][4][5] The critical challenge for synthetic chemists is not merely the construction of its chemical framework but the precise control of its stereochemistry to produce the (S)-enantiomer in high purity.

This guide provides a comprehensive overview of the three principal strategies for achieving this goal: Asymmetric Synthesis , Kinetic Resolution , and Chiral Pool Synthesis . We will delve into the theoretical underpinnings of each approach, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific objectives, whether for lab-scale discovery or industrial-scale production.

Part I: Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired chiral center from a prochiral substrate by employing a chiral catalyst or reagent. This approach is often elegant and efficient, directly generating the target enantiomer without the need to separate it from its mirror image.

Method 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

A cornerstone of modern asymmetric synthesis, the Sharpless Asymmetric Epoxidation (SAE) provides a powerful and predictable method for converting prochiral allylic alcohols into enantiomerically enriched 2,3-epoxyalcohols.[6] The reaction, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[7][8][9] The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation; for the synthesis of (2S)-glycidol, the precursor to our target molecule, L-(+)-diethyl tartrate is required.[6][7]

The overall workflow involves two key transformations: the asymmetric epoxidation of allyl alcohol followed by the regioselective ring-opening of the resulting (2S)-glycidol with a tert-butyl nucleophile.

sub Allyl Alcohol (Prochiral) reagent1 Sharpless Asymmetric Epoxidation Ti(OiPr)₄, L-(+)-DET, TBHP, -20 °C epoxide (2S)-Glycidol (Chiral Epoxide) reagent2 Nucleophilic Ring Opening Potassium tert-butoxide, tert-butanol product This compound (Final Product) reagent1->epoxide reagent2->product

Caption: Workflow for the Sharpless Asymmetric Epoxidation route.

Step A: Sharpless Asymmetric Epoxidation of Allyl Alcohol [1][7]

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 200 mL) and cool to -20 °C using a cryocooler or a CCl₄/dry ice bath.

  • Add titanium(IV) isopropoxide (5.9 mL, 20 mmol) via syringe, followed by L-(+)-diethyl tartrate (4.1 mL, 24 mmol). Stir the resulting pale-yellow solution for 10 minutes to allow for complex formation.

  • Substrate Addition: Add allyl alcohol (6.8 mL, 100 mmol) dropwise, ensuring the internal temperature is maintained below -15 °C.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (5.5 M in decane, 55 mL, 300 mmol) dropwise over 1-2 hours using a syringe pump. Causality Note: Slow addition is critical to control the reaction exotherm and prevent a decrease in enantioselectivity. Maintain the internal temperature at -20 °C throughout the addition.

  • Reaction Monitoring: Stir the mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a freshly prepared, cold 10% aqueous solution of tartaric acid (60 mL). Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2S)-glycidol.

Step B: Ring-Opening of (2S)-Glycidol [1]

  • Base Preparation: In a separate flame-dried flask under nitrogen, dissolve potassium tert-butoxide (11.2 g, 100 mmol) in anhydrous tert-butanol (100 mL).

  • Nucleophilic Attack: Add the crude (2S)-glycidol from Step A, dissolved in a small amount of tert-butanol, dropwise to the stirred potassium tert-butoxide solution at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 12-16 hours, monitoring by TLC until the glycidol is consumed.

  • Workup and Purification: Cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL) and diethyl ether (100 mL). Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

ParameterTypical ValueSource
Enantiomeric Excess (ee)>94%[10]
Overall Yield~70-80%[10]
Method 2: Asymmetric Reduction of 1-tert-Butoxypropan-2-one

An alternative asymmetric strategy involves the enantioselective reduction of the prochiral ketone, 1-tert-butoxypropan-2-one. This method is highly convergent, establishing the chiral center in a single chemical step. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to direct the stereoselective delivery of a hydride from a borane source.[11]

sub 1-tert-Butoxypropan-2-one (Prochiral Ketone) reagent1 Asymmetric Reduction (S)-CBS Catalyst, BH₃•THF product This compound (Final Product) reagent1->product

Caption: Workflow for the Asymmetric Ketone Reduction route.

  • Setup: To a flame-dried, nitrogen-purged flask, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mL, 5 mol%).

  • Borane Addition: Cool the flask to 0 °C and add borane-tetrahydrofuran complex (1.0 M in THF, 60 mL, 0.6 equivalents) dropwise. Stir for 10 minutes.

  • Substrate Addition: Add a solution of 1-tert-butoxypropan-2-one (13.0 g, 100 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes via syringe pump, maintaining the temperature at 0 °C. Causality Note: The ketone coordinates to the boron of the CBS catalyst, which activates it for reduction. The chiral framework of the catalyst sterically shields one face of the carbonyl, directing the intramolecular hydride delivery from the coordinated borane to the opposite face.

  • Reaction and Quench: Stir at 0 °C for 1-2 hours or until TLC indicates complete consumption of the ketone. Cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL).

  • Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether (150 mL), wash with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify by vacuum distillation to obtain the target alcohol.

ParameterTypical ValueSource
Enantiomeric Excess (ee)90-98%[11][12]
Yield>90%[12]
Catalyst Loading1-10 mol%[12]

Part II: Kinetic Resolution Strategy

Kinetic resolution operates on a racemic mixture, where a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the other, less reactive enantiomer enriched.[13] The theoretical maximum yield for the desired enantiomer (as the unreacted starting material) is 50%.

Method: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Jacobsen's Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving racemic terminal epoxides.[14] It employs a chiral (salen)Co(III) complex to catalyze the enantioselective addition of water to one of the epoxide enantiomers.[15][16] To obtain this compound, we can apply this method to racemic propylene oxide. Using the (R,R)-Jacobsen catalyst, the (S)-propylene oxide is preferentially hydrolyzed to (S)-propane-1,2-diol, leaving the desired (R)-propylene oxide unreacted and in high enantiomeric purity.[17][18] This enantioenriched epoxide is then isolated and opened with tert-butoxide.

sub Racemic Propylene Oxide proc1 Hydrolytic Kinetic Resolution (R,R)-Jacobsen Catalyst, H₂O sub->proc1 unreacted (R)-Propylene Oxide (>99% ee) proc1->unreacted k_slow product_diol (S)-Propane-1,2-diol proc1->product_diol k_fast proc2 Ring Opening K-OtBu unreacted->proc2 final_product This compound proc2->final_product

Caption: Workflow for the Hydrolytic Kinetic Resolution (HKR) route.

  • Catalyst Activation: To a flask, add (R,R)-(salen)Co(II) complex (0.2–0.5 mol%). Expose the flask to air for 30 minutes to allow for oxidation to the active Co(III) species.

  • Reaction Setup: Add racemic propylene oxide (1 equivalent) to the flask. Cool the mixture to 0 °C.

  • Resolution: Add water (0.5 equivalents) dropwise over 10-15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality Note: The chiral salen complex coordinates the epoxide and a water molecule, creating a chiral environment where the nucleophilic attack of water is highly accelerated for one enantiomer over the other.

  • Isolation: The reaction mixture consists of the unreacted, volatile (R)-propylene oxide and the non-volatile (S)-propane-1,2-diol. The enantioenriched (R)-propylene oxide can be directly distilled from the reaction mixture under atmospheric pressure.

  • Ring Opening: The collected (R)-propylene oxide is then subjected to ring-opening with potassium tert-butoxide as described in Part I, Method 1, Step B, to yield this compound.

ParameterTypical ValueSource
Enantiomeric Excess (ee) of Epoxide>99%[15][18]
Yield of Recovered Epoxide40-48%[13]
Catalyst Loading0.2-2.0 mol%[15]

Part III: Chiral Pool Synthesis Strategy

Chiral pool synthesis leverages the abundance of naturally occurring, enantiomerically pure compounds, such as amino acids, carbohydrates, and hydroxy acids, as inexpensive starting materials.[19][20][21] For the synthesis of this compound, the readily available (S)-ethyl lactate is an ideal precursor, as it already contains the required stereocenter.[22]

Method: Four-Step Synthesis from (S)-Ethyl Lactate

This strategy involves a sequence of reliable, high-yielding reactions to transform (S)-ethyl lactate into the target molecule. The key is to manipulate the functional groups around the existing, immutable stereocenter. The pathway involves reduction of the ester to a diol, selective activation of the primary hydroxyl group, intramolecular cyclization to the chiral epoxide, and finally, regioselective ring-opening.

sub (S)-Ethyl Lactate reagent1 Reduction LiAlH₄, THF diol (S)-Propane-1,2-diol reagent2 Selective Tosylation TsCl, Pyridine, 0 °C tosylate (S)-1-Tosyloxypropan-2-ol reagent3 Epoxidation KOH, heat epoxide (S)-Propylene Oxide reagent4 Ring Opening K-OtBu product This compound reagent1->diol reagent2->tosylate reagent3->epoxide reagent4->product

Caption: Workflow for the Chiral Pool Synthesis route from (S)-Ethyl Lactate.

  • Reduction: In a flame-dried flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous THF. Cool to 0 °C. Add a solution of (S)-ethyl lactate (1 equivalent) in THF dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Cool to 0 °C and cautiously quench by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting salts and concentrate the filtrate to obtain crude (S)-propane-1,2-diol.

  • Selective Tosylation: Dissolve the crude diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise. Causality Note: At low temperatures, TsCl reacts preferentially with the less sterically hindered primary alcohol over the secondary alcohol. Stir at 0 °C for 4-6 hours. Quench with cold water and extract with ethyl acetate. Wash the organic layer with cold 1M HCl to remove pyridine, then with brine. Dry over Na₂SO₄ and concentrate to yield the crude tosylate.

  • Epoxidation: Dissolve the crude tosylate in methanol and add powdered potassium hydroxide (KOH, 1.5 equivalents). Heat the mixture to reflux for 2 hours. This effects an intramolecular Sₙ2 reaction (Williamson ether synthesis) to form (S)-propylene oxide. The volatile epoxide can be distilled directly from the reaction mixture.

  • Ring Opening: The collected (S)-propylene oxide is reacted with potassium tert-butoxide as described in Part I, Method 1, Step B, to furnish the final product.

StepTypical Yield
Reduction>90%
Tosylation~85%
Epoxidation~80%
Ring Opening>90%

Part IV: Comparative Analysis and Method Selection

The choice of synthetic strategy depends on a balance of factors including scale, cost, available equipment, and the required level of enantiopurity.

FeatureSharpless Asymmetric EpoxidationJacobsen HKRChiral Pool Synthesis
Starting Materials Allyl alcohol, (+)-DET (low cost)Racemic propylene oxide (low cost)(S)-Ethyl lactate (low cost)
Enantioselectivity Excellent (>94% ee)Superb (>99% ee)Excellent (>99% ee, inherent)
Theoretical Yield High (~100%)Low (50% max)High (~100%)
Overall Yield Good (70-80%)Moderate (~40-45%)Good (50-60%)
Scalability Good; requires cryogenic conditionsExcellent; runs at room temp.Excellent; uses classical reactions
Operational Complexity Moderate; requires handling of TBHP and cryogenic temperaturesLow; catalyst is robust and recyclableModerate; multi-step sequence
Best For... High-throughput synthesis where high yield is prioritized and cryogenic setup is available.Situations requiring the absolute highest enantiopurity, even at the cost of yield.Cost-effective, large-scale production where the multi-step nature is manageable.
  • For exploratory, lab-scale synthesis , the Asymmetric Reduction of the Ketone offers the most rapid and convergent route to the material.

  • For process development and scale-up , the Chiral Pool approach is often the most economically viable due to the low cost of the starting material and the use of robust, well-understood chemical transformations.

  • The Jacobsen HKR is the method of choice when the ultimate goal is to achieve the highest possible enantiomeric excess, and a lower yield is acceptable.

References

  • Title: Epoxidation of Allylic Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols Source: PubMed URL: [Link]

  • Title: Sharpless Asymmetric Epoxidation Source: Dalal Institute URL: [Link]

  • Title: Sharpless epoxidation Source: Wikipedia URL: [Link]

  • Title: Sharpless Epoxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: METHYL (S)-OXIRANE-2-CARBOXYLATE Source: Organic Syntheses URL: [Link]

  • Title: Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols Source: ResearchGate URL: [Link]

  • Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

  • Title: Enantioselective Reduction of Ketones Source: University of Liverpool URL: [Link]

  • Title: Enantioselective Reduction of Ketones Source: Organic Reactions URL: [Link]

  • Title: Kinetic resolution Source: Wikipedia URL: [Link]

  • Title: 1-tert-BUTOXYPROPAN-2-OL Source: IARC Publications URL: [Link]

  • Title: Some chemicals that cause tumours of the urinary tract in rodents Source: NCBI Bookshelf URL: [Link]

  • Title: 1-tert-Butoxy-2-propanol Source: PubChem URL: [Link]

  • Title: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid... Source: ResearchGate URL: [Link]

  • Title: Kinetic Resolutions Source: UT Southwestern Medical Center URL: [Link]

  • Title: Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes Source: YouTube URL: [Link]

  • Title: Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates Source: Keio University URL: [Link]

  • Title: CBS Reduction, Enantioselective Catalysis Source: YouTube URL: [Link]

  • Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed Central URL: [Link]

  • Title: Applications of Chiral Pool Starting Materials and Rearrangements in an Approach to Terpene Natural Products... Source: UC Berkeley - eScholarship.org URL: [Link]

  • Title: Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol Source: PubMed Central URL: [Link]

  • Title: Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol Source: NCBI Bookshelf URL: [Link]

Sources

An In-depth Spectroscopic Guide to (2S)-1-tert-Butoxypropan-2-ol: NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the structural and stereochemical purity of intermediates is paramount. Chiral molecules, which are non-superimposable on their mirror images, often exhibit vastly different pharmacological and toxicological profiles.[1] (2S)-1-tert-Butoxypropan-2-ol is a valuable chiral building block, prized for its role in the asymmetric synthesis of more complex active pharmaceutical ingredients (APIs). Its distinct structure, featuring a secondary alcohol and a bulky tert-butoxy ether group, necessitates rigorous analytical characterization to ensure identity, purity, and consistency.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a benchmark for researchers, quality control analysts, and process chemists working with this critical chiral intermediate. Our approach emphasizes not just the data itself, but the underlying principles and experimental rationale that ensure data integrity and trustworthy structural elucidation. The importance of chirality in drug design is a critical consideration, as different enantiomers can have varied biological activities.[2][3]

Molecular Structure and Key Features

This compound, with the chemical formula C₇H₁₆O₂, possesses a single stereocenter at the C2 position, conferring its chirality.[4] The molecule's structure is characterized by a propane backbone, a hydroxyl group at C2, and a tert-butoxy group at C1. This combination of functional groups results in a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound with key proton environments labeled for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] For a chiral molecule like this compound, NMR confirms the connectivity and electronic environment of each atom, though it does not differentiate between enantiomers under standard achiral conditions.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing properties for moderately polar compounds and its single, well-characterized residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0.00 ppm for both ¹H and ¹³C spectra.[6][7]

  • Data Acquisition: Spectra are acquired on a 400 MHz (or higher) spectrometer. ¹H NMR requires a few scans, while ¹³C NMR, due to the low natural abundance of the ¹³C isotope, requires several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).

Table 1: ¹H NMR Data for this compound in CDCl₃

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
c ~1.15 Doublet 3H -CH(OH)CH₃
e ~1.20 Singlet 9H -OC(CH₃ )₃
d ~2.40 Broad Singlet 1H -OH
a ~3.20 - 3.40 Doublet of Doublets (2 signals) 2H -OCH₂ -

| b | ~3.85 | Multiplet | 1H | -CH (OH)CH₃ |

Data synthesized from available sources for 1-tert-butoxy-2-propanol.[4][5]

Interpretation of the ¹H NMR Spectrum:

  • Signal (e) at 1.20 ppm: This sharp singlet, integrating to 9 protons, is the unmistakable signature of the tert-butyl group. The nine protons are chemically equivalent and have no adjacent proton neighbors, hence the singlet multiplicity.

  • Signal (c) at 1.15 ppm: A doublet integrating to 3 protons corresponds to the methyl group at the C3 position. It is split into a doublet by the single proton on the adjacent chiral center (C2).

  • Signal (b) at 3.85 ppm: This multiplet, integrating to one proton, is assigned to the proton on the chiral carbon (C2). It is coupled to the three protons of the C3 methyl group and the two diastereotopic protons of the C1 methylene group, resulting in a complex splitting pattern.

  • Signals (a) around 3.20-3.40 ppm: The two protons on C1 are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and appear as two distinct signals, each split by the C2 proton into a doublet of doublets.

  • Signal (d) at 2.40 ppm: The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent. The broadness is due to chemical exchange with other protic species (including trace water) and the lack of observable coupling to the C2 proton.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment Rationale
~20.5 -CH(OH)C H₃ Aliphatic methyl carbon, slightly deshielded by proximity to the hydroxyl group.
~27.5 -OC(C H₃)₃ The three equivalent methyl carbons of the tert-butyl group.[8][9]
~66.0 -C H(OH)CH₃ The C2 carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen atom.[6]
~73.5 -OC (CH₃)₃ The quaternary carbon of the tert-butyl group, deshielded by the ether oxygen.

| ~76.0 | -OC H₂- | The C1 methylene carbon, deshielded by the adjacent ether oxygen. |

Data synthesized from available sources for 1-tert-butoxy-2-propanol.[5]

Interpretation of the ¹³C NMR Spectrum: The spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule. The assignments are based on established chemical shift ranges. The carbons directly attached to oxygen atoms (C1, C2, and the quaternary t-Bu carbon) are the most deshielded, appearing furthest downfield. The aliphatic methyl carbons appear furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is the modern method of choice for liquid samples. It requires minimal sample preparation—just a single drop of the neat liquid placed on the ATR crystal (typically diamond).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3600 - 3200 Strong, Broad O-H stretch (alcohol)
2970 - 2850 Strong C-H stretch (aliphatic sp³)

| 1100 - 1000 | Strong | C-O stretch (ether and secondary alcohol) |

Data synthesized from general spectroscopic principles and data for similar compounds.[5][10][11]

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature is the strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol group involved in hydrogen bonding.

  • C-H Stretch: The sharp, strong peaks just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups.

  • C-O Stretch: A strong, distinct band in the "fingerprint region" around 1100 cm⁻¹ corresponds to the C-O stretching vibrations of both the ether linkage and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial evidence for its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Sample Introduction: The liquid sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and ionized.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Interpretation of the EI-Mass Spectrum: The molecular weight of C₇H₁₆O₂ is 132.20 g/mol .[4] The molecular ion peak (M⁺) at m/z = 132 may be weak or absent in the EI spectrum due to the instability of the parent ion. The most significant peaks arise from stable fragments.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A peak at m/z = 117 ([M-15]⁺) can occur from the cleavage of a methyl group from the tert-butyl moiety.

    • Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely. However, cleavage between C2 and C3 is favorable, leading to a fragment at m/z = 87 ([M-45]⁺, loss of CH(OH)CH₃) or a prominent base peak at m/z = 59 corresponding to the [CH₃CH=OH]⁺ fragment.

    • tert-Butyl Cation: The most characteristic fragmentation is the loss of the tert-butoxy group or formation of the highly stable tert-butyl cation, [C(CH₃)₃]⁺ , which gives a very strong signal at m/z = 57 . This is often the base peak in the spectrum.

G mol [(CH₃)₃COCH₂CH(OH)CH₃]⁺ m/z = 132 (M⁺) frag57 [(CH₃)₃C]⁺ m/z = 57 (Base Peak) mol->frag57 Loss of •OCH₂CH(OH)CH₃ frag59 [CH₃CH=OH]⁺ m/z = 59 mol->frag59 α-cleavage

Caption: Simplified key fragmentation pathways for this compound in EI-MS.

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on a logical workflow that integrates these spectroscopic techniques to build a complete structural profile.

G cluster_prep Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting sample Receive Sample: This compound prep_nmr Prepare NMR Sample (in CDCl₃) sample->prep_nmr prep_ir_ms Use Neat Sample sample->prep_ir_ms nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->nmr ir FT-IR (ATR) Spectroscopy prep_ir_ms->ir ms EI-Mass Spectrometry prep_ir_ms->ms analysis Integrate & Interpret Data: - Connectivity (NMR) - Functional Groups (IR) - Mol. Weight / Fragments (MS) nmr->analysis ir->analysis ms->analysis report Final Certificate of Analysis (Structure Confirmed) analysis->report

Caption: Standard analytical workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. Together, these techniques form a robust analytical package essential for quality assurance in the synthesis and application of this important chiral intermediate. While these methods confirm the constitution of 1-tert-butoxy-2-propanol, specialized techniques such as chiral chromatography or polarimetry are required to confirm the specific (2S)-enantiomeric purity.[12][13]

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][14][15][16][17][18]

  • PubChem. 1-tert-Butoxy-2-propanol. National Center for Biotechnology Information. [Link][4]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL. [Link][19]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link][2]

  • SpectraBase. 1-tert-Butoxy-2-propanol NMR Spectrum. John Wiley & Sons, Inc. [Link][20]

  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link][12]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. PMC - PubMed Central. [Link][3]

  • Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. [Link][8]

  • Singh, S., et al. (2018). Probing the Intermolecular Interactions in Binary Liquid Mixtures of 1-Tert-butoxy-2-propanol with Amines. ResearchGate. [Link][10]

  • Doc Brown's Chemistry. C-13 nmr spectrum of butan-2-ol analysis. [Link][6]

  • University of Michigan Engineering. (2022). Effectively Screening Drugs with Chiral Spectroscopy. YouTube. [Link][13]

  • Ardena. Chirality in drug development: from racemic mixtures to enantiopure substances. [Link][1]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link][7]

  • NIST Chemistry WebBook. 2-Butanol. [Link][11]

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(2S)-1-tert-Butoxypropan-2-ol CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-1-tert-Butoxypropan-2-ol: A Chiral Building Block for Advanced Synthesis

Introduction

This compound is a chiral organic compound belonging to the glycol ether family.[1] While its racemic form, 1-tert-butoxypropan-2-ol, serves as a versatile and safer solvent alternative to E-series glycol ethers in coatings, cleaners, and inks, the enantiomerically pure (2S) form holds significant value for researchers and drug development professionals as a chiral building block.[2][3][4] Its defined stereochemistry at the C2 position makes it an invaluable synthon for introducing chirality in the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of this compound, covering its precise nomenclature and CAS number, physicochemical properties, a detailed synthesis protocol, and its critical applications in the field of drug development and fine chemical synthesis.

Nomenclature and Chemical Identity

Precise identification is paramount in chemical synthesis to avoid ambiguity, especially when dealing with isomers. The compound is commonly known as propylene glycol mono-tert-butyl ether, but this name is non-specific and can refer to its structural isomer (2-tert-butoxypropan-1-ol) or the racemic mixture.[2][4] The nomenclature for the specific chiral entity is therefore critical.

  • CAS Number : 136656-76-3[1][5]

  • IUPAC Name : (2S)-1-[(2-methylpropan-2-yl)oxy]propan-2-ol[1]

  • Synonyms : tert-Butyl (S)-(-)-2-hydroxypropyl ether, (S)-1-tert-Butoxy-2-propanol

  • Molecular Formula : C₇H₁₆O₂[1][5]

  • Molecular Weight : 132.20 g/mol [1][6]

The "(2S)" designation specifies the stereochemical configuration at the second carbon atom of the propanol backbone, which is the chiral center. This specificity is the basis of its utility in asymmetric synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. It is a clear, colorless liquid with a characteristic mild, ethereal, or eucalyptus-like odor.[1][2][4]

PropertyValueSource(s)
Physical State Clear, colorless liquid[1][7]
Boiling Point 155.3 °C at 760 mmHg[5]
Melting Point -56 °C (for racemic mixture)[7][8]
Density 0.870–0.874 g/mL at 20-25 °C[1][2]
Refractive Index ~1.421 (n20/D)[1][5]
Flash Point 49.7 °C (Tag Closed-Cup)[4][5]
Water Solubility 18% by weight at 20 °C[1][4]
logP (Octanol/Water) 0.87 - 1.18[4][5]

Its significant water solubility is attributed to the secondary hydroxyl group's ability to form hydrogen bonds.[1]

Synthesis Protocol: Acid-Catalyzed Etherification

The most common and industrially scalable method for producing 1-tert-butoxypropan-2-ol is the direct acid-catalyzed etherification of propylene glycol with isobutylene.[3] This process preferentially forms the desired α-isomer (1-tert-butoxypropan-2-ol) over the β-isomer (2-tert-butoxypropan-1-ol) because it is the thermodynamically favored product.[2][4] By carefully controlling reaction conditions, the α-isomer can be produced with >99% purity.[2][4] To obtain the enantiomerically pure (2S) form, (S)-propylene glycol is used as the starting material.

The use of a solid acid catalyst, such as Amberlyst-15 resin, is advantageous as it simplifies catalyst removal (via filtration) and minimizes corrosive waste streams, aligning with green chemistry principles.[3]

Experimental Workflow

Below is a detailed protocol for the laboratory-scale synthesis.

Materials:

  • (S)-Propylene Glycol

  • Isobutylene (liquefied or generated in situ)

  • Amberlyst-15 (or similar solid acid catalyst), pre-dried

  • Anhydrous diethyl ether or MTBE (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • High-pressure reactor (Parr autoclave or similar) equipped with a stirrer and temperature control

Procedure:

  • Catalyst Preparation: Activate the Amberlyst-15 resin by washing with methanol followed by drying under vacuum at 60-80 °C for several hours to remove moisture.

  • Reactor Charging: To a clean, dry high-pressure reactor, add (S)-propylene glycol and the dried Amberlyst-15 catalyst. A typical ratio is 5-10% catalyst by weight relative to the glycol.

  • Reactant Addition: Seal the reactor. Cool it to approximately 0-5 °C and carefully introduce a molar excess of liquefied isobutylene. An excess of isobutylene is used to drive the reaction towards the product.

  • Reaction Execution: Heat the sealed reactor to 60-90 °C. The internal pressure will rise due to the vapor pressure of isobutylene. Maintain stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots (if possible) and analyzing via Gas Chromatography (GC).

  • Work-up and Purification:

    • Cool the reactor to room temperature and slowly vent the excess isobutylene in a fume hood.

    • Filter the reaction mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed, dried, and reused.

    • Transfer the crude liquid to a separatory funnel. Dilute with diethyl ether or MTBE and wash with saturated sodium bicarbonate solution to neutralize any leached acidic residues, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_purification Purification S_PG (S)-Propylene Glycol Reactor High-Pressure Reactor (60-90°C) S_PG->Reactor Iso Isobutylene Iso->Reactor Filtration Filtration Reactor->Filtration Crude Mixture Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reactor Filtration->Catalyst Recovered Catalyst Workup Aqueous Work-up (NaHCO3 Wash) Filtration->Workup Distillation Fractional Distillation Workup->Distillation Product This compound Distillation->Product Purified Product Byproduct Potential Byproducts (Di-tert-butyl ether, β-isomer) Distillation->Byproduct

Caption: Workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its role as a chiral building block.[9][10][11] In drug development, producing a single enantiomer of a drug is often crucial, as different enantiomers can have vastly different pharmacological activities or toxicities. This molecule provides a pre-existing, stereochemically defined center that can be incorporated into a larger target molecule.

Mechanism of Chirality Transfer: The utility of this compound stems from two key features:

  • The Chiral Center: The stereocenter at C2 is robust and does not typically racemize under standard reaction conditions.

  • The Hydroxyl Group: The secondary alcohol is a versatile functional handle. It can be easily converted into other functional groups (e.g., tosylate, mesylate, azide, halide) to serve as an electrophilic site for nucleophilic substitution (Sₙ2) reactions. Such reactions proceed with an inversion of stereochemistry, predictably yielding the (R) configuration at that center in the product.

This predictable stereochemical outcome is the cornerstone of its application. For example, it is used for the preparation of AZT (Azidothymidine) conjugates, where alkoxypropanols are incorporated into the lipid portion of the molecule.

Logical Framework for Application

The following diagram illustrates how this chiral building block is used to create a new, more complex chiral molecule with a defined stereocenter.

G Start This compound (Known Stereocenter) Activation Activation of Hydroxyl (e.g., Tosylation) Start->Activation Activated (S)-1-tert-Butoxy-2-propyl Tosylate (Electrophile) Activation->Activated Reaction SN2 Reaction Activated->Reaction Nucleophile Nucleophile (Nu-) (e.g., Azide, Cyanide, Organometallic) Nucleophile->Reaction Product New Chiral Product (Inverted 'R' Stereocenter) Reaction->Product Deprotection Optional Deprotection of tert-Butyl Ether Product->Deprotection Final Final Target Molecule Deprotection->Final

Caption: Logical workflow for using this compound in synthesis.

Safety and Handling

While considered a safer alternative to many E-series glycol ethers, 1-tert-butoxypropan-2-ol is a combustible liquid and requires appropriate handling.[2][7] It is incompatible with strong oxidizing agents, acids, and dehydrating agents.[7][8] Prolonged exposure to air can lead to the formation of peroxides. The International Agency for Research on Cancer (IARC) has classified the racemic mixture as Group 2B, meaning it is possibly carcinogenic to humans, based on animal studies.[7][12] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than just a solvent; it is a high-value chiral intermediate essential for modern asymmetric synthesis. Its well-defined stereochemistry and versatile functional group provide a reliable and predictable route for introducing chirality into complex molecules, making it a critical tool for researchers and professionals in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reaction pathways is key to leveraging its full potential in the development of next-generation chemical entities.

References

  • LookChem. This compound. Available at: [Link]

  • PubChem. 1-tert-Butoxy-2-propanol. Available at: [Link]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. Available at: [Link]

  • PubChem. 1-(2-Butoxypropoxy)propan-2-ol. Available at: [Link]

  • Chemcasts. 1-tert-butoxy-2-propanol (CAS 57018-52-7) Properties. Available at: [Link]

  • ChemBK. 1-tert-butoxy-2-propanol. Available at: [Link]

  • LabSolutions. 1-(tert-Butoxy)-2-propanol. Available at: [Link]

  • Chem-Tools. This compound. Available at: [Link]

  • National Center for Biotechnology Information. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. Available at: [Link]

  • PubChem. Tert-butyl 2-hydroxypropanoate. Available at: [Link]

  • Wikipedia. tert-Butyl hydroperoxide. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

  • PubMed. Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol. Available at: [Link]

  • E-Limit. 1-tert-Butoxypropan-2-ol. Available at: [Link]

  • Amerigo Scientific. Chemical Building Blocks. Available at: [Link]

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(2S)-1-tert-Butoxypropan-2-ol: A Technical Guide for Researchers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2S)-1-tert-Butoxypropan-2-ol in Chiral Synthesis

This compound, a chiral building block of significant interest, has emerged as a valuable intermediate in the synthesis of complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a single stereocenter and two distinct functional groups—a secondary alcohol and a bulky tert-butyl ether—provides a unique combination of reactivity and steric influence that can be strategically exploited in asymmetric synthesis.[3] This guide offers an in-depth exploration of the commercial availability, synthesis, quality control, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the fundamental properties of this compound is paramount for its effective use in a laboratory setting. It is a colorless liquid with a characteristic ethereal odor.[3][4]

PropertyValueReferences
CAS Number 136656-76-3[5][6]
Molecular Formula C₇H₁₆O₂[3][5]
Molecular Weight 132.20 g/mol [5]
Boiling Point 155.3 °C at 760 mmHg[5][7]
Density 0.89 g/cm³[5][7]
Flash Point 49.7 °C[5][7]
Solubility Soluble in water (18% at 20°C) and miscible with many organic solvents.[3][4]
Refractive Index 1.421[5][7]

Commercial Availability and Supplier Landscape

The accessibility of high-purity this compound is a critical factor for its application in research and development. Several chemical suppliers offer this chiral building block in various grades and quantities.

SupplierProduct Name/GradePurityAvailable Quantities
American Custom Chemicals Corporation (S)-1-TERT-BUTOXY-2-PROPANOL95.00%1g
China Skyrun Industrial Co., Ltd. This compound (Industrial/Pharmaceutical Grade)Not specifiedBulk quantities
LookChem This compound97% (from raw suppliers)Varies
Smolecule This compoundIn StockNot specified
Tokyo Chemical Industry (TCI) 1-(tert-Butoxy)-2-propanol>98.0% (GC)25mL, 500mL
CPAChem 1-tert-Butoxy-2-propanolCertified Reference Material100mg

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

The following diagram illustrates a typical supply chain for acquiring this compound for research purposes.

cluster_0 Procurement Workflow Supplier Identification Supplier Identification Request for Quotation (RFQ) Request for Quotation (RFQ) Supplier Identification->Request for Quotation (RFQ) RFQ RFQ Supplier Selection Supplier Selection RFQ->Supplier Selection Purchase Order Purchase Order Supplier Selection->Purchase Order Shipment and Logistics Shipment and Logistics Purchase Order->Shipment and Logistics Receiving and Incoming QC Receiving and Incoming QC Shipment and Logistics->Receiving and Incoming QC cluster_0 Lipase-Catalyzed Kinetic Resolution Racemic 1-tert-butoxy-2-propanol Racemic 1-tert-butoxy-2-propanol Enzymatic Acylation Enzymatic Acylation Racemic 1-tert-butoxy-2-propanol->Enzymatic Acylation This compound (unreacted) This compound (unreacted) Enzymatic Acylation->this compound (unreacted) Slow (R)-acylated ester (R)-acylated ester Enzymatic Acylation->(R)-acylated ester Fast Acyl Donor Acyl Donor Acyl Donor->Enzymatic Acylation Lipase Separation Separation This compound (unreacted)->Separation (R)-acylated ester->Separation Enantiopure (S)-alcohol Enantiopure (S)-alcohol Separation->Enantiopure (S)-alcohol Enantiopure (R)-ester Enantiopure (R)-ester Separation->Enantiopure (R)-ester cluster_0 Synthesis of (S)-Bisoprolol 4-((2-isopropoxyethoxy)methyl)phenol 4-((2-isopropoxyethoxy)methyl)phenol Reaction with (R)-epichlorohydrin Reaction with (R)-epichlorohydrin 4-((2-isopropoxyethoxy)methyl)phenol->Reaction with (R)-epichlorohydrin Base Chiral Epoxide Intermediate Chiral Epoxide Intermediate Reaction with (R)-epichlorohydrin->Chiral Epoxide Intermediate Ring opening with Isopropylamine Ring opening with Isopropylamine Chiral Epoxide Intermediate->Ring opening with Isopropylamine (S)-Bisoprolol (S)-Bisoprolol Ring opening with Isopropylamine->(S)-Bisoprolol cluster_0 Chiral HPLC Analysis Workflow (Indirect Method) Sample of 1-tert-butoxy-2-propanol Sample of 1-tert-butoxy-2-propanol Derivatization with Chiral Reagent Derivatization with Chiral Reagent Sample of 1-tert-butoxy-2-propanol->Derivatization with Chiral Reagent Diastereomeric Mixture Diastereomeric Mixture Derivatization with Chiral Reagent->Diastereomeric Mixture Achiral HPLC Separation Achiral HPLC Separation Diastereomeric Mixture->Achiral HPLC Separation Peak Integration Peak Integration Achiral HPLC Separation->Peak Integration Calculation of Enantiomeric Excess Calculation of Enantiomeric Excess Peak Integration->Calculation of Enantiomeric Excess

Sources

An In-Depth Technical Guide to the Safe Handling of (2S)-1-tert-Butoxypropan-2-ol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chirality and the Imperative of Safety

In the field of modern drug discovery and development, the stereochemical precision of molecular architecture is not merely an academic detail; it is a fundamental determinant of therapeutic efficacy and patient safety.[1][2] Chiral building blocks, such as (2S)-1-tert-Butoxypropan-2-ol, are instrumental in constructing enantiomerically pure drug candidates, which can exhibit significantly improved pharmacological profiles and reduced side effects compared to their racemic counterparts.[3][4] The United States Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding and controlling stereochemistry early in the drug development process, making proficiency in the handling of such chiral intermediates a prerequisite for innovation.[2]

This guide provides an in-depth, technically-focused framework for the safe handling of this compound. As a Senior Application Scientist, the causality behind each safety protocol is emphasized, moving beyond simple instruction to instill a deep-seated culture of safety. It is important to note that while this document pertains to the (2S)-enantiomer, the majority of available safety and toxicological data has been generated for the racemic mixture, 1-tert-butoxy-2-propanol (also known as propylene glycol mono-t-butyl ether, PGTBE).[5][6] This data is considered broadly applicable to the single enantiomer in the absence of stereospecific toxicological studies.

Section 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a substance is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

PropertyValueSource(s)
Chemical Name This compound[7]
Synonyms (S)-1-TERT-BUTOXY-2-PROPANOL[7]
CAS Number 136656-76-3[7][8]
Molecular Formula C₇H₁₆O₂[5][6]
Molecular Weight 132.20 g/mol [5][6][9]
Appearance Colorless liquid with a characteristic ethereal or camphor-like odor[5][6][10]
Boiling Point 151 - 155.3 °C[5][6][7]
Flash Point 44.4 °C (open cup) to 49.7 °C[5][7][10]
Density 0.87 - 0.89 g/cm³[6][7]
Vapor Pressure 2.7 - 4.7 mmHg at 20-25 °C[6][10]
Solubility Soluble in water[6]

Section 2: Primary Hazard Profile

A comprehensive risk assessment begins with a clear identification of the primary hazards. For this compound, the key risks can be summarized as follows:

  • Flammable Liquid and Vapor: The flash point of ~44°C indicates that this material can form ignitable vapor/air mixtures at moderately elevated temperatures.[5][11]

  • Serious Eye Irritant: This is the most consistently reported acute health hazard. Direct contact with the liquid or concentrated vapors can cause severe irritation, pain, and redness.[5][10][11][12]

  • Potential Carcinogen: The International Agency for Research on Cancer (IARC) has classified 1-tert-butoxypropan-2-ol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9][10][13] This classification necessitates stringent exposure controls to minimize long-term health risks.

  • Peroxide Formation Hazard: As a glycol ether, this compound can form explosive peroxides upon prolonged exposure to air and light.[5][11] This is a critical chemical reactivity hazard that requires specific management protocols, particularly for aged containers or prior to distillation.[5][11]

  • Inhalation and Skin Exposure Risk: The substance can be absorbed into the body through inhalation of its vapor and may cause respiratory irritation.[5][11][12] While generally considered a mild skin irritant, prolonged contact should be avoided, and protective gloves are essential.[5][10]

Section 3: Causality-Based Hazard Analysis

Flammability and Reactivity

The flammability of this compound is a function of its vapor pressure and flash point. Above 44°C, sufficient vapor is generated to form an explosive mixture with air.[5][11] The causality is clear: an ignition source (spark, open flame, hot surface) introduced into this environment can lead to a flashback or explosion. Therefore, all handling procedures must be grounded in the rigorous exclusion of ignition sources.

The most insidious chemical hazard is the potential for peroxide formation. Ethers, including this compound, react with atmospheric oxygen in a free-radical chain reaction, particularly when exposed to light, to form hydroperoxides and peroxides. These peroxide compounds are often unstable and can decompose explosively when subjected to heat, friction, or mechanical shock. This is why it is imperative to store the material in tightly sealed, opaque containers and to test for peroxides before any operation involving heating, such as distillation.[5][11]

Toxicological Profile and Health Hazards

The serious eye irritation potential stems from the chemical's ability to disrupt the delicate tissues of the cornea.[10] The IARC Group 2B classification is based on sufficient evidence of carcinogenicity in experimental animals.[13] While the mechanism is complex, the implication for researchers is that exposure must be minimized to a level that is as low as reasonably achievable (ALARA). Inhalation can lead to central nervous system effects such as dizziness and drowsiness, as the compound is absorbed into the bloodstream and distributed systemically.[9]

Section 4: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" provides a systematic framework for minimizing risk, prioritizing the most effective measures.

HierarchyOfControls cluster_main Hierarchy of Controls for this compound Elimination Elimination / Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood, Closed System) Elimination->Engineering Is substitution feasible? If not, isolate the process. Administrative Administrative Controls (e.g., SOPs, Training, Labeling) Engineering->Administrative After engineering controls are in place, establish safe work practices. PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) (Least Effective) Administrative->PPE PPE is the final barrier between the user and the chemical.

Caption: Hierarchy of Controls Workflow.

Engineering Controls

The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood.[5] This provides local exhaust ventilation, capturing vapors at the source and preventing them from entering the laboratory environment. For any procedures that involve heating above the flash point or handling larger quantities, the use of a closed system and explosion-proof electrical equipment is mandatory.[5][11][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn for splash hazards.Protects against the severe eye irritation hazard.[5][11][12]
Hand Nitrile rubber gloves. Check manufacturer's data for breakthrough times.Prevents skin contact and absorption.[5][14]
Body Standard laboratory coat. For larger quantities or significant splash risk, a chemically resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small-scale use in a fume hood. If vapors/aerosols are generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]Prevents inhalation of vapors, which can cause respiratory irritation and systemic effects.[12]

Section 5: Standard Operating Procedures (SOPs)

General Handling Protocol
  • Pre-Handling Assessment: Review this guide and the Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

  • Work Area Preparation: Conduct all manipulations within a chemical fume hood. Remove all potential ignition sources from the immediate area.[5][12]

  • Grounding: For transfers between metal containers, ensure both containers are grounded and bonded to prevent static electricity discharge.

  • Dispensing: Use only non-sparking tools for opening and closing containers.[12] Dispense the liquid carefully to avoid splashing.

  • Post-Handling: Tightly close the container immediately after use.[12] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[12][15]

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated, fireproof area.[5][11][12]

  • Container: Keep in the original, tightly sealed container.

  • Segregation: Crucially, store separately from strong oxidizing agents and strong acids.[5][11][16]

  • Access: Store in a locked cabinet or area to restrict access to authorized personnel.[12]

Peroxide Detection and Management Protocol

This protocol is critical for preventing accidents involving aged material.

  • Visual Inspection: Before opening, inspect the container for signs of peroxide formation, such as crystal formation around the cap or discoloration. Do not move or open the container if peroxides are suspected.

  • Testing: For containers that have been open or stored for more than 12 months, test for peroxides before use. This can be done using commercially available peroxide test strips.

  • Procedure: In a fume hood, dip the test strip into the liquid. Compare the resulting color to the chart provided with the strips.

  • Action: If peroxides are detected at a concentration >100 ppm, the material is unsafe for heating or distillation. Consult with your institution's Environmental Health and Safety (EHS) department for procedures on peroxide quenching and disposal. Do not attempt to distill or concentrate material containing peroxides. [5][11]

Section 6: Emergency Response Protocols

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[5][12]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or physician.[12]

  • Ingestion: Rinse mouth with water. Give one or two glasses of water to drink. Do NOT induce vomiting. Seek medical attention.[5][11]

Accidental Release (Spill) Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate and Ventilate: Remove all ignition sources.[5][11] Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[5][11]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[5][12]

  • Decontaminate: Clean the spill area thoroughly.

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][11]

  • Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[16]

References

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. (2021). International Labour Organization (ILO) and World Health Organization (WHO). [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Inchem.org. [Link]

  • SAFETY DATA SHEET: Tert-Butanol. (2017). OSHA/HCS. [Link]

  • 1-tert-Butoxy-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-tert-BUTOXYPROPAN-2-OL. (2006). IARC Publications, Volume 88. [Link]

  • SDS: 1-(1-butoxypropan-2-yloxy)propan-2-ol. (2017). InKemia Green Chemicals, Inc.[Link]

  • This compound. LookChem. [Link]

  • SAFETY DATA SHEET: tert-Butanol. (2025). Penta chemicals. [Link]

  • The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Safety Data Sheet: 3-butoxypropan-2-ol. Carl ROTH. [Link]

  • The Significance of Chirality in Drug Design and Development. (2013). PubMed Central, National Institutes of Health. [Link]

  • Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 88, NCBI Bookshelf. [Link]

  • 1-(2-Butoxypropoxy)propan-2-ol. PubChem, National Center for Biotechnology Information. [Link]

  • n-Butoxy-2-propanol. PubChem, National Center for Biotechnology Information. [Link]

  • tert-Butyl alcohol. Wikipedia. [Link]

Sources

Solubility profile of (2S)-1-tert-Butoxypropan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (2S)-1-tert-Butoxypropan-2-ol in Organic Solvents

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

This compound, a chiral propylene glycol ether, is a colorless liquid with a mild, ethereal odor.[1] Its unique molecular structure, possessing both a hydrophilic hydroxyl group and a lipophilic tert-butoxy group, imparts an amphiphilic character, making it an effective solvent and coupling agent.[2] This dual nature allows it to be miscible with a wide range of organic solvents while also exhibiting partial solubility in water.[3][4] In the realm of drug development, understanding the solubility of an excipient like this compound is paramount for formulation design, ensuring drug stability, and optimizing bioavailability.[5] This guide provides the foundational knowledge and practical tools to comprehensively assess its solubility in various organic media.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[6]
Molecular Weight 132.20 g/mol [6]
CAS Number 57018-52-7[6]
Appearance Colorless liquid[7]
Odor Mild, ethereal[7]
Boiling Point 143-145 °C[8]
Melting Point -56 °C[8]
Density 0.874 g/mL at 20 °C[8]
Water Solubility Appreciable; >=10 g/100mL at 19°C[9][10]
Refractive Index 1.413 at 20 °C[8]
Vapor Pressure 0.64 kPa at 20 °C[9]
Flash Point 44.4 °C (open cup)[9]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules. The key interactions at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic solvents like alcohols.

  • Dipole-Dipole Interactions: The ether linkage and the hydroxyl group create a molecular dipole, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar tert-butyl group and the propyl backbone contribute to van der Waals forces, which are the primary mode of interaction with nonpolar solvents like hydrocarbons.

The balance of these forces dictates the extent of solubility. For instance, in a polar protic solvent like ethanol, strong hydrogen bonding between the solute and solvent molecules will lead to high miscibility. Conversely, in a nonpolar solvent like hexane, only the weaker van der Waals forces are at play, which may result in lower, though likely still complete, miscibility due to the compound's significant nonpolar character.

Key Intermolecular Interactions Governing Solubility cluster_SolventClasses Solvent Classes Solute This compound PolarProtic Polar Protic (e.g., Alcohols) Solute->PolarProtic Strong Hydrogen Bonding + Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Ketones, Esters) Solute->PolarAprotic Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Hydrocarbons) Solute->Nonpolar Van der Waals Forces Isothermal Shake-Flask Method Workflow Start Start PrepVessels Prepare Temperature- Controlled Vessels Start->PrepVessels AddComponents Add Known Masses of Solute and Solvent PrepVessels->AddComponents Equilibrate Agitate at Constant Temperature (24-48h) AddComponents->Equilibrate PhaseSeparate Cease Agitation and Allow Phase Separation Equilibrate->PhaseSeparate Sample Sample Each Liquid Phase PhaseSeparate->Sample Analyze Analyze Composition (e.g., GC) Sample->Analyze End End Analyze->End Cloud Point Titration Method Workflow Start Start PrepVessel Prepare Jacketed Vessel with Stirrer & Temp. Probe Start->PrepVessel AddSolute Add Known Mass of This compound PrepVessel->AddSolute Titrate Slowly Titrate with Solvent until Cloudy AddSolute->Titrate Heat Increase Temperature in Increments Titrate->Heat Observe Record Temperature at which Solution Clears Heat->Observe Repeat Repeat for Different Compositions Observe->Repeat Repeat->AddSolute New Composition End End Repeat->End Phase Diagram Complete

Sources

Thermochemical properties of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of (2S)-1-tert-Butoxypropan-2-ol

Executive Summary

This compound, a P-series propylene glycol ether, is a versatile solvent with significant applications in the pharmaceutical and chemical industries.[1] A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing manufacturing scale-up, and guaranteeing product quality and stability. This guide provides a comprehensive analysis of the key thermochemical characteristics of this compound, including its enthalpy of formation, enthalpy of combustion, and heat capacity. We present detailed, field-proven experimental protocols for the determination of these properties using Differential Scanning Calorimetry (DSC) and Bomb Calorimetry. Furthermore, this document elucidates the critical role of these thermochemical data in the context of pharmaceutical development, with a focus on thermal hazard assessment and the prevention of thermal runaway reactions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the thermodynamic behavior of this important solvent.

Introduction: The Imperative of Thermochemical Data in Pharmaceutical Development

This compound, also known as propylene glycol mono-tert-butyl ether (PGTBE), belongs to the "P-series" of glycol ethers, which are generally recognized for having a more favorable toxicity profile compared to their "E-series" counterparts.[1] Its amphiphilic nature makes it an effective solvent in a variety of applications, including coatings, cleaners, and, critically, in pharmaceutical formulations and synthesis.[1]

As pharmaceutical processes are scaled from the laboratory to pilot and full-scale manufacturing, the management of heat becomes a critical safety and operational concern.[2] The thermochemical properties of all components in a reaction mixture—solvents, reagents, intermediates, and final products—are essential inputs for a robust process safety assessment.[3] Key parameters such as the heat of reaction, heat capacity, and the potential for secondary decomposition reactions dictate the thermal risk of a process. This data is used to calculate the adiabatic temperature rise (ΔTad), which represents the maximum potential temperature increase in the event of a cooling failure.[2] An uncontrolled increase in temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing over-pressurization and vessel rupture.[3]

Therefore, for a scientist in drug development, the thermochemical data of a solvent like this compound is not merely academic; it is a fundamental requirement for designing safe, scalable, and robust chemical processes.[4][5]

Physicochemical and Thermochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
CAS Number 57018-52-7
Appearance Colorless liquid
Boiling Point 151 °C
Melting Point -56 °C
Density 0.87 g/cm³ at 25 °C
Vapor Pressure 2.7 mmHg at 25 °C
Flash Point 44.4 °C (Tag Closed-Cup)
Molar Heat Capacity (liquid, Cp) 257.831 kJ/(kmol·K) or J/(mol·K)
Enthalpy of Vaporization (molar, ΔvapH) 61.728 kJ/mol
Standard Enthalpy of Formation (liquid, ΔfH°) Not Experimentally Determined (Estimated)
Standard Enthalpy of Combustion (liquid, ΔcH°) Not Experimentally Determined (Estimated)
Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation, a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states, has not been experimentally reported for this compound. In such cases, computational methods and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimation.[6][7][8][9] These models use a large dataset of compounds with known properties to derive a correlation between molecular descriptors and the property of interest.[7] For context, the NIST WebBook provides gas-phase enthalpy of formation for a structurally related, more complex ether, 1-Tert-butoxy-3-propoxy-2-propanol, as -708 ± 3 kJ/mol.[10]

Standard Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of one mole of a substance with oxygen. This is a critical parameter for assessing the total energy that can be released in a worst-case scenario. While no direct value exists for the target molecule, data for similar glycol ethers can provide a reasonable estimate. For instance, propylene glycol methyl ether has an estimated heat of combustion of approximately -31.7 MJ/kg, which translates to about -2858 kJ/mol.[11] Generally, for isomeric alcohols and ethers, the ether will have a slightly more exothermic enthalpy of combustion.[12]

Experimental Determination of Thermochemical Properties

Accurate experimental data is the gold standard for process safety assessment. The following sections detail the methodologies for determining the heat capacity and enthalpy of combustion.

Determination of Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry is a highly effective and widely used technique in the pharmaceutical industry for measuring the heat capacity of materials.[13][14][15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing precise data on the energy required to raise the temperature of the substance.[14] This is crucial for calculating the adiabatic temperature rise of a reaction mixture.

Methodology Workflow for Heat Capacity Measurement

Caption: Workflow for determining heat capacity (Cp) using DSC.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. For heat capacity measurements, a sapphire standard is run under the same conditions as the sample to serve as a reference material with a well-known heat capacity.

  • Sample Preparation:

    • Tare an empty aluminum DSC pan with its lid.

    • Using a microliter syringe, dispense approximately 5-10 mg of this compound into the pan.

    • Hermetically seal the pan to prevent mass loss due to evaporation during the experiment. The volatility of the solvent makes this a critical step.

    • Accurately record the mass of the sealed sample pan.

  • Experimental Run:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Run a temperature program that covers the relevant range for the intended chemical process. A typical program would be:

      • Equilibrate at 25°C.

      • Hold isothermally for 5 minutes.

      • Ramp the temperature at a rate of 10°C/min to the desired upper limit (e.g., 120°C).

      • Hold isothermally for 2 minutes.

  • Data Analysis:

    • Run a baseline experiment with two empty sealed pans using the same temperature program.

    • Subtract the baseline from both the sapphire standard run and the sample run.

    • The heat capacity of the sample (Cp,spl) is calculated by comparing the heat flow signal of the sample (HFspl) to that of the sapphire standard (HFstd) at a given temperature, normalized by their respective masses (mspl and mstd) and the known heat capacity of sapphire (Cp,std).[17]

Determination of Enthalpy of Combustion (ΔcH°) by Bomb Calorimetry

Expertise & Experience: Bomb calorimetry is the standard method for determining the heat of combustion of liquid and solid samples.[18][19] The sample is combusted in a constant-volume vessel (the "bomb") filled with excess pure oxygen, and the heat released is absorbed by a surrounding water bath. By measuring the temperature rise of the water, the heat of combustion can be precisely calculated.[18] For volatile liquids like this compound, special handling procedures are required to prevent sample loss before combustion.[20]

Methodology Workflow for Enthalpy of Combustion Measurement

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

Step-by-Step Protocol:

  • Calibration of the Calorimeter:

    • The heat capacity of the calorimeter system (Ccal) must be determined first. This is a crucial self-validating step.

    • A pellet of certified benzoic acid (approximately 1 g) is combusted. Benzoic acid is used as a standard because its enthalpy of combustion is known with high accuracy.[18]

    • The measured temperature rise (ΔT) allows for the calculation of Ccal using the known energy release of benzoic acid.[21]

  • Sample Preparation:

    • Due to its volatility, this compound should be weighed into a combustible gelatin capsule or a specialized platinum crucible with a lid to prevent evaporation before the experiment begins.[20][22]

    • Accurately weigh the sample (typically 0.5-0.8 g).

    • A known length of fuse wire is attached to the bomb electrodes, making contact with the sample.

  • Combustion:

    • The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.

    • The pressurized bomb is submerged in a precisely known mass of water in the insulated calorimeter jacket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited via a brief electrical current through the fuse wire.

    • The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Calculation:

    • The total heat released (qtotal) is calculated from the corrected temperature rise and the heat capacity of the calorimeter.[23]

    • This total heat is corrected for the energy contributed by the combustion of the fuse wire and the gelatin capsule (if used).[21]

    • The result is the internal energy of combustion (ΔU) at constant volume.

    • This is converted to the enthalpy of combustion (ΔH) at constant pressure using the ideal gas law to account for the change in the number of moles of gas (Δngas) during the reaction: ΔH = ΔU + ΔngasRT.[21]

Application in Pharmaceutical Process Safety

The primary application of these thermochemical properties in drug development is in thermal hazard assessment to ensure safe process scale-up.[2][4][5]

Logical Relationship of Thermochemical Data to Process Safety

cluster_assessment Thermal Hazard Assessment cluster_mitigation Mitigation & Control Strategy dH_comb Enthalpy of Combustion (ΔcH°) Cp Heat Capacity (Cp) T_ad Calculate Adiabatic Temperature Rise (ΔT_ad = -ΔH_rxn / m*Cp) Cp->T_ad dH_rxn Enthalpy of Reaction (ΔH_rxn) dH_rxn->T_ad MTSR Determine Maximum Temperature of the Synthesis Reaction (MTSR) T_ad->MTSR Runaway Assess Risk of Thermal Runaway MTSR->Runaway Control Design Cooling Systems Runaway->Control Dosing Implement Controlled Dosing Runaway->Dosing Quench Develop Emergency Quench/Vent Systems Runaway->Quench

Caption: Relationship between thermochemical data and process safety assessment.

  • Heat of Reaction (ΔHrxn): While the enthalpy of combustion represents the total potential energy, the heat of the desired reaction is the more immediate concern for process control. This is determined using reaction calorimetry (a technique beyond the scope of this guide but which relies on the same fundamental principles).

  • Heat Capacity (Cp): The heat capacity of the reaction mixture (dominated by the solvent) determines how much the temperature will rise for a given amount of heat released. A solvent with a higher heat capacity can absorb more energy for the same temperature increase, providing a greater thermal buffer.

  • Adiabatic Temperature Rise (ΔTad): This is the key metric calculated from the heat of reaction and the heat capacity of the system (ΔTad = -ΔHrxn / mCp).[2] It predicts the temperature rise if all cooling is lost.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The MTSR is the maximum achievable temperature of the reaction mixture under adiabatic conditions (MTSR = Process Temperature + ΔTad). This value is compared against the boiling point of the solvent and the onset temperature of any undesired decomposition reactions to determine the safety margin.

A comprehensive understanding of the thermochemical properties of this compound allows process chemists and engineers to design manufacturing processes that operate within safe thermal limits, with adequate cooling capacity and emergency controls to prevent catastrophic thermal events.[5]

Conclusion

The thermochemical properties of this compound are critical data points for its safe and effective use in the pharmaceutical industry. While a complete, experimentally verified dataset is not yet publicly available, this guide provides the established methodologies for determining these essential parameters. The measurement of heat capacity by DSC and enthalpy of combustion by bomb calorimetry are fundamental experiments that provide the necessary data to model and control chemical processes at scale. For drug development professionals, investing in the acquisition of this data is a non-negotiable aspect of responsible process development, ensuring the safety of personnel and the successful transition of new medicines from the laboratory to the plant.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). American Pharmaceutical Review. Available at: [Link]

  • PROPYLENE GLYCOL METHYL ETHER. Ataman Kimya. Available at: [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. Available at: [Link]

  • How Does DSC Measure Heat Capacity (Cp)? (2025). Chemistry For Everyone - YouTube. Available at: [Link]

  • PROPYLENE GLYCOL METHYL ETHER. (2023). midsis-trocs - REMPEC. Available at: [Link]

  • 1-(Tert-butoxy)-3-pentoxy-2-propanol. NIST WebBook. Available at: [Link]

  • 1-Tert-butoxy-3-propoxy-2-propanol. NIST WebBook. Available at: [Link]

  • Bomb Calorimetry. Analytical chemistry. Available at: [Link]

  • A new method for handling volatile and hygroscopic substances in bomb calorimetry. Enthalpy of formation of liquid butanol-1. (2025). ResearchGate. Available at: [Link]

  • 1-Butoxy-3-tert-butyl-2-propanol. NIST WebBook. Available at: [Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model. Semantic Scholar. Available at: [Link]

  • CICECO Publication » Thermophysical Properties of Glycols and Glymes. CICECO. Available at: [Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model. MDPI. Available at: [Link]

  • Correction: Vatani, A., et al. Prediction of Standard Enthalpy of Formation by a QSPR Model. Int. J. Mol. Sci. 2007, 8, 407–432. ResearchGate. Available at: [Link]

  • Considerations When Using the Bomb Calorimeter Device. debye technic. Available at: [Link]

  • Chemical Properties of Propylene Glycol (CAS 57-55-6). Cheméo. Available at: [Link]

  • Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. (2023). Aimil Corporate Blog. Available at: [Link]

  • 1-tert-Butoxy-2-propanol, trifluoroacetate. NIST WebBook. Available at: [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scirp.org. Available at: [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. Available at: [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. (2025). Scientific Research Publishing. Available at: [Link]

  • Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown. docbrown.info. Available at: [Link]

  • ME 354 Lab - Bomb Calorimeter Experiment. University of Nevada, Reno. Available at: [Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model. (2025). ResearchGate. Available at: [Link]

  • 1-butoxy-2-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available at: [Link]

  • NIST Chemistry WebBook. NIST. Available at: [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. ResearchGate. Available at: [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). H.E.L. Group. Available at: [Link]

  • Creating Process Safety Data Sheets for Safe Scale-Up in Pharma/API Production. (2025). H.E.L. Group. Available at: [Link]

  • Safety Issue with Flammable Solvents in Pharmaceutical Production. Aidic. Available at: [Link]

  • Chemical Energetics: Experimental Method to Determine Enthalpy Change of Combustion. (2019). SimpleChemConcepts. Available at: [Link]

  • Glycol ethers. Wikipedia. Available at: [Link]

  • 1-tert-Butoxy-2-propanol. PubChem. Available at: [Link]

  • Process Safety in Pharmaceutical Industry. (2022). SlideShare. Available at: [Link]

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Chirality and optical rotation of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Optical Rotation of (2S)-1-tert-Butoxypropan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a cornerstone of stereochemistry with profound implications in pharmacology and material science. The specific stereoisomeric configuration of a molecule can dictate its biological activity, toxicity, and physical properties. This compound is a chiral building block whose stereochemical integrity is paramount for its applications. This guide provides a detailed examination of the principles of chirality and the methodology of optical rotation as they pertain to this compound. We will explore the theoretical underpinnings of optical activity, present a rigorous protocol for its measurement, discuss the critical factors influencing experimental outcomes, and contextualize its importance in asymmetric synthesis and drug development.

Foundational Concepts: Chirality and Optical Activity

Chirality, derived from the Greek word for hand (χειρ, cheir), describes an object or molecule that is non-superimposable on its mirror image. In organic chemistry, this property most often arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents. Such molecules are referred to as enantiomers.

This compound possesses a single stereocenter at the second carbon (C2), which is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a tert-butoxymethyl group (-CH₂O-tBu). The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents. Its mirror image is the (R)-enantiomer.

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated. This phenomenon is known as optical activity.

  • Dextrorotatory (+): The enantiomer that rotates the plane of polarized light clockwise.

  • Levorotatory (-): The enantiomer that rotates the plane of polarized light counter-clockwise.

The direction and magnitude of this rotation are unique to the specific enantiomer and are quantified as the specific rotation ([α]) . It is crucial to note that the S/R designation does not inherently predict whether a compound will be dextrorotatory or levorotatory; this must be determined experimentally.

This compound: Properties and Expected Rotation

Understanding the specific optical rotation is essential for verifying the stereochemical identity and purity of a sample.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₇H₁₆O₂PubChem
Molar Mass 132.20 g/mol PubChem
CAS Number 111499-73-3Sigma-Aldrich
Appearance Colorless LiquidSigma-Aldrich
Boiling Point 162-164 °CSigma-Aldrich
Reported Specific Rotation

The specific rotation is a characteristic constant for a pure chiral compound under defined conditions. For this compound, a commonly cited value is:

  • [α]²⁰/D = +27° (c = 1, chloroform)

This notation signifies:

  • [α]: Specific rotation

  • 20: Measurement temperature is 20°C

  • D: The light source is the sodium D-line (589 nm)

  • +27°: A clockwise rotation of 27 degrees

  • c = 1, chloroform: The concentration is 1 gram per 100 mL in chloroform solvent.

This value serves as the benchmark against which laboratory samples are compared to determine their enantiomeric purity.

Experimental Protocol: High-Fidelity Measurement of Optical Rotation

The trustworthiness of an optical rotation measurement hinges on a meticulously executed protocol. This section provides a self-validating workflow for determining the specific rotation of this compound.

Causality in Experimental Design

The choice of solvent, concentration, and temperature is not arbitrary. Chloroform is specified because it is a relatively non-polar solvent that effectively solubilizes the compound without forming strong intermolecular interactions (like hydrogen bonds) that could alter the conformational equilibrium and thus the observed rotation. The concentration of c=1 is standard and ensures a sufficiently strong signal without causing issues of solute-solute interactions. Temperature control is critical as molecular vibrations and solvent density, which affect the measurement, are temperature-dependent.

Step-by-Step Methodology
  • Instrument Calibration & Verification:

    • Turn on the polarimeter and the sodium lamp source. Allow at least 30 minutes for stabilization to ensure a consistent light output.

    • Calibrate the instrument to zero using a blank cell filled with the same solvent to be used for the sample (e.g., HPLC-grade chloroform). This step is crucial as it negates any optical rotation caused by the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg (0.1 g) of this compound using an analytical balance. Record the exact mass (m).

    • Quantitatively transfer the weighed sample into a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade chloroform to dissolve the sample completely.

    • Carefully fill the flask to the 10 mL calibration mark with the same chloroform. Stopper the flask and invert it 15-20 times to ensure a homogenous solution. This precise volume (V) is critical for the final calculation.

  • Measurement Procedure:

    • Rinse the polarimeter cell (path length, l, typically 1 dm) two to three times with the prepared sample solution.

    • Fill the cell with the solution, ensuring no air bubbles are trapped in the light path. Bubbles will scatter light and lead to erroneous readings.

    • Place the filled cell into the polarimeter's sample compartment.

    • Record the observed optical rotation (α). Perform at least five separate readings and calculate the average to minimize random error.

  • Calculation of Specific Rotation:

    • Calculate the concentration (c) in g/mL:

      • c = m (g) / V (mL)

    • Calculate the specific rotation [α] using the formula:

      • [α]T/λ = α / (l × c)

      • Where:

        • α = observed rotation (in degrees)

        • l = path length of the cell (in dm)

        • c = concentration (in g/mL)

        • T = temperature (°C)

        • λ = wavelength of light (nm)

  • Determination of Enantiomeric Excess (% ee):

    • Enantiomeric excess is a measure of the purity of the sample.

    • % ee = ([α]observed / [α]pure) × 100%

    • Using the reference value, if your observed specific rotation is +26.5°, the enantiomeric excess would be (+26.5 / +27.0) × 100% = 98.1%.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_calc Phase 3: Analysis start Start cal Calibrate Polarimeter with Solvent Blank start->cal prep Prepare Sample Solution (Accurate Mass & Volume) cal->prep fill_cell Rinse & Fill Cell (No Bubbles) prep->fill_cell measure Record Observed Rotation (α) (Average of 5 Readings) fill_cell->measure calc_specific Calculate Specific Rotation [α] = α / (l × c) measure->calc_specific calc_ee Calculate Enantiomeric Excess % ee = ([α]obs / [α]pure) * 100 calc_specific->calc_ee end_node Report [α] and % ee calc_ee->end_node

Caption: Workflow for determining specific rotation and enantiomeric excess.

Authoritative Grounding: Factors Influencing Optical Rotation

The measured optical rotation is highly sensitive to environmental and sample conditions. A trustworthy result depends on controlling these variables.

  • Temperature: As temperature changes, the density of the solution and the conformational distribution of the chiral molecule can shift, altering the observed rotation. Standard measurements are typically performed at 20°C or 25°C and should always be reported.

  • Solvent: The solvent can have a profound effect on optical rotation through varying degrees of solvation and hydrogen bonding, which can alter the molecule's conformation. It is not uncommon for the sign of the rotation to change with a change in solvent polarity. Therefore, the solvent used must always be specified.

  • Concentration: While the specific rotation should theoretically be independent of concentration, at high concentrations, intermolecular interactions can cause deviations. It is best practice to measure at the concentration reported in reference literature.

  • Wavelength (Optical Dispersion): The magnitude of optical rotation is dependent on the wavelength of light used. This phenomenon is called optical rotatory dispersion (ORD). The standard wavelength is the sodium D-line (589 nm), but other wavelengths can be used and must be reported.

  • Purity of the Sample: The presence of any optically active impurities, including the other enantiomer or chiral starting materials, will directly impact the observed rotation and lead to an inaccurate calculation of enantiomeric excess.

The logical relationship between these factors and the final result is illustrated below.

G cluster_inputs Experimental Variables cluster_outputs Calculated Properties Temp Temperature Result Observed Optical Rotation (α) Temp->Result Solvent Solvent Choice Solvent->Result Conc Concentration Conc->Result Purity Sample Purity Purity->Result Wavelength Wavelength (λ) Wavelength->Result SpecificRotation Specific Rotation [α] Result->SpecificRotation EE Enantiomeric Excess (% ee) SpecificRotation->EE

Caption: Key factors influencing the final calculated specific rotation and % ee.

Conclusion: The Role in Drug Development

In the pharmaceutical industry, the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even harmful (the distomer). The tragic case of thalidomide, where one enantiomer was a sedative and the other was a potent teratogen, serves as a stark reminder of this principle.

Therefore, regulatory agencies worldwide mandate the stereospecific synthesis and analysis of chiral drugs. Optical rotation measurement is a fundamental, first-pass technique for confirming the stereochemical identity and purity of chiral building blocks like this compound, which may be used in the synthesis of larger, more complex active pharmaceutical ingredients (APIs). While chromatographic methods like chiral HPLC provide more precise enantiomeric excess values, polarimetry remains an indispensable tool for rapid, cost-effective quality control.

References

  • PubChem. (n.d.). 1-(tert-Butoxy)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: (2S)-1-tert-Butoxypropan-2-ol as a Strategic Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chirality is a key determinant of a molecule's biological activity, with different enantiomers often exhibiting varied efficacy or toxicity.[1] This has driven the development of asymmetric synthesis, a field that relies heavily on the use of chiral building blocks—enantiopure molecules that serve as starting materials for complex targets.[2][] This guide focuses on (2S)-1-tert-butoxypropan-2-ol, a versatile and highly valuable chiral synthon. Its strategic importance stems from the C-2 stereocenter and the sterically demanding tert-butoxy group, which together allow for highly stereoselective transformations.[4] We will explore its synthesis, physicochemical properties, and provide detailed, field-proven protocols for its application in the synthesis of advanced chiral intermediates, offering researchers and drug development professionals a practical guide to leveraging this powerful molecule.

Introduction: The Strategic Value of this compound

The synthesis of single-enantiomer drugs is a cornerstone of the modern pharmaceutical industry.[2][5] Chiral building blocks, or synthons, provide an efficient pathway to introduce specific stereocenters into a target molecule, streamlining complex synthetic routes and ensuring enantiopurity.[][6] this compound has emerged as a significant player in this arena. It is a chiral secondary alcohol whose utility is amplified by the commercial availability of both its (R)- and (S)-enantiomers.[4][7]

The molecule's power lies in two key features:

  • The (S)-Stereocenter: Provides a defined three-dimensional arrangement, crucial for directing the stereochemical outcome of subsequent reactions.

  • The tert-Butyl Ether Group: This bulky group serves a dual purpose. It acts as a robust protecting group for the primary hydroxyl of a propylene glycol precursor and exerts significant steric influence, guiding the approach of reagents in a predictable manner.

This combination makes this compound an ideal starting material for creating more complex chiral structures, particularly chiral epoxides and ketones that are themselves valuable intermediates in drug discovery.[4][8]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is critical for safe handling, reaction setup, and purification. The key properties of 1-tert-butoxypropan-2-ol are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[9][10]
Molecular Weight 132.20 g/mol [9][10]
Appearance Clear, colorless liquid with an ethereal, eucalyptus-like odor[9][11][12]
Boiling Point 151 °C (304 °F) at 760 mmHg[9][10][11]
Melting Point -27 °C to -56 °C[9][11]
Density 0.870–0.874 g/mL at 20-25 °C[9][11]
Flash Point 44.4–45 °C (open cup)[9][11]
Water Solubility Soluble (18% at 20 °C)[11][12]
LogP (Octanol/Water) 0.87[10][11]
CAS Number 57018-52-7[10][12]

Synthesis of Enantiopure this compound

The value of this building block is entirely dependent on its enantiomeric purity. While racemic 1-tert-butoxypropan-2-ol can be synthesized by reacting propylene glycol with isobutylene, the enantiopure (2S)-isomer requires a stereoselective approach.[10][12][13] The most robust and widely adopted method is a two-step sequence beginning with an achiral precursor, as illustrated below. This pathway leverages one of the most powerful reactions in asymmetric synthesis.

G cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Regioselective Ring-Opening Allyl_Alcohol Allyl Alcohol (Achiral) Epoxidation Sharpless Asymmetric Epoxidation L-(+)-DET, Ti(OiPr)₄, TBHP Allyl_Alcohol->Epoxidation Glycidol (R)-Glycidol (Chiral Epoxide) Epoxidation->Glycidol Opening Nucleophilic Ring-Opening tert-Butoxide Source Glycidol->Opening Product This compound (Final Product) Opening->Product

Caption: Synthesis of this compound.

Causality Behind the Synthetic Strategy:

  • Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction is the cornerstone of the synthesis.[14] It converts an achiral allylic alcohol into a chiral epoxy-alcohol with very high enantioselectivity.[15][16] The choice of the chiral ligand, diethyl tartrate (DET), dictates the stereochemistry of the resulting epoxide. Using L-(+)-diethyl tartrate reliably produces (R)-glycidol.[8][15] The titanium(IV) isopropoxide acts as a Lewis acidic catalyst, coordinating both the allylic alcohol and the oxidant (tert-butyl hydroperoxide, TBHP) in a chiral environment defined by the tartrate ligand.[16]

  • Epoxide Ring-Opening: Epoxides are highly valuable intermediates due to the strain of the three-membered ring, which makes them susceptible to nucleophilic attack.[8] To generate the target molecule, the (R)-glycidol is opened with a tert-butoxide nucleophile. The key to this step is regioselectivity. The reaction proceeds via an Sₙ2 mechanism. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom (C1), leading to the desired 1-tert-butoxypropan-2-ol product. This attack inverts the stereochemistry at the C1 position but, crucially, leaves the C2 stereocenter untouched, resulting in the (S)-configuration in the final product.

Key Applications & Transformations

Once synthesized, this compound serves as a launchpad for other valuable chiral intermediates. Its functional group handles—a secondary alcohol and a stable ether—allow for selective chemical manipulation.

G cluster_0 Oxidation Pathway cluster_1 Derivatization Pathway Start This compound Oxidation Oxidation (e.g., Swern, Dess-Martin) Start->Oxidation Derivatization Derivatization / Coupling (e.g., Esterification, Etherification) Start->Derivatization Ketone (S)-1-tert-Butoxy-2-propanone (Chiral Ketone) Oxidation->Ketone Nucleophilic_Addition Nucleophilic_Addition Ketone->Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Target Complex Chiral Molecules (APIs, Natural Products) Derivatization->Target Tertiary_Alcohol Chiral Tertiary Alcohols Nucleophilic_Addition->Tertiary_Alcohol

Caption: Key synthetic transformations of the chiral building block.

  • Oxidation to (S)-1-tert-butoxy-2-propanone: The secondary alcohol can be cleanly oxidized to the corresponding chiral ketone.[4] This ketone is a versatile intermediate for introducing the chiral propylene oxide-derived unit via nucleophilic addition to the carbonyl group.[4] This allows for the creation of chiral tertiary alcohols with high diastereoselectivity, as the bulky tert-butoxy group will direct the incoming nucleophile to the less hindered face of the carbonyl.

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be derivatized to serve as a chiral auxiliary or to incorporate the chiral fragment into a larger molecule via etherification or esterification. This is a common strategy in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[17][18]

Detailed Experimental Protocols

The following protocols are presented as a guide for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound

This protocol is adapted from the principles of Sharpless Asymmetric Epoxidation and subsequent nucleophilic ring-opening.[14][19]

PART A: (R)-Glycidol Synthesis via Sharpless Asymmetric Epoxidation

  • Materials & Reagents:

    • Dichloromethane (DCM), anhydrous

    • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

    • L-(+)-Diethyl tartrate (L-(+)-DET)

    • Allyl alcohol

    • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (anhydrous)

    • 3Å Molecular Sieves, powdered and activated

    • Celatom® (diatomaceous earth) for filtration

    • Aqueous solution of FeSO₄·7H₂O (10% w/v)

    • Saturated aqueous NaCl (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 400 mL of anhydrous DCM and 20 g of powdered 3Å molecular sieves.

    • Cooling: Cool the stirred suspension to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Catalyst Formation: Sequentially add L-(+)-diethyl tartrate (6.5 mL, 38 mmol) and titanium(IV) isopropoxide (9.5 mL, 32 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C. The solution should be a clear, light-yellow color.

    • Substrate Addition: Add allyl alcohol (18.3 mL, 268 mmol) dropwise over 10 minutes, ensuring the temperature remains below -15 °C.

    • Oxidant Addition: Add anhydrous TBHP (70 mL of a 5.5 M solution in decane, 385 mmol) dropwise over 1 hour via a syringe pump. Causality: Slow addition is critical to control the exothermic reaction and prevent side reactions, ensuring high enantioselectivity.

    • Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, staining with KMnO₄). The reaction is typically complete within 4-6 hours.

    • Quenching: Upon completion, quench the reaction by adding 100 mL of 10% aqueous FeSO₄ solution. Safety Note: This step decomposes excess peroxide. The quench is exothermic; add slowly and allow the mixture to warm to 10 °C while stirring vigorously for 30 minutes.

    • Workup: Filter the mixture through a pad of Celatom® to remove titanium salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 100 mL).

    • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (R)-glycidol is typically used directly in the next step without further purification.

PART B: Ring-Opening to form this compound

  • Materials & Reagents:

    • Potassium tert-butoxide (KOtBu)

    • tert-Butanol, anhydrous

    • Crude (R)-glycidol from Part A

    • Diethyl ether

    • Saturated aqueous NH₄Cl

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: In a 500 mL flame-dried flask under nitrogen, prepare a solution of potassium tert-butoxide (30 g, 268 mmol) in 200 mL of anhydrous tert-butanol.

    • Substrate Addition: Add the crude (R)-glycidol from Part A, dissolved in 50 mL of tert-butanol, to the alkoxide solution dropwise at room temperature.

    • Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. Monitor by TLC or GC-MS until the starting epoxide is consumed.

    • Quenching & Workup: Cool the reaction to room temperature and carefully pour it into 200 mL of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 150 mL).

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation to yield pure this compound.

    • Validation: Confirm the structure and purity via ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) using chiral GC or HPLC analysis. An e.e. of >98% is expected and achievable with this protocol.

Protocol 2: Oxidation to (S)-1-tert-Butoxy-2-propanone

This protocol uses a Swern oxidation, which is effective for converting secondary alcohols to ketones under mild conditions, preventing over-oxidation or racemization.

  • Materials & Reagents:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Dichloromethane (DCM), anhydrous

    • This compound

    • Triethylamine (TEA)

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • Setup: To a flame-dried 250 mL flask under nitrogen, add 50 mL of anhydrous DCM and cool to -78 °C.

    • Activator: Slowly add oxalyl chloride (2.2 mL, 25 mmol) to the DCM. Then, add anhydrous DMSO (3.6 mL, 50 mmol) dropwise. A vigorous reaction may occur. Stir for 15 minutes.

    • Substrate Addition: Add a solution of this compound (2.64 g, 20 mmol) in 10 mL of DCM dropwise, keeping the internal temperature below -65 °C. Stir for 30 minutes.

    • Base Quench: Add triethylamine (14 mL, 100 mmol) dropwise. Causality: TEA is a non-nucleophilic base that quenches the reaction and neutralizes the HCl byproduct. After addition, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

    • Workup: Add 50 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

    • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to afford the pure (S)-1-tert-butoxy-2-propanone.

    • Validation: Characterize by NMR and IR spectroscopy (a strong C=O stretch should appear around 1715 cm⁻¹). Confirm chiral purity via chiral GC.

Conclusion

This compound is more than just a chiral alcohol; it is a strategic precursor that unlocks access to a variety of other high-value chiral intermediates.[4][8] Its efficient, stereocontrolled synthesis via Sharpless epoxidation makes it readily accessible. The protocols detailed herein provide a reliable framework for its preparation and subsequent transformation into chiral ketones. By understanding the causality behind each synthetic step and employing robust analytical validation, researchers and drug development professionals can confidently integrate this powerful building block into their synthetic strategies, accelerating the discovery and production of next-generation chiral molecules.[2][17]

References

  • Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO - PharmaCompass.com. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central. [Link]

  • The Role of Chiral Catalysts in Pharmaceutical Synthesis. [Link]

  • Chiral Chemistry - Sterling Pharma Solutions. [Link]

  • Sharpless Asymmetric Epoxidation | Dalal Institute. [Link]

  • Sharpless epoxidation - Wikipedia. [Link]

  • Sharpless Epoxidation - Organic Chemistry Portal. [Link]

  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem. [Link]

  • Organic Syntheses Procedure. [Link]

  • Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI. [Link]

  • (PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products - ResearchGate. [Link]

  • Asymmetric Synthesis. [Link]

  • This compound - Chem-Tools. [Link]

  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data - IARC Publications. [Link]

  • Application of chiral building blocks to the synthesis of drugs. [Link]

  • Propylene oxide - Wikipedia. [Link]

  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts | Request PDF - ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. [Link]

Sources

The Versatile Chiral Building Block: (2S)-1-tert-Butoxypropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Prochiral Synthon

In the landscape of modern asymmetric synthesis, the demand for efficient, reliable, and versatile chiral building blocks is perpetual. (2S)-1-tert-Butoxypropan-2-ol, a chiral secondary alcohol, has emerged as a significant synthon, offering a unique combination of steric and electronic properties conducive to stereoselective transformations.[1] Its structure, featuring a stereocenter at the C-2 position and a bulky tert-butoxy group, makes it an invaluable starting material for the synthesis of complex chiral molecules, particularly pharmaceutical intermediates.[1] The commercial availability of both its (S) and (R) enantiomers further enhances its utility, providing access to opposing stereochemical outcomes.

This technical guide moves beyond a mere cataloging of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of why and how this compound is effectively employed in the laboratory. We will delve into the causality behind experimental choices, present self-validating and detailed protocols, and ground our discussion in authoritative scientific literature.

Core Applications: A Dual Role as Synthon and Auxiliary Precursor

The utility of this compound in asymmetric synthesis is primarily twofold:

  • As a Chiral Building Block: It serves as a foundational element, with its inherent chirality transferred to more complex target molecules through a series of chemical modifications.

  • As a Precursor to Chiral Auxiliaries: While less commonly documented, its derivatives can act as chiral auxiliaries, temporarily guiding the stereochemical course of a reaction on a prochiral substrate.[1]

This guide will provide detailed protocols for its synthesis and its transformation into a key chiral intermediate, and will further explore its application as a chiral auxiliary through a detailed, representative protocol.

Part 1: Synthesis of Enantiomerically Pure this compound

The cornerstone of its application is the availability of enantiomerically pure material. A robust and widely adopted method for synthesizing the (S)-enantiomer involves the Sharpless asymmetric epoxidation of allyl alcohol, followed by a regioselective ring-opening of the resultant chiral epoxide.[1]

Reaction Pathway: Sharpless Epoxidation and Epoxide Ring-Opening

The synthesis proceeds in two key stages:

  • Asymmetric Epoxidation: Allyl alcohol is epoxidized using tert-butyl hydroperoxide (TBHP) in the presence of a titanium(IV) isopropoxide catalyst and a chiral tartrate ester ligand. The choice of the L-(+)-diethyl tartrate ((+)-DET) ligand directs the epoxidation to yield (2R)-glycidol.

  • Regioselective Ring-Opening: The chiral epoxide, (2R)-glycidol, is then opened by the nucleophilic attack of the tert-butoxide anion. The attack preferentially occurs at the less sterically hindered C3 position, yielding the desired this compound.

Synthesis_Pathway Allyl_Alcohol Allyl Alcohol Glycidol (2R)-Glycidol Allyl_Alcohol->Glycidol  Sharpless Asymmetric Epoxidation  Ti(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C Final_Product This compound Glycidol->Final_Product  Epoxide Ring-Opening  t-BuOK, t-BuOH, 50 °C

Caption: Synthesis of this compound.

Detailed Laboratory Protocol: Synthesis of this compound

This protocol is adapted from the well-established principles of Sharpless asymmetric epoxidation and subsequent epoxide opening.[1]

Materials and Equipment:

  • Three-necked round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet

  • Dry ice/ethanol bath

  • Allyl alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or decane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Saturated aqueous solution of ferrous sulfate (FeSO₄)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Fractional distillation apparatus

Step-by-Step Procedure:

Part A: Synthesis of (2R)-Glycidol

  • Reaction Setup: In a flame-dried, three-necked 1 L round-bottom flask under a nitrogen atmosphere, add 400 mL of anhydrous dichloromethane. Cool the flask to -20 °C using a dry ice/ethanol bath.

  • Catalyst Formation: To the cooled solvent, add titanium(IV) isopropoxide (11.8 mL, 40 mmol) via syringe, followed by L-(+)-diethyl tartrate (8.2 mL, 48 mmol). Stir the mixture for 10 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add allyl alcohol (13.6 mL, 200 mmol) dropwise to the reaction mixture, ensuring the internal temperature is maintained below -15 °C.

  • Epoxidation: Slowly add a 5.5 M solution of tert-butyl hydroperoxide in decane (110 mL, 600 mmol) dropwise over 2 hours. Caution: This addition is exothermic; maintain the temperature at -20 °C throughout.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C for 4 to 6 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 100 mL of a pre-cooled, saturated aqueous solution of ferrous sulfate. Allow the mixture to warm to room temperature while stirring vigorously for 30 minutes.

  • Work-up: Separate the layers. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (2R)-glycidol, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (22.4 g, 200 mmol) in 200 mL of anhydrous tert-butanol.

  • Epoxide Addition: Add the crude (2R)-glycidol from Part A (assuming ~200 mmol) dissolved in a minimal amount of anhydrous tert-butanol dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of water and 200 mL of diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Expected Yield and Purity:

  • Yield: 60-70% over two steps.

  • Enantiomeric Excess (ee): >95%, as determined by chiral GC or HPLC analysis.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Boiling Point 151 °C
Density 0.87 g/cm³ at 25 °C

Part 2: Application as a Chiral Building Block: Oxidation to (S)-1-tert-Butoxy-2-propanone

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding chiral ketone, (S)-1-tert-butoxy-2-propanone. This ketone is a versatile intermediate for introducing a chiral propylene oxide-derived unit via nucleophilic addition to the carbonyl group.[1]

Reaction Pathway: Swern Oxidation

Swern oxidation is a mild and efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.

Oxidation_Pathway Starting_Material This compound Ketone (S)-1-tert-Butoxy-2-propanone Starting_Material->Ketone  Swern Oxidation  (COCl)2, DMSO, Et3N, CH2Cl2, -78 °C Auxiliary_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Chiral_Ester Chiral Ester Prochiral_Acid->Chiral_Ester Chiral_Auxiliary (2S)-1-tert- Butoxypropan-2-ol Chiral_Auxiliary->Chiral_Ester Enolate Lithium Enolate Chiral_Ester->Enolate LDA, THF -78 °C Alkylated_Ester Alkylated Ester (High d.r.) Enolate->Alkylated_Ester R-X (Electrophile) Enriched_Product Enantiomerically Enriched Acid Alkylated_Ester->Enriched_Product LiOH, THF/H2O Recovered_Auxiliary Recovered Auxiliary Alkylated_Ester->Recovered_Auxiliary

Sources

Application Notes & Protocols: (2S)-1-tert-Butoxypropan-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed exploration of (2S)-1-tert-Butoxypropan-2-ol, a versatile chiral molecule, and its applications in the field of asymmetric synthesis. While widely recognized as a valuable chiral building block, or synthon, its potential as a chiral solvent offers an intriguing area for investigation. Here, we delve into the established and prospective roles of this compound, providing both the theoretical underpinnings and practical, field-proven protocols for its use.

Introduction: The Strategic Value of this compound

In pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The enantiomeric form of a molecule can dictate its efficacy, pharmacology, and toxicology. This compound has emerged as a significant tool for chemists seeking to construct complex chiral molecules.[1] Its value stems from a unique combination of structural features:

  • A Defined Stereocenter: The hydroxyl group is located at a chiral carbon (C-2) with a specific (S)-configuration.

  • Steric Hindrance: A bulky tert-butoxy group provides a sterically demanding environment, crucial for directing the approach of reagents in stereoselective transformations.[1]

  • Reactive Handle: The secondary alcohol functionality serves as a versatile point for chemical modification and derivatization.

This guide will first detail the synthesis and core, well-documented application of this compound as a chiral building block. Subsequently, it will explore its theoretical potential as a chiral solvent for inducing asymmetry in chemical reactions, providing a framework for researchers to investigate this advanced application.

Physicochemical & Safety Profile

A thorough understanding of the physical properties and safety considerations is essential for the effective and safe implementation of this compound in any laboratory setting.

Table 1: Key Physicochemical Properties of 1-tert-Butoxypropan-2-ol

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[2]
Molecular Weight 132.20 g/mol [2]
CAS Number 57018-52-7[2]
Appearance Colorless liquid[2]
Odor Ethereal, eucalyptus-like[2][3]
Boiling Point 151 °C[3]
Melting Point -27 °C[3]
Density 0.87 g/cm³ at 25 °C[3]
Flash Point 45 °C (Tag Closed-Cup)[3]
Solubility in Water 18% at 20 °C[3]
log P (Octanol/Water) 0.87[3]

Safety & Handling: 1-tert-Butoxypropan-2-ol is a combustible liquid and should be handled in a well-ventilated area, away from ignition sources.[2] It can cause eye and skin irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, fireproof area, segregated from strong oxidizing agents.[2]

Synthesis of Enantiopure this compound

The utility of this compound in asymmetric synthesis is entirely dependent on its enantiomeric purity. While racemic 1-tert-butoxy-2-propanol can be manufactured by reacting isobutylene with propylene glycol, the enantiopure form requires a stereoselective approach.[3][4] A common and effective laboratory-scale method is adapted from the principles of the Sharpless asymmetric epoxidation.[1]

G cluster_0 Sharpless Asymmetric Epoxidation cluster_1 Epoxide Ring-Opening allyl_alcohol Allyl Alcohol epoxide (2S)-Glycidol allyl_alcohol->epoxide Ti(O-iPr)4 (+)-DET TBHP, CH2Cl2, -20 °C product This compound epoxide->product Nucleophilic Attack at C1 tert_butoxide Potassium tert-butoxide tert_butoxide->product caption Workflow for Synthesis of this compound.

Caption: Workflow for Synthesis of this compound.

Protocol 1: Synthesis via Asymmetric Epoxidation

Causality: This protocol leverages the highly reliable Sharpless epoxidation to set the key stereocenter. The chiral titanium-tartrate complex creates a chiral environment that directs the epoxidation of the prochiral allyl alcohol to yield the desired (2S)-glycidol with high enantiomeric excess (e.e.). The subsequent ring-opening with a bulky nucleophile (tert-butoxide) is regioselective, proceeding at the less sterically hindered primary carbon (C1) to yield the target molecule.

Materials:

  • Allyl alcohol

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Potassium tert-butoxide

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tert-butanol

  • Diatomaceous earth

  • Saturated aqueous solutions of NaHCO₃, brine, and Na₂SO₄

Procedure:

  • Catalyst Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -20 °C. Add Ti(O-iPr)₄ followed by (+)-DET. Stir for 10 minutes to form the chiral complex.

  • Epoxidation: Add allyl alcohol to the cooled catalyst solution. Subsequently, add TBHP dropwise while maintaining the temperature at -20 °C. The reaction progress is monitored by TLC or GC. Self-Validation: The disappearance of allyl alcohol confirms reaction progression.

  • Work-up (Epoxidation): Upon completion, quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting emulsion through a pad of diatomaceous earth to remove titanium salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (2S)-glycidol.

  • Ring-Opening: Dissolve the crude (2S)-glycidol in anhydrous tert-butanol under an inert atmosphere. Add potassium tert-butoxide portion-wise at room temperature. Heat the reaction to 80 °C and stir until the epoxide is consumed (monitor by TLC/GC).

  • Work-up (Final Product): Cool the reaction to room temperature and quench with saturated NaHCO₃ solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by fractional distillation under vacuum to yield pure this compound. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and measure its optical rotation to confirm identity and enantiopurity.

Core Application: A Versatile Chiral Building Block (Synthon)

The most prominent and well-documented use of this compound is as a chiral synthon—a starting material from which more complex chiral molecules are built.[1] Its secondary alcohol can be oxidized to a ketone, providing an electrophilic center for subsequent bond formation.

G start This compound ketone (S)-1-tert-Butoxy-2-propanone start->ketone Oxidation (e.g., PCC, Swern) tertiary_alcohol Chiral Tertiary Alcohol ketone->tertiary_alcohol Nucleophilic Addition (e.g., R-MgBr, R-Li) caption Transformation of this compound into key intermediates.

Caption: Transformation of this compound into key intermediates.

Protocol 2: Oxidation to (S)-1-tert-Butoxy-2-propanone

Causality: Mild oxidation conditions are chosen to prevent over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is an effective reagent for converting secondary alcohols to ketones without affecting other functional groups, like the ether linkage. The reaction is typically buffered to prevent the acidic conditions that could cleave the tert-butyl group.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous sodium acetate

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Setup: To a flask containing anhydrous DCM, add PCC and anhydrous sodium acetate (as a buffer). Stir to create a slurry.

  • Reaction: Dissolve this compound in a minimal amount of DCM and add it to the PCC slurry in one portion. Stir at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed. Self-Validation: A new, lower Rf spot corresponding to the more nonpolar ketone should appear, and the alcohol spot should disappear.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts and excess reagent.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude ketone can often be used without further purification or can be purified by distillation if necessary.

This chiral ketone is now a valuable intermediate. Nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) will generate a new stereocenter, forming a chiral tertiary alcohol. The stereochemical outcome of this addition is often influenced by the existing stereocenter and bulky tert-butyl group, leading to diastereoselective transformations.

Potential Application: A Chiral Solvent for Asymmetric Induction

While less documented, the structure of this compound makes it a compelling candidate for use as a chiral solvent. A chiral solvent can induce enantioselectivity by creating a diastereomeric relationship in the transition states of a reaction involving a prochiral substrate.[5]

Principles of Chiral Solvent Induction:

  • Diastereomeric Solvation: The chiral solvent molecules arrange themselves around the reactants, creating a chiral "pocket."

  • Transition State Differentiation: The transition states leading to the (R) and (S) products become diastereomeric and thus have different energies.

  • Enantiomeric Excess: The reaction proceeds preferentially through the lower-energy transition state, resulting in an excess of one enantiomer.

The hydroxyl group of this compound can participate in hydrogen bonding with reactants or catalysts, while its bulky tert-butyl group can provide effective steric blocking to favor a specific reaction trajectory.

G cluster_0 Reaction in Achiral Solvent cluster_1 Reaction in (S)-Chiral Solvent TS_R_achiral Transition State R (Energy = E) Product_R (R)-Product TS_R_achiral->Product_R TS_S_achiral Transition State S (Energy = E) Product_S (S)-Product TS_S_achiral->Product_S TS_R_chiral Transition State S-R (Energy = E1) TS_R_chiral->Product_R TS_S_chiral Transition State S-S (Energy = E2) TS_S_chiral->Product_S label_note E1 ≠ E2 Reactants Prochiral Substrate + Reagent Reactants->TS_R_achiral Reactants->TS_S_achiral Reactants->TS_R_chiral Reactants->TS_S_chiral caption Energy differentiation of transition states in a chiral solvent.

Caption: Energy differentiation of transition states in a chiral solvent.

Protocol 3: General Screening Protocol for Asymmetric Induction

Causality: This is an exploratory protocol designed to test for any asymmetric induction. A model reaction known to be sensitive to solvent effects, such as a Diels-Alder reaction, is chosen. Low temperatures are used because the energy difference between diastereomeric transition states is often small, and lower thermal energy can amplify the selective pathway. Chiral HPLC is the gold standard for accurately determining the enantiomeric excess of the product.

Materials:

  • Prochiral dienophile (e.g., N-phenylmaleimide)

  • Diene (e.g., cyclopentadiene)

  • This compound (as solvent)

  • Racemic 1-tert-Butoxypropan-2-ol (for control experiment)

  • Toluene or DCM (for control experiment)

  • Reagents for work-up and purification

  • Chiral HPLC column and system

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the dienophile in this compound. Cool the solution to the desired temperature (start screening at 0 °C, then -20 °C, -40 °C, etc.).

  • Addition: Add the diene to the cooled solution and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Control Experiments: Set up identical reactions in parallel using an achiral solvent (e.g., toluene) and the racemic solvent. This is a critical self-validation step. Any observed e.e. must be absent in the control reactions to be attributed to the chiral solvent.

  • Work-up: Quench the reaction if necessary and remove the solvent under reduced pressure. Purify the product using column chromatography.

  • Analysis: Dissolve the purified product in an appropriate mobile phase and analyze by chiral HPLC to determine the enantiomeric ratio (e.r.) and calculate the enantiomeric excess (% e.e.).

Data Interpretation: Compare the % e.e. obtained at different temperatures. Modest levels of induction may be improved by the addition of Lewis acids or other additives that can coordinate with both the solvent and the substrate, creating a more ordered and rigid transition state.

Conclusion

This compound is a commercially available and highly effective chiral building block for asymmetric synthesis. Its utility in constructing complex molecules, particularly through its oxidation to a chiral ketone intermediate, is well-established. While its application as a chiral solvent is not yet widely reported, its structural properties present a strong theoretical basis for its potential in asymmetric induction. The protocols and principles outlined in this guide provide a robust framework for both leveraging its proven applications and exploring its future potential in stereoselective chemistry.

References

  • Benchchem. Application Notes and Protocols: The Versatile Role of 1-Tert-butoxy-2-propanol in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZd6MCvvSlz3DmGFycph2PD74WT38umJNpL-wy2EjPmMjIh9VekBsuEi2GjphuToTcWjl6mzbK8P8jZQlWubH636SPO4VWle7wImTdIn5vQNERVsFJi-dPKVpiFVy-MeoMZAHPIUhFvlcDxFpdcKfGRmZ5FQBXkUgzFFj8o7fGvpdConWe4i-dY9MmajcAvI-bgd0Pp6X7WesG11fjLkNUqYBdG4JgzFszakZwJy5sUXPO6D2PxBOHlKO1T64saqLX]
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  • PubChem. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/92629]
  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. [URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/1-tert-Butoxypropan-2-ol-2007]
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Application Notes & Protocols for (2S)-1-tert-Butoxypropan-2-ol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-1-tert-Butoxypropan-2-ol is a valuable chiral building block in modern organic synthesis, particularly within drug discovery and development.[1][2] Its defined stereochemistry, coupled with the sterically demanding tert-butoxy group, makes it an excellent synthon for introducing chirality and controlling stereochemical outcomes in complex molecules.[3] This guide provides an in-depth exploration of key experimental procedures involving this compound, moving beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations. We present validated protocols for its oxidation to the corresponding chiral ketone and for the modification of its hydroxyl group via etherification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. This compound is a clear, colorless liquid with a characteristic ethereal or eucalyptus-like odor.[4][5]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O₂[4][6]
Molecular Weight 132.20 g/mol [3][6]
Appearance Colorless liquid[4][5]
Boiling Point 151 - 155.3 °C[3][7]
Melting Point -56 °C[3]
Density ~0.87 g/cm³ at 25 °C[3][4]
Flash Point 44.4 - 49.7 °C (closed cup)[3][7][8]
Water Solubility 18% by weight at 20 °C[4][5]
Refractive Index ~1.421[4][7]
Safety and Handling

As a flammable liquid, this compound must be handled with appropriate safety measures in a well-ventilated fume hood, away from ignition sources.[8][9] It is known to cause serious eye irritation and mild skin irritation.[8][9][10] The substance can presumably form explosive peroxides and should be checked before distillation.[8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidizing agents.[8] Keep the container tightly closed.[9]

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and dispose of it according to local regulations.[8]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[8]

The Role of Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are chiral.[11] This inherent chirality means they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1] This biological reality underscores the critical importance of stereochemistry in drug design.

Chiral building blocks are optically pure compounds that serve as foundational components for constructing complex, single-enantiomer drugs.[12][13] By starting with a molecule of known absolute configuration, such as this compound, chemists can build molecular complexity with a high degree of stereochemical control, a process known as asymmetric synthesis.[14][15] This strategy accelerates the development of safer and more effective medicines by ensuring that only the desired enantiomer is produced.[1][12]

G cluster_0 Drug Development Logic ChiralBlock This compound (Known Stereocenter) AsymSynth Asymmetric Synthesis (Stereocontrolled Reactions) ChiralBlock->AsymSynth Incorporation Target Single-Enantiomer API (Target Molecule) AsymSynth->Target Yields Bioactivity Improved Efficacy & Reduced Side Effects Target->Bioactivity Leads to

Caption: Logic flow for using chiral building blocks in drug development.

Key Reaction: Oxidation to (S)-1-tert-Butoxypropan-2-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, (S)-1-tert-butoxy-2-propanone, is a pivotal transformation. This reaction converts the chiral alcohol into a chiral ketone, which is a versatile intermediate for forming new carbon-carbon bonds via nucleophilic addition to the carbonyl group.[3] The choice of oxidant is critical to ensure high yield and prevent unwanted side reactions.

Comparison of Mild Oxidation Methods

Several methods are suitable for this oxidation. The table below compares three common, mild protocols.

Oxidation MethodOxidizing Agent(s)Typical SolventTemp. (°C)Typical Yield (%)AdvantagesDisadvantages
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to RT90 - 98Very mild, high yield, wide functional group tolerance.[16]Requires low temp, produces foul-smelling dimethyl sulfide.[16]
Dess-Martin Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp90 - 95Mild, short reaction times, avoids toxic chromium.[17]Reagent is expensive and potentially explosive.[17]
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temp85 - 95Operationally simple, mildly acidic conditions.[16]Chromium-based reagent with toxicity and disposal concerns.[16]
Protocol: Swern Oxidation of this compound

This protocol is valued for its mild conditions and high efficiency. The causality behind the procedure involves the initial formation of an activated sulfonium species from oxalyl chloride and DMSO, which then reacts with the alcohol. The subsequent addition of a hindered base facilitates an intramolecular elimination to yield the ketone.

G start Start prep Prepare Anhydrous DCM in Flask under N₂ start->prep cool Cool to -78 °C (Dry Ice/Acetone Bath) prep->cool add_oxalyl Add Oxalyl Chloride Dropwise cool->add_oxalyl add_dmso Add DMSO Solution Dropwise at -78 °C add_oxalyl->add_dmso stir1 Stir for 20 min add_dmso->stir1 add_alcohol Add Alcohol Solution Dropwise at -78 °C stir1->add_alcohol stir2 Stir for 45 min add_alcohol->stir2 add_tea Add Triethylamine (TEA) Dropwise at -78 °C stir2->add_tea warm Warm to Room Temp add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude (S)-1-tert- Butoxypropan-2-one concentrate->end

Caption: Experimental workflow for the Swern oxidation protocol.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.[17]

  • Activator Formation: Slowly add oxalyl chloride dropwise to the cold DCM, ensuring the internal temperature does not rise significantly.[3]

  • In a separate dry flask, dissolve DMSO in anhydrous DCM. Add this solution dropwise to the reaction mixture at -78 °C. Stir for approximately 20 minutes.

  • Alcohol Addition: Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45-60 minutes.[3]

  • Elimination: Add triethylamine dropwise to the mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.[3]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-tert-butoxy-2-propanone. The product can be purified further by fractional distillation or column chromatography if necessary.

Key Reaction: Williamson Ether Synthesis

Modifying the hydroxyl group is another fundamental strategy. The Williamson ether synthesis is a robust and reliable method for forming an ether linkage.[18] This reaction proceeds via an Sɴ2 mechanism, where the alkoxide, formed by deprotonating the alcohol, acts as a nucleophile to displace a halide from a primary alkyl halide. This can be used to install a protective group or add a new functional handle to the molecule.

G start Start prep_nah Suspend NaH in Anhydrous THF under N₂ start->prep_nah cool Cool to 0 °C (Ice Bath) prep_nah->cool add_alcohol Add Alcohol Solution Dropwise cool->add_alcohol stir1 Stir at 0 °C for 30 min (H₂ evolution ceases) add_alcohol->stir1 add_halide Add Alkyl Halide Dropwise at 0 °C stir1->add_halide warm Warm to Room Temp and Stir for 2-4 h add_halide->warm monitor Monitor by TLC warm->monitor quench Quench with sat. NH₄Cl Solution monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Ether Product concentrate->end

Caption: Experimental workflow for the Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add the NaH dispersion. Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension. The choice of a strong, non-nucleophilic base like NaH is crucial to irreversibly form the alkoxide without competing side reactions. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Isolation: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

References

  • AiFChem (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
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  • OSHA/HCS (2017).
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The Strategic Application of (2S)-1-tert-Butoxypropan-2-ol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Shift in Perspective from Chiral Auxiliary to Chiral Building Block

In the landscape of asymmetric synthesis, the quest for efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily installed to direct the formation of a stereocenter and subsequently removed, represent a classic and powerful strategy. While the structure of (2S)-1-tert-Butoxypropan-2-ol, with its defined stereocenter and sterically demanding tert-butoxy group, suggests potential as a chiral auxiliary for enolate chemistry, a thorough review of the scientific literature reveals its primary and more documented role is that of a versatile chiral building block or "synthon."[][2][3]

This application note, therefore, deviates from a traditional exploration of its function as a recoverable auxiliary to provide a more practical and field-proven guide to its synthesis and application as a foundational chiral starting material. We will detail the robust synthesis of enantiomerically pure this compound and showcase its utility in constructing complex chiral molecules through subsequent, highly stereocontrolled transformations. This approach leverages the inherent chirality of the molecule to build stereocenters into a target structure permanently, a cornerstone of modern synthetic strategy.

Physicochemical Properties

This compound is a clear, colorless liquid with an ethereal odor.[4][5] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₇H₁₆O₂[4][6]
Molecular Weight132.20 g/mol [4][6]
Boiling Point151 °C[7]
Melting Point-56 °C[8]
Density0.872 g/cm³ at 20 °C[8]
SolubilitySoluble in water and miscible with many organic solvents.[5][7]

I. Synthesis of Enantiopure this compound: The Sharpless-Katsuki Epoxidation Route

The most reliable and widely adopted method for the synthesis of enantiopure this compound is a two-step sequence commencing with the Sharpless-Katsuki asymmetric epoxidation of allyl alcohol.[9][10][11] This Nobel Prize-winning reaction provides access to chiral 2,3-epoxyalcohols with high enantioselectivity.[11] The subsequent regioselective ring-opening of the epoxide yields the desired product.

Synthesis_Workflow Allyl_Alcohol Allyl Alcohol Sharpless_Epoxidation Sharpless Asymmetric Epoxidation Allyl_Alcohol->Sharpless_Epoxidation Ti(OiPr)₄, (+)-DET t-BuOOH, CH₂Cl₂ S_Glycidol (S)-Glycidol Sharpless_Epoxidation->S_Glycidol Epoxide_Opening Epoxide Ring-Opening (tert-Butoxide) S_Glycidol->Epoxide_Opening NaH, t-BuOH or KOt-Bu, t-BuOH Final_Product This compound Epoxide_Opening->Final_Product

Caption: Synthesis of this compound.

Protocol 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

This protocol is adapted from the seminal work of Sharpless and Katsuki.[12] The use of (+)-Diethyl Tartrate ((+)-DET) directs the epoxidation to furnish the (S)-enantiomer of glycidol.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Allyl alcohol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, activated powder

  • -20 °C cooling bath

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous CH₂Cl₂ (200 mL) and activated 3Å molecular sieves (5 g). Cool the flask to -20 °C.

  • Add Ti(OiPr)₄ (5.9 mL, 20 mmol) to the cooled solvent.

  • Add (+)-DET (4.1 mL, 24 mmol) dropwise to the mixture. The solution should remain clear. Stir for 30 minutes at -20 °C to pre-form the chiral catalyst complex.

  • Epoxidation: Add allyl alcohol (13.6 mL, 200 mmol) in one portion.

  • Add the anhydrous TBHP solution (40 mL, 220 mmol) dropwise over a period of 1-2 hours, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane as eluent) or GC. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, add a saturated aqueous solution of ferrous sulfate (FeSO₄) to quench the reaction and decompose excess peroxide. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The mixture will separate into two layers, with the catalyst precipitating as a solid.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with CH₂Cl₂.

  • Separate the organic layer from the filtrate and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (S)-glycidol. This product is often used in the next step without further purification.

Protocol 2: Ring-Opening of (S)-Glycidol with tert-Butoxide

The regioselectivity of the epoxide opening is critical. The use of tert-butoxide as the nucleophile under basic conditions favors attack at the less hindered C1 position, yielding the desired 1-tert-butoxypropan-2-ol.

Materials:

  • Crude (S)-glycidol from Protocol 1

  • tert-Butyl alcohol (t-BuOH), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Nucleophile Generation: In a flame-dried round-bottom flask under argon, prepare a solution of sodium tert-butoxide by carefully adding NaH (1.2 g, 30 mmol of 60% dispersion) portion-wise to anhydrous t-BuOH (50 mL) at 0 °C. Alternatively, dissolve KOt-Bu (3.4 g, 30 mmol) in t-BuOH.

  • Epoxide Addition: Add the crude (S)-glycidol (~7.4 g, 100 mmol, assuming quantitative yield from the previous step) dissolved in a small amount of anhydrous t-BuOH to the tert-butoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-18 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product into Et₂O (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

II. Applications in Asymmetric Synthesis: A Versatile Chiral Synthon

The synthetic utility of this compound lies in the selective transformation of its hydroxyl group, allowing for its incorporation into more complex chiral architectures.

Applications_Workflow cluster_transformations Transformations cluster_products Chiral Intermediates Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Ketone (S)-1-tert-Butoxypropan-2-one Oxidation->Ketone Ester Chiral Ester Esterification->Ester Ether Chiral Ether Etherification->Ether Further Synthesis Further Synthesis Ketone->Further Synthesis Ester->Further Synthesis Ether->Further Synthesis

Caption: Synthetic utility of this compound.

Protocol 3: Oxidation to (S)-1-tert-Butoxypropan-2-one

The oxidation of the secondary alcohol provides the corresponding chiral ketone, a valuable intermediate for introducing the chiral propylene oxide-derived unit via nucleophilic addition to the carbonyl group.[13]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • -78 °C cooling bath (dry ice/acetone)

Procedure (Swern Oxidation):

  • In a flame-dried, three-necked flask under argon, dissolve oxalyl chloride (1.3 mL, 15 mmol) in anhydrous CH₂Cl₂ (50 mL). Cool the solution to -78 °C.

  • Add a solution of anhydrous DMSO (2.1 mL, 30 mmol) in CH₂Cl₂ (10 mL) dropwise, keeping the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.32 g, 10 mmol) in CH₂Cl₂ (10 mL) dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous Et₃N (7.0 mL, 50 mmol) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water (50 mL) to quench the reaction. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 25 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • Purify by distillation to obtain (S)-1-tert-Butoxypropan-2-one.

Protocol 4: Esterification to Form Chiral Esters

Esterification allows the chiral alcohol to be coupled with various carboxylic acids. This is a key step if it were to be used as a traditional auxiliary, but here it serves to incorporate the chiral fragment into a larger molecule.[14][15][16]

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure (Steglich Esterification):

  • In a round-bottom flask, dissolve the carboxylic acid (10 mmol), this compound (1.45 g, 11 mmol), and DMAP (122 mg, 1 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (2.27 g, 11 mmol) or EDC (2.1 g, 11 mmol) portion-wise. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

  • Remove the cooling bath and stir the reaction at room temperature for 12-16 hours.

  • Work-up (DCC): If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold CH₂Cl₂.

  • Concentrate the filtrate. Redissolve the residue in Et₂O and filter again to remove any remaining DCU.

  • Wash the organic solution with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral ester by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward and highly enantioselective preparation via the Sharpless asymmetric epoxidation makes it readily accessible. While its structure is suggestive of a chiral auxiliary, its primary utility, as demonstrated in the literature and outlined in these protocols, is as a chiral synthon. Through reliable transformations such as oxidation, esterification, and etherification, this building block can be effectively incorporated into a wide range of complex target molecules, providing a robust method for the introduction of key stereocenters. The protocols detailed herein offer researchers a practical guide to the synthesis and application of this important chiral intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Versatile Role of 1-Tert-butoxy-2-propanol in Organic Synthesis.
  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Munoz, G. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. Available at: [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from: [Link]

  • Wikipedia. (2023). Sharpless epoxidation. Retrieved from: [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. International Agency for Research on Cancer. Available at: [Link]

  • Haugan, J. A., et al. (2020). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Catalysts, 10(1), 108. Available at: [Link]

  • ResearchGate. (n.d.). Suggested process in developing 3-tert-butoxy-1,2-propanediol and 2-tertbutoxy-1,3-propanediol. Retrieved from: [Link]

  • Benchchem. (n.d.). Identifying and minimizing side reactions with 1-Tert-butoxy-2-propanol.
  • IARC Monographs. (2006). 1-tert-BUTOXYPROPAN-2-OL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 91. Available at: [Link]

  • Guichard, G., et al. (2006). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 83, 14. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2006). Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. Available at: [Link]

  • Usui, K., Kanbe, M., & Nakada, M. (2014). Total synthesis of (-)-bucidarasin A starting from an original chiral building block. Organic Letters, 16(18), 4734–4737. Available at: [Link]

  • Haugan, J. A., et al. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Catalysts, 8(12), 643. Available at: [Link]

  • King, S. A., Armstrong, J., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 48. Available at: [Link]

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  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from: [Link]

  • ResearchGate. (n.d.). 1-tert-Butoxypropan-2-one as direct reaction product of acetone with tert-butyl hydroperoxide. Retrieved from: [Link]

  • G. Vidari, et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. Molecules, 24(18), 3326. Available at: [Link]

  • Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Retrieved from: [Link]

  • AmritaCREATE. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID [Video]. YouTube. Available at: [Link]

  • M. A. Pericàs, et al. (2018). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 23(1), 163. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from: [Link]

  • Google Patents. (1993). US5231222A - Esterification process.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from: [Link]

  • Cirilli, R., et al. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. Available at: [Link]

  • Englert, U., et al. (2019). Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1671. Available at: [Link]

  • Benchchem. (n.d.). Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol.

Sources

Derivatization of (2S)-1-tert-Butoxypropan-2-ol for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (2S)-1-tert-Butoxypropan-2-ol

Abstract

This compound is a valuable and commercially available chiral building block, prized for its utility in asymmetric synthesis.[1] The strategic derivatization of its secondary hydroxyl group is a critical first step in unlocking its potential for constructing complex, enantiomerically pure molecules. The sterically demanding tert-butoxy group provides significant steric influence, allowing for high diastereoselectivity in subsequent transformations.[1] This document provides detailed application notes and validated protocols for the derivatization of this compound into key intermediates for specialized applications, including the synthesis of chiral epoxides, esters, and ethers. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic challenges.

Introduction: The Strategic Value of a Chiral Synthon

In the field of drug discovery and fine chemical synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries and building blocks are fundamental tools for achieving this control.[][3][4] this compound serves as an exemplary chiral synthon, providing a readily accessible stereocenter that can be elaborated upon. The conversion of its hydroxyl group into other functionalities is the most common strategy for its use. This guide explores three primary derivatization pathways:

  • Conversion to a Sulfonate Ester: To create an excellent leaving group, facilitating intramolecular cyclization to form the highly valuable (S)-propylene oxide.

  • Esterification: To introduce a wide variety of acyl groups, creating chiral esters that can serve as intermediates or be used in applications like chromatographic analysis.

  • Etherification: To install protecting groups or build more complex molecular architectures via carbon-oxygen bond formation.

The choice of derivatization strategy is dictated entirely by the desired final product and the subsequent reaction pathway. The following sections provide the rationale and detailed protocols for each of these transformations.

Application I: Synthesis of (S)-Propylene Oxide via Intramolecular Cyclization

(S)-Propylene oxide is a cornerstone chiral intermediate, used extensively in the synthesis of pharmaceuticals and other biologically active molecules.[5] Its preparation from this compound is a classic example of using derivatization to facilitate an intramolecular S_N2 reaction. The strategy involves a two-step process: converting the hydroxyl into a tosylate, a superior leaving group, followed by base-induced ring closure.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Cyclization cluster_2 Byproducts A This compound B Intermediate Tosylate A->B  TsCl, Pyridine  CH₂Cl₂ C (S)-Propylene Oxide B->C  NaOH (aq)  Heat D Tosyl Salt E tert-Butanol

Caption: Workflow for the synthesis of (S)-Propylene Oxide.

Protocol 1: Tosylation of this compound

This protocol converts the alcohol into a tosylate ester. The tosyl group is an excellent leaving group, preparing the molecule for the subsequent cyclization.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq) to the stirred solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 2: Base-Induced Cyclization to (S)-Propylene Oxide

This step employs a strong base to deprotonate the hydroxyl group (in the case of a halohydrin) or, in this case, to promote elimination and intramolecular attack to form the epoxide ring.

Materials:

  • Crude (2S)-1-tert-Butoxy-2-tosyloxypropane

  • Sodium Hydroxide (NaOH)

  • Water

  • Diethyl Ether

Procedure:

  • To the crude tosylate from the previous step, add a 2 M aqueous solution of NaOH.

  • Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. The formation of the volatile propylene oxide can be monitored by GC analysis of the headspace.

  • Purification: The product, (S)-propylene oxide, is highly volatile (boiling point: 34 °C).[6] It is best purified by careful fractional distillation directly from the reaction mixture under a controlled atmosphere. Collect the fraction boiling between 33-35 °C.

ParameterExpected Value
Overall Yield 70-85%
Purity (GC) >99%
Specific Rotation [α]²⁰_D_ ≈ -15° (neat)

Application II: Synthesis of Chiral Esters

Esterification is a fundamental transformation that serves multiple purposes, from creating drug molecules to preparing derivatives for chiral chromatography.[7][8] The choice of method depends on the stability of the coupling partners.

G cluster_0 Esterification Methods Start This compound + Carboxylic Acid (R-COOH) Steglich Steglich Esterification (DCC, DMAP) Start->Steglich Fischer Fischer Esterification (H⁺ catalyst, Heat) Start->Fischer Product Chiral Ester Product Steglich->Product Fischer->Product

Caption: General pathways for ester synthesis.

Protocol 3: Steglich Esterification (for Acid/Base Sensitive Substrates)

The Steglich esterification is exceptionally mild, making it ideal for complex or sensitive carboxylic acids.[9][10] It relies on the in-situ activation of the carboxylic acid by dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic catalyst.[9]

Materials:

  • This compound

  • Carboxylic Acid (R-COOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in DCM dropwise.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).

Carboxylic Acid ExampleConditionsYield
Benzoic AcidDCC, DMAP, DCM, RT, 6h~90%
N-Boc-AlanineDCC, DMAP, DCM, RT, 8h~85%
Fumaric Acid Monoethyl EsterDCC, DMAP, DCM, RT, 3h76-81%[9]

Application III: Synthesis of Chiral Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and straightforward method for forming an ether bond. It involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which subsequently displaces a halide from a primary or secondary alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution A This compound B Chiral Alkoxide A->B  NaH  THF, 0 °C C Chiral Ether Product B->C  RT to Reflux D Alkyl Halide (R-X) D->C  RT to Reflux

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 4: General Protocol for Etherification

This protocol is suitable for forming ethers with unhindered alkyl halides like methyl iodide or benzyl bromide. The use of a strong base like sodium hydride (NaH) necessitates anhydrous conditions.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Wash the NaH (1.5 eq) with anhydrous hexane three times to remove the mineral oil, and carefully suspend it in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (reflux) until TLC indicates the consumption of the starting material (typically 2-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

Alkyl HalideConditionsYield
Benzyl BromideNaH, THF, RT, 4h~95%
Methyl IodideNaH, THF, RT, 2h~92%

Conclusion

The derivatization of this compound is a versatile and powerful strategy in modern organic synthesis. The protocols detailed herein for its conversion into sulfonate esters, chiral esters, and ethers provide reliable pathways to valuable synthetic intermediates. By understanding the principles behind each transformation—be it activating a leaving group for intramolecular cyclization, facilitating mild ester coupling, or forming a potent nucleophile for etherification—researchers are well-equipped to leverage this chiral building block to its full potential in the pursuit of complex molecular targets in pharmaceutical and materials science.

References

  • Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. ResearchGate. Available from: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Available from: [Link]

  • Propylene oxide. Wikipedia. Available from: [Link]

  • Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. PubMed. Available from: [Link]

  • Propylene Oxide - Some Industrial Chemicals. NCBI Bookshelf. Available from: [Link]

  • Esterification process. Google Patents.
  • Development of New Propylene Oxide Process. Sumitomo Chemical. Available from: [Link]

  • How to Make Esters through Esterification. YouTube. Available from: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available from: [Link]

  • C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available from: [Link]

Sources

Scale-Up Synthesis Utilizing (2S)-1-tert-Butoxypropan-2-ol: A Chiral Building Block for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

(2S)-1-tert-Butoxypropan-2-ol is a versatile and economically significant chiral building block in modern asymmetric synthesis. Its utility is defined by a single, stable stereocenter at the C-2 position and a sterically demanding tert-butoxy group that can direct the stereochemical outcome of subsequent reactions. This guide provides a detailed framework for the scale-up synthesis of advanced chiral intermediates starting from this compound, with a focus on practical, scalable protocols, safety considerations, and the underlying chemical principles that govern these transformations. We present a representative two-step synthesis involving the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution to yield a chiral amine, a common structural motif in active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount, as the biological activity of a drug molecule is often exclusive to a single enantiomer.[1] this compound serves as an invaluable starting material for introducing chirality into a target molecule. The commercial availability of both (R)- and (S)-enantiomers enhances its strategic importance, allowing for the synthesis of either enantiomer of a desired product.[2]

The core utility of this chiral alcohol lies in the transformation of its secondary hydroxyl group. By converting the hydroxyl into a good leaving group, the stereocenter can be subjected to nucleophilic attack, typically proceeding with an inversion of configuration (SN2 mechanism), thereby transferring the initial chirality to the new, more complex molecule. This approach is a cornerstone of "chiral pool" synthesis, where readily available, enantiopure natural products or their derivatives are used as starting materials.

This document will detail the conversion of this compound into a key chiral amine intermediate, (2R)-1-tert-butoxy-N-isopropylpropan-2-amine, which is structurally related to the core of widely prescribed beta-blockers like (S)-Propranolol.[1][3][4][5]

Physicochemical Properties and Safe Handling

Compound Properties

A thorough understanding of the physical and chemical properties of this compound is critical for safe handling and process design. It is a flammable liquid and can form explosive peroxides upon prolonged exposure to air.[6]

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol [7]
Appearance Colorless liquid with a characteristic odor[6]
Boiling Point 151-155.3 °C at 760 mmHg[6][8]
Density ~0.89 g/cm³[8]
Flash Point 44.4 °C - 49.7 °C[6][8]
Solubility Soluble in water and miscible with most organic solvents[2][9][10]
Safety and Handling Protocol

Scaling up reactions involving this compound requires strict adherence to safety protocols due to its flammability and potential for causing skin and eye irritation.[6][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[6] All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[6][11]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[6][11] The container must be kept tightly closed.[11] It is recommended to store this chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation. Check for peroxides prior to distillation or concentration.[6]

  • Fire Safety: The compound is a flammable liquid.[11] Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction. Do not use water, as it may be ineffective.[11] Ensure all electrical equipment is explosion-proof.[6][11]

  • Spill & Disposal: In case of a spill, remove all ignition sources.[6] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[6][11] Dispose of the chemical waste in accordance with local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[11][12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink one or two glasses of water. Call a poison center or physician if you feel unwell.[6][11]

    • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[11]

Synthetic Workflow: From Chiral Alcohol to Chiral Amine

The overall synthetic strategy involves two key transformations designed for scalability and high fidelity of stereochemical transfer.

  • Activation: The hydroxyl group of this compound is converted into an excellent leaving group, a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). This reaction proceeds with retention of configuration at the stereocenter.[13]

  • Substitution: The resulting tosylate undergoes a nucleophilic substitution (SN2) reaction with isopropylamine. This step occurs with a complete inversion of stereochemistry, yielding the desired (R)-configured chiral amine.

G cluster_0 PART 1: Activation cluster_1 PART 2: Substitution A This compound (Starting Material) B (2S)-1-tert-butoxypropan-2-yl 4-methylbenzenesulfonate (Tosylate Intermediate) A->B  p-TsCl, Pyridine  DCM, 0°C to RT  (Retention of Configuration) C (2R)-1-tert-butoxy-N-isopropylpropan-2-amine (Final Product) B->C  Isopropylamine  Acetonitrile, Reflux  (Inversion of Configuration)

Fig 1: Overall synthetic workflow from chiral alcohol to chiral amine.

Detailed Scale-Up Protocols

Protocol 1: Tosylation of this compound

This protocol details the activation of the secondary alcohol. The use of pyridine as a base is crucial as it neutralizes the HCl byproduct generated during the reaction.[14]

Reaction Scheme: this compound + TsCl --(Pyridine)--> (2S)-1-tert-butoxypropan-2-yl 4-methylbenzenesulfonate

ReagentMW ( g/mol )AmountMolesEquivalents
This compound132.2025.0 g0.1891.0
p-Toluenesulfonyl Chloride (TsCl)190.6543.2 g0.2271.2
Pyridine (anhydrous)79.1030.0 mL0.3711.96
Dichloromethane (DCM, anhydrous)-250 mL--

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet

  • Ice-water bath

Procedure:

  • Setup: Assemble the flame-dried 1 L flask with the mechanical stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen.

  • Reagent Charging: To the flask, add this compound (25.0 g) and anhydrous dichloromethane (250 mL). Begin stirring and cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (30.0 mL) to the cooled solution.

  • Tosylation: Add p-toluenesulfonyl chloride (43.2 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: controlling the temperature prevents side reactions and ensures selective O-tosylation.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 4 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting alcohol should be consumed. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 2-4 hours.[14]

  • Work-up - Quenching: Once the reaction is complete, slowly pour the mixture into a 1 L beaker containing 300 mL of ice-cold 1 M HCl. This step protonates the pyridine, rendering it water-soluble for easy removal.

  • Work-up - Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated aqueous NaHCO₃ solution (100 mL), and finally with brine (100 mL).[14][15] The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylate as a pale-yellow oil or solid.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.

Expected Outcome: Yield: ~48-52 g (90-95%) of the tosylate intermediate.

Protocol 2: Nucleophilic Amination of the Tosylate Intermediate

This protocol describes the SN2 displacement of the tosylate group with isopropylamine to form the target chiral amine. The reaction proceeds with inversion of configuration.

Reaction Scheme: (2S)-Tosylate + Isopropylamine --> (2R)-1-tert-butoxy-N-isopropylpropan-2-amine

ReagentMW ( g/mol )Amount (from previous step)MolesEquivalents
(2S)-Tosylate Intermediate286.39~51.6 g0.1801.0
Isopropylamine59.1131.6 mL (21.3 g)0.3602.0
Acetonitrile-300 mL--

Equipment:

  • 1 L round-bottom flask with a reflux condenser

  • Heating mantle with a stirrer

  • Nitrogen inlet

Procedure:

  • Setup: To the 1 L flask, add the crude tosylate intermediate (~51.6 g) and acetonitrile (300 mL).

  • Amine Addition: Add isopropylamine (31.6 mL). Using a molar excess of the amine helps to drive the reaction to completion and acts as a base to neutralize the p-toluenesulfonic acid byproduct.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC until the tosylate spot has disappeared.

  • Work-up - Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

  • Work-up - Acid/Base Extraction: Dissolve the residue in diethyl ether (200 mL) and extract with 1 M HCl (3 x 100 mL). This step protonates the desired amine product, moving it into the aqueous layer and leaving non-basic impurities in the organic layer.

  • Work-up - Liberation of Amine: Combine the acidic aqueous layers and cool in an ice bath. Make the solution basic (pH > 12) by the slow, careful addition of 6 M NaOH. This deprotonates the amine, converting it back to the free base.

  • Work-up - Final Extraction: Extract the liberated amine with diethyl ether (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the final product as an oil.

  • Purification: If necessary, the product can be purified by vacuum distillation to afford the pure chiral amine.

Expected Outcome: Yield: ~25-28 g (75-85% over two steps) of the chiral amine product.

Key Considerations for Successful Scale-Up

Scaling chemical synthesis from the benchtop to pilot or production scale introduces challenges that must be proactively managed. The trustworthiness of a protocol is demonstrated by its robustness and predictability at a larger scale.

G ScaleUp Scale-Up Success Factors Temperature Control Reagent Stoichiometry & Addition Mixing Efficiency Work-up & Purification Temp Exothermic reactions (e.g., tosylation) require efficient heat dissipation. Use jacketed reactors and controlled addition rates to prevent runaway reactions. ScaleUp:f0->Temp Reagent Maintain precise molar ratios. Sub-surface addition for highly reactive reagents can prevent localized 'hot spots' and side reactions. ScaleUp:f1->Reagent Mixing Ensure homogeneity. Mechanical stirring is essential. Poor mixing can lead to lower yields and increased impurities. ScaleUp:f2->Mixing Purification Chromatography is often not feasible at large scale. Develop protocols based on crystallization, distillation, or liquid-liquid extraction for purification. ScaleUp:f3->Purification

Fig 2: Logical considerations for process scale-up.

Conclusion

This compound is a foundational chiral synthon for the efficient, large-scale production of high-value pharmaceutical intermediates. The protocols detailed herein for its conversion to a chiral amine via a tosylate intermediate provide a robust and scalable pathway. The key to successful implementation lies in a deep understanding of the reaction mechanisms, meticulous control over reaction parameters, and a proactive approach to safety. By following these guidelines, researchers and drug development professionals can effectively leverage this versatile building block to construct complex, enantiomerically pure molecules essential for the advancement of modern medicine.

References

  • Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113. Retrieved from [Link]

  • Reddy, K. S., et al. (2007). A concise synthesis of (S)-propranolol and (S)-metoprolol. Organic Process Research & Development. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (2021). 1-tert-BUTOXY-2-PROPANOL (ICSC 1615). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Singh, N., et al. (2012). Scheme 1. Synthesis of (S)-isomer of Propranolol using acid catalysed resolution. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). General procedure for alcohol tosylation. Retrieved from [Link]

  • Le, T. P., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis. Retrieved from [Link]

  • Le, T. P., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (1993). US5194651A - Tosylation of alcohols.
  • Wang, M., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(2), 2404-2411. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • IARC Publications. (2006). 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • YouTube. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of (2S)-1-tert-Butoxypropan-2-ol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient construction of enantiomerically pure Active Pharmaceutical Ingredients (APIs). (2S)-1-tert-Butoxypropan-2-ol, a readily available chiral synthon, serves as a cornerstone for introducing a defined C3 stereocenter into complex molecular architectures. This guide elucidates the core utility of this molecule, focusing on its transformation into highly reactive, stereochemically defined intermediates. We provide an in-depth analysis of its application in the synthesis of backbones for beta-blockers and antiviral agents, supported by detailed, field-proven protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chiral pharmaceuticals.

Introduction: The Value Proposition of a Protected Chiral Synthon

Chirality is a critical determinant of pharmacological activity, with different enantiomers of a drug often exhibiting vastly different efficacy and toxicity profiles.[1][2] Consequently, the ability to synthesize single-enantiomer drugs is a fundamental requirement in modern drug development. This compound emerges as a valuable tool in this context due to its unique structural attributes:

  • A Pre-defined Stereocenter: The (S)-configuration at the C-2 position provides a reliable source of chirality, eliminating the need for challenging resolution steps or asymmetric syntheses later in the sequence.

  • Orthogonal Functionality: The molecule possesses a reactive secondary hydroxyl group and a sterically bulky, chemically robust tert-butoxy ether. This ether group acts as an implicit protecting group for the C-1 primary alcohol, preventing its participation in reactions while the C-2 hydroxyl is manipulated.

  • Versatility in Transformation: The secondary alcohol is a versatile handle for chemical modification. It can be transformed into an excellent leaving group, facilitating stereospecific nucleophilic substitution, or oxidized to a ketone for subsequent diastereoselective additions.

The primary strategic application of this compound is not its direct incorporation into a final drug structure, but its efficient conversion into other high-value chiral intermediates, such as chiral epoxides and amino alcohols.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless Liquid
Boiling Point 151 °C
Density 0.87 g/cm³
Chirality (S)-enantiomerN/A

Core Synthetic Strategy: Activation and Stereospecific Displacement

The cornerstone of using this compound is a two-phase strategy: activation of the C-2 hydroxyl group, followed by its displacement by a nucleophile. This sequence almost invariably proceeds via an Sₙ2 mechanism, which is fundamentally important as it results in a predictable inversion of stereochemistry at the C-2 center.

Core_Strategy Start This compound Activated (2S)-1-tert-Butoxy-2-(tosyloxy)propane (Activated Intermediate) Start->Activated Activation (e.g., TsCl, Pyridine) Stereochemistry Retained Product (2R)-Product (Inverted Stereocenter) Activated->Product Nucleophilic Attack (Sₙ2) (e.g., Nu:⁻) Stereochemistry Inverted Propranolol_Synthesis cluster_0 Intermediate Preparation cluster_1 Core Synthesis Start This compound C-2 (S) Epoxide (R)-2-Methyloxirane C-2 (R) Start->Epoxide 1. TsCl, Pyridine 2. K-OtBu (Epoxidation with Inversion) Intermediate (S)-1-(1-Naphthyloxy)propan-2-ol C-2 (S) Epoxide->Intermediate 1-Naphthoxide (Attack at C-1) Propranolol (S)-Propranolol C-2 (S) Intermediate->Propranolol Activation & Isopropylamine Antiviral_Intermediate Tosylate (2S)-Tosylate Intermediate C-2 (S) Azide (2R)-Azido Intermediate C-2 (R) Tosylate->Azide NaN₃, DMF (Sₙ2 Inversion) Amine (2R)-Amine Intermediate C-2 (R) Azide->Amine H₂, Pd/C (Reduction)

Caption: Synthesis of a chiral amine precursor for antiviral agents.

Experimental Protocols

The following protocols are representative of the key transformations described and are designed for robustness and scalability.

Protocol 1: Synthesis of (2S)-1-tert-Butoxy-2-(tosyloxy)propane

This protocol details the critical activation step, converting the secondary alcohol into an excellent leaving group.

Causality: The hydroxyl group is a poor leaving group (HO⁻ is a strong base). Converting it to a tosylate (TsO⁻) makes it an excellent leaving group because the tosylate anion is a very weak base, stabilized by resonance across the sulfonyl group. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

[3]Table 2: Materials and Reagents

ReagentM.W. ( g/mol )AmountMoles
This compound132.2010.0 g75.6 mmol
p-Toluenesulfonyl Chloride (TsCl)190.6515.8 g82.8 mmol
Pyridine (anhydrous)79.10100 mL-
Dichloromethane (DCM, anhydrous)84.93150 mL-
1 M Hydrochloric Acid (HCl)-~200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL-
Brine-~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-

Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (10.0 g, 75.6 mmol) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (100 mL). The solution should remain clear.

  • Tosylation: Add p-toluenesulfonyl chloride (15.8 g, 82.8 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching & Work-up: Cool the mixture back to 0 °C and slowly pour it into a beaker containing 200 mL of cold 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product, (2S)-1-tert-Butoxy-2-(tosyloxy)propane, can be purified by flash chromatography on silica gel if necessary, but is often of sufficient purity for the next step. It appears as a colorless to pale yellow oil.

Protocol 2: Synthesis of (2R)-2-Azido-1-tert-butoxypropane

This protocol demonstrates the stereospecific Sₙ2 displacement of the tosylate.

Causality: The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. The reaction is performed in a polar aprotic solvent like DMF to maximize the nucleophilicity of the azide ion. The reaction proceeds via a backside attack on the carbon bearing the tosylate, leading to a clean inversion of the stereocenter.

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the crude (2S)-1-tert-Butoxy-2-(tosyloxy)propane (assuming ~75 mmol from Protocol 1) in 100 mL of anhydrous Dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 7.3 g, 112.5 mmol). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 300 mL of water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be thermally unstable. Do not overheat during concentration.

  • Purification: The resulting (2R)-2-Azido-1-tert-butoxypropane can be purified by vacuum distillation to yield a colorless oil.

Conclusion

This compound is a strategically valuable asset in the synthesis of complex chiral pharmaceutical intermediates. Its utility is not merely as a passive component but as a proactive tool for establishing stereochemistry. By leveraging the robust protection afforded by the tert-butoxy group and the versatile reactivity of the secondary alcohol, chemists can execute reliable and stereospecific transformations. The conversion to activated tosylates and subsequent Sₙ2 displacement with inversion provides a predictable and powerful pathway to a wide range of (R)-configured C3 intermediates, including chiral epoxides and amino alcohol precursors, which are essential for the synthesis of life-saving medicines.

References

  • Ghosh, A. K., et al. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Accounts of Chemical Research, 37(6), 398-410. Available at: [Link]

  • Reddy, L. R., et al. (2007). A Concise Synthesis of (S)-Propranolol and (S)-Metoprolol. Organic Process Research & Development. Available at: [Link]

  • Bese, P., & Veschambre, H. (1994). Chemical and Biological Synthesis of Chiral Epoxides. Tetrahedron, 50(30), 8885-8927. Available at: [Link]

  • Silva, F. C., & Jones Jr, J. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Journal of the Brazilian Chemical Society, 23(9), 1593-1613. Available at: [Link]

  • Phutdhawong, W., et al. (2012). Synthesis of (S)-Propranolol and (S)-Atenolol via a Key Common Intermediate. Maejo International Journal of Science and Technology, 6(3), 398-406. Available at: [Link]

  • Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113. Available at: [Link]

  • Le, T. N., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Wamser, C. C. (2000). Organic Chemistry II - Exam 1 Answer Key. Portland State University. Available at: [Link]

  • Ataman Kimya. 2-METHYLOXIRANE Product Information. Available at: [Link]

  • Khan Academy. Preparation of epoxides: Stereochemistry. Available at: [Link]

  • PrepChem. Synthesis of 4-phenoxy-2-butyl tosylate. Available at: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

  • Turner, S. R., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Molecules, 23(11), 2999. Available at: [Link]

  • PubChem. 1-tert-Butoxy-2-propanol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides. Available at: [Link]

  • Pearson+. Complete the following multistep syntheses using tosylate formation. Available at: [Link]

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Application Note & Protocol: Quantitative Analysis of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the quantitative analysis of (2S)-1-tert-Butoxypropan-2-ol, a key chiral intermediate and solvent in the pharmaceutical and chemical industries. We detail robust analytical methodologies for assessing both overall chemical purity and specific enantiomeric composition. The primary focus is on Gas Chromatography (GC) due to the analyte's volatility, with protocols for both achiral and chiral separations. An alternative High-Performance Liquid Chromatography (HPLC) method is also discussed. This document is designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind methodological choices, adherence to validation principles, and system suitability to ensure data of the highest integrity.

Introduction: The Imperative for Chiral Quantification

This compound is a chiral molecule belonging to the family of propylene glycol mono-tert-butyl ethers (PGTBE). In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The infamous case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to accurately quantify the desired (2S)-enantiomer and control the level of its (2R)-counterpart is not merely an analytical task but a critical component of ensuring drug safety and efficacy.

This guide addresses two fundamental questions of quality control for this compound:

  • Chemical Purity: What is the concentration of the target molecule relative to other process-related impurities? Potential impurities can include the structural isomer 2-tert-butoxy-propan-1-ol (the β-isomer), unreacted starting materials like tert-butanol, and byproducts such as propylene glycol di-tert-butyl ether.[2][3]

  • Enantiomeric Purity (e.p.) / Enantiomeric Excess (e.e.): What is the ratio of the desired (2S)-enantiomer to the undesired (2R)-enantiomer?

We will explore validated chromatographic methods to address both aspects, focusing on Gas Chromatography as the principal technique.

Strategic Analytical Workflow

A robust analytical strategy for a chiral compound involves a sequential approach. First, the overall purity is established using a standard achiral method. Subsequently, a specialized chiral method is employed to determine the enantiomeric ratio.

Analytical_Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Enantiomeric Quantification cluster_2 Phase 3: Reporting Sample Bulk Sample This compound Achiral_GC Achiral GC-FID Analysis Sample->Achiral_GC Quantify chemical impurities Chiral_GC Chiral GC Analysis Sample->Chiral_GC Quantify (2R)-enantiomer Purity_Data Chemical Purity Data (% Area, Impurity Profile) Achiral_GC->Purity_Data Final_Report Certificate of Analysis Purity_Data->Final_Report Enantio_Data Enantiomeric Purity Data (e.g., 99.5% (2S), 0.5% (2R)) Chiral_GC->Enantio_Data Enantio_Data->Final_Report

Caption: High-level analytical workflow for this compound.

Part I: Chemical Purity by Achiral Gas Chromatography (GC-FID)

Principle: Gas chromatography is the ideal technique for analyzing volatile and thermally stable compounds like 1-tert-butoxypropan-2-ol.[3][4] An achiral stationary phase separates compounds based on differences in their boiling points and polarity. A Flame Ionization Detector (FID) is used for its robust, linear response to nearly all organic compounds.

Rationale for Method Selection:

  • Stationary Phase: A mid-to-high polarity column, such as one with a polyethylene glycol (WAX) stationary phase, is selected.[2] This provides excellent separation for polar analytes like alcohols and ethers, effectively resolving the primary α-isomer from the β-isomer and other potential impurities.

  • Detector: FID offers wide linear range and high sensitivity for carbon-containing compounds, making it suitable for quantifying impurities from parts-per-million (ppm) levels to the main component in a single run.[5]

Protocol 3.1: Achiral GC-FID Method for Purity Assessment
  • Instrumentation & Consumables:

    • Gas Chromatograph with a split/splitless inlet and Flame Ionization Detector.

    • GC Capillary Column: e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • High-purity carrier gas (Helium or Hydrogen), air, and hydrogen for FID.

    • Solvent for dilution: High-purity methanol or dichloromethane.

    • Autosampler vials, pipettes, and volumetric flasks.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh ~100 mg of the 1-tert-butoxypropan-2-ol sample into a 10 mL volumetric flask. Dilute to volume with the chosen solvent and mix thoroughly. This creates a ~10 mg/mL solution.

    • Reference Standard (Optional, for %w/w): Prepare a reference standard of 1-tert-butoxypropan-2-ol at a similar concentration if quantification against a known standard is required instead of area percent.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Inlet Split mode, Ratio 50:1, Temp: 250 °CPrevents column overloading from the main peak while ensuring sharp injection.
Injection Volume 1.0 µLStandard volume for good sensitivity and reproducibility.
Carrier Gas HeliumInert and provides good efficiency. Set to a constant flow of ~1.5 mL/min.
Oven Program Initial: 60 °C (hold 2 min)Allows for sharp focusing of analytes at the column head.
Ramp: 10 °C/min to 220 °CSeparates compounds based on boiling point.
Final Hold: 220 °C (hold 5 min)Ensures all potential high-boiling impurities are eluted.
Detector (FID) Temp: 250 °CPrevents condensation of analytes.
H₂ Flow: ~30 mL/minOptimize for detector sensitivity.
Air Flow: ~300 mL/minOptimize for detector sensitivity.
Makeup Gas (He): ~25 mL/minEnsures efficient transfer of column effluent to the flame.
  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of 1-tert-butoxypropan-2-ol peak / Total Area of all peaks) x 100

    • Identify impurities based on their relative retention times if known standards are available.

Part II: Enantiomeric Purity by Chiral Gas Chromatography

Principle: The direct separation of enantiomers by GC is achieved using a chiral stationary phase (CSP).[6][7] The CSP, itself an enantiomerically pure compound, forms transient, diastereomeric complexes with the enantiomers of the analyte.[8] These complexes have different thermodynamic stabilities, leading to different retention times and thus, chromatographic separation. For chiral alcohols, derivatized cyclodextrins are highly effective CSPs.[8][9][10]

Rationale for Method Selection:

  • Chiral Stationary Phase (CSP): A derivatized β-cyclodextrin column (e.g., Rt-βDEX, CYCLOSIL-B) is the gold standard for separating many chiral alcohols.[9][10] The chiral cavities of the cyclodextrin provide the necessary environment for enantioselective interactions.

  • Derivatization (Optional): While direct injection is often possible, derivatization of the hydroxyl group (e.g., to a trifluoroacetyl ester) can sometimes improve resolution and peak shape. However, it introduces an extra step and potential for error, so direct analysis should be attempted first.[11][12]

Chiral_GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dilution (e.g., in Hexane) Deriv Derivatization (Optional) e.g., with TFAA SamplePrep->Deriv If direct analysis fails GC_Inject GC Injection SamplePrep->GC_Inject Deriv->GC_Inject CSP_Column Separation on Chiral Stationary Phase (β-Cyclodextrin) GC_Inject->CSP_Column FID_Detect FID Detection CSP_Column->FID_Detect Chromatogram Chromatogram (Separated Enantiomer Peaks) FID_Detect->Chromatogram Quant Peak Integration & Calculation of % Area Chromatogram->Quant Result Enantiomeric Purity (e.g., 99.8% e.p.) Quant->Result

Caption: Experimental workflow for Chiral GC analysis.

Protocol 4.1: Chiral GC-FID Method for Enantiomeric Purity
  • Instrumentation & Consumables:

    • Same as Protocol 3.1, but with a chiral column.

    • Chiral GC Capillary Column: e.g., CYCLOSIL-B, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample and Standard Preparation:

    • Sample Solution: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like hexane or methanol.

    • Racemic Standard: If available, prepare a solution of the racemic (1:1) 1-tert-butoxypropan-2-ol to confirm peak identity and calculate resolution.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Inlet Split mode, Ratio 100:1, Temp: 250 °CHigher split ratio is common for chiral methods to ensure sharp peaks.
Injection Volume 1.0 µLStandard volume.
Carrier Gas Helium or HydrogenHydrogen often provides better resolution at higher flow rates. Set to ~1.0 mL/min.
Oven Program Isothermal, e.g., 80-120 °CIsothermal conditions often yield the best chiral separations. The optimal temperature must be determined empirically to maximize resolution. Start at 100 °C and adjust as needed.
Detector (FID) Temp: 250 °CStandard FID settings.
  • Data Analysis:

    • Identify the peaks for the (2S) and (2R) enantiomers using the racemic standard or by spiking with a known enantiomer.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric purity (% e.p.) for the (2S)-enantiomer:

      • % e.p. = (Area of (2S) peak / (Area of (2S) peak + Area of (2R) peak)) x 100

Part III: Alternative Method - Chiral HPLC

While GC is often preferred for this analyte, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly if a suitable chiral GC column is unavailable or if derivatization is necessary to produce a less volatile compound.[13][14]

Principle: Chiral separation in HPLC relies on chiral stationary phases (CSPs), most commonly those based on polysaccharides like cellulose or amylose derivatives.[15][16][17] These CSPs have chiral grooves and pockets where enantiomers can interact differently via hydrogen bonding, dipole-dipole, and steric interactions, leading to separation.[18]

General Approach:

  • Column: A polysaccharide-based CSP (e.g., Chiralpak® AS-H, Chiralcel® OD-H).

  • Mobile Phase: Typically run in normal-phase mode using mixtures of alkanes (like n-hexane) and alcohols (like ethanol or isopropanol).[16]

  • Detection: UV detection at a low wavelength (~210 nm) is possible, but a Refractive Index (RI) detector may be necessary if the analyte has a poor chromophore.

Part IV: Method Validation and System Suitability

A protocol is only trustworthy if it is validated to prove it is fit for its intended purpose.[13] Validation should be performed according to established guidelines (e.g., ICH Q2(R2)).[19]

Table 6.1: Key Method Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and the other enantiomer.Peaks are well-resolved (Resolution > 1.5). Peak purity analysis (if using a DAD or MS detector) shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0% for the main peak; ≤ 10% for the impurity enantiomer at the limit.
Limit of Quantitation (LOQ) The lowest amount of the impurity enantiomer that can be reliably quantified.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).System suitability parameters remain within limits.
System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a racemic standard or a sample spiked with the impurity enantiomer.

Table 6.2: Example System Suitability Criteria for Chiral GC Method
SST ParameterPurposeAcceptance Limit
Resolution (Rs) Measures the degree of separation between the two enantiomer peaks.Rs ≥ 1.5
Tailing Factor (Tf) Measures peak symmetry. Asymmetrical peaks are difficult to integrate accurately.0.8 ≤ Tf ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Precision of Injections Ensures the injector and system are working reproducibly.RSD ≤ 2.0% for 5 replicate injections of the main peak area.

Conclusion

The accurate quantification of this compound requires a dual-pronged approach. An achiral GC-FID method provides robust data on overall chemical purity, effectively separating the target from structural isomers and process-related impurities. For the critical determination of enantiomeric purity, a specialized chiral GC method utilizing a cyclodextrin-based stationary phase is the recommended approach, offering high resolution and sensitivity. Both methods must be underpinned by a rigorous validation strategy and consistent system suitability testing to ensure the generation of reliable and defensible data, which is essential for quality control in research, development, and manufacturing.

References

  • Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link available through search]
  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Techniques for Chiral Intermediate Purity. BenchChem. [Link available through search]
  • GL Sciences. Alcohols-Glycols. GL Sciences Inc. [Link]

  • Ettre, L. S. (2009). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. [Link]

  • Schimmelmann Research. Derivatizing Compounds. Indiana University. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ASTM International. (2017). Standard Test Method for Purity of Halogenated Organic Solvents (Withdrawn 2004). ASTM D3447-94. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech. [Link]

  • Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 1-Tert-butoxy-2-propanol: Structural Isomers and Purity Analysis. BenchChem. [Link available through search]
  • K. D. R. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]

  • Szepesi, G., & Vegh, Z. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. [Link]

  • Kumar, A., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. [Link]

  • ASTM International. (1995). Standard Test Method for Solvents Analysis in Hazardous Waste Using Gas Chromatography. ASTM D5830-95. [Link]

  • BenchChem. (2025). Application Note: GC-MS Analysis for Purity Assessment of 1-Tert-butoxy-2-propanol. BenchChem. [Link available through search]
  • Agilent Technologies. (2016). Chemical Purity Analysis. Agilent. [Link]

  • Klick, S., et al. (2005). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica. [Link]

  • Snow, N. H. (2009). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. LCGC International. [Link]

  • IARC. (2006). 1-tert-BUTOXYPROPAN-2-OL. IARC Publications. [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • ASTM International. (n.d.). New Guide for Analysis of Residual Solvents in Liquid Samples Containing Terpenes by a Heat Sensitive Method Using Head-Space Gas Chromatography (HS-GC). ASTM WK89949. [Link]

  • Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science. [Link]

  • ATSDR. (1998). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • Compton, E. (2020). Gas Chromatography of 2 Alcohols Lab video. YouTube. [Link]

  • T.A., T., & A.M., A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Wang, Y., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. [Link]

  • Environment and Climate Change Canada. (2006). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Government of Canada. [Link]

  • ResearchGate. (2026). Two optimized methods for the quantification of anthropogenic and biogenic markers... ResearchGate. [Link]

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Biocatalytic Applications of (2S)-1-tert-Butoxypropan-2-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (2S)-1-tert-Butoxypropan-2-ol in Chiral Synthesis

This compound is a valuable chiral building block in the landscape of modern organic synthesis. Its utility stems from the presence of a defined stereocenter at the C-2 position, which, in conjunction with the sterically demanding tert-butoxy group, allows for highly stereoselective transformations. This makes it an important precursor for the synthesis of complex chiral molecules, particularly within the pharmaceutical industry where the enantiomeric purity of a drug candidate is paramount for its efficacy and safety. The commercial availability of both (R)- and (S)-enantiomers further enhances its attractiveness in the field of asymmetric synthesis.

This guide provides an in-depth exploration of two key biocatalytic applications of this compound: its use in enzymatic kinetic resolution to produce its enantiopure form and its role as a chiral starting material for the synthesis of other valuable chiral compounds through stereoselective oxidation. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Part 1: Enzymatic Kinetic Resolution of Racemic 1-tert-Butoxy-2-propanol via Lipase-Catalyzed Acylation

The kinetic resolution of racemic secondary alcohols using lipases is a cornerstone of biocatalysis, offering an environmentally benign and highly selective method for obtaining enantiomerically pure compounds. Lipases, a class of serine hydrolases, can differentiate between the two enantiomers of a racemic alcohol, preferentially acylating one over the other. This disparity in reaction rates enables the separation of the racemic mixture into an enantioenriched ester and the unreacted, enantioenriched alcohol.

Causality of Experimental Choices

The selection of the enzyme, acyl donor, and solvent are critical parameters that dictate the efficiency and selectivity of the kinetic resolution.

  • Enzyme Selection: Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym® 435), is a workhorse in biocatalysis due to its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents. Its active site topography allows for effective discrimination between the enantiomers of many secondary alcohols.

  • Acyl Donor: Vinyl acetate is a commonly employed acyl donor in lipase-catalyzed resolutions. It is an activated ester that, upon reaction, generates vinyl alcohol, which tautomerizes to the volatile and non-nucleophilic acetaldehyde. This irreversible step drives the reaction forward and prevents the reverse reaction (alcoholysis of the product ester), thus improving the overall conversion and enantiomeric excess.

  • Solvent Selection: A non-polar, anhydrous organic solvent such as toluene or methyl tert-butyl ether (MTBE) is typically used. These solvents solubilize the substrates while maintaining the essential layer of water around the enzyme necessary for its catalytic activity. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl donor and the product ester.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Racemic 1-tert-butoxy-2-propanol E Combine in Reaction Vessel A->E B Novozym® 435 B->E C Vinyl Acetate C->E D Anhydrous Toluene D->E F Incubate with Shaking (e.g., 40°C, 24-48 h) E->F G Monitor Progress by Chiral GC/HPLC F->G H Filter to Remove Enzyme G->H I Evaporate Solvent H->I J Column Chromatography I->J K (R)-1-tert-butoxy-2-propyl acetate J->K L (S)-1-tert-butoxy-2-propanol J->L

Caption: Workflow for the kinetic resolution of 1-tert-butoxy-2-propanol.

Detailed Protocol: Kinetic Resolution of Racemic 1-tert-Butoxy-2-propanol

Materials:

  • Racemic 1-tert-butoxy-2-propanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous toluene

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-tert-butoxy-2-propanol (1.0 g, 7.56 mmol).

  • Add anhydrous toluene (20 mL) and vinyl acetate (1.04 g, 12.1 mmol, 1.6 equiv).

  • Add Novozym® 435 (100 mg, 10% w/w of substrate).

  • Add a small amount of activated 4 Å molecular sieves to ensure anhydrous conditions.

  • Seal the flask and stir the mixture at 40°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours). Dilute the aliquot with a suitable solvent and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of (R)-1-tert-butoxy-2-propyl acetate and (S)-1-tert-butoxy-2-propanol by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Results:

ParameterExpected Value
Conversion~50%
Enantiomeric Excess of (S)-1-tert-butoxy-2-propanol>95%
Enantiomeric Excess of (R)-1-tert-butoxy-2-propyl acetate>95%

Part 2: Biocatalytic Oxidation of this compound to (S)-1-tert-Butoxy-2-propanone

The stereoselective oxidation of secondary alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺) as a cofactor. The use of ADHs offers a mild and selective alternative to traditional chemical oxidizing agents.

Causality of Experimental Choices
  • Enzyme Selection: Horse Liver Alcohol Dehydrogenase (HLADH) is a well-characterized enzyme known for its broad substrate specificity, including the oxidation of secondary alcohols. While it may not always exhibit high enantioselectivity in the oxidation of racemic alcohols, its use with an enantiopure substrate like this compound ensures the production of the corresponding enantiopure ketone.

  • Cofactor Regeneration: NAD⁺ is a stoichiometric reactant in the ADH-catalyzed oxidation and is expensive. Therefore, an efficient in situ regeneration system is essential for the economic viability of the process. A common and effective method is to couple the oxidation reaction with a second enzymatic reaction that consumes the produced NADH and regenerates NAD⁺. The lactate dehydrogenase (LDH) catalyzed reduction of pyruvate to lactate is an excellent choice for this purpose, as the equilibrium of this reaction strongly favors lactate formation, thus driving the overall process forward.

Experimental Workflow: ADH-Catalyzed Oxidation with Cofactor Regeneration

G cluster_main Primary Reaction cluster_regen Cofactor Regeneration A This compound F Oxidation A->F B HLADH B->F C NAD+ C->F Consumed D (S)-1-tert-Butoxy-2-propanone E NADH + H+ J Reduction E->J F->D F->E G Pyruvate G->J H LDH H->J I Lactate J->C Regenerated J->I

Caption: Coupled enzymatic system for the oxidation of this compound.

Detailed Protocol: Oxidation of this compound

Materials:

  • This compound

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • Lactate Dehydrogenase (LDH) from rabbit muscle or bovine heart

  • Nicotinamide adenine dinucleotide (NAD⁺), sodium salt

  • Sodium pyruvate

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Standard laboratory glassware

  • pH meter

  • Magnetic stirrer

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC or HPLC for analysis

Procedure:

  • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.

  • In a reaction vessel, dissolve this compound (e.g., 100 mg, 0.756 mmol) in the phosphate buffer (10 mL).

  • Add NAD⁺ (e.g., 5 mg, a catalytic amount).

  • Add sodium pyruvate (e.g., 250 mg, a significant excess to drive the equilibrium).

  • Add LDH (e.g., 50 units).

  • Initiate the reaction by adding HLADH (e.g., 20 units).

  • Stir the reaction mixture gently at room temperature (e.g., 25°C).

  • Monitor the progress of the reaction by taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by GC or HPLC for the disappearance of the starting material and the formation of the ketone product.

  • Upon completion of the reaction (typically several hours to a day), saturate the aqueous solution with sodium chloride to facilitate extraction.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-tert-butoxy-2-propanone.

  • If necessary, the product can be further purified by column chromatography.

Quantitative Data Summary:

ComponentConcentration/AmountRole
This compound~10-50 mMSubstrate
HLADH10-50 units/mLOxidation Catalyst
NAD⁺0.1-1 mMCofactor
Sodium Pyruvate1.5-3 equivalentsRegenerating Substrate
LDH20-100 units/mLRegeneration Catalyst
Buffer0.1 M Phosphate, pH 7.5Reaction Medium
Temperature25-30°CReaction Condition

Part 3: Application in Pharmaceutical Synthesis - A Conceptual Framework

Enantiomerically pure this compound and its derivatives are valuable precursors for the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is their potential application in the synthesis of chiral β-adrenergic blocking agents (β-blockers). Many β-blockers, such as propranolol and practolol, possess a (S)-1-aryloxy-3-(alkylamino)-2-propanol core structure.

The (S)-enantiomer of these drugs is often significantly more active than the (R)-enantiomer. A common retrosynthetic approach to these molecules involves the coupling of a phenol with a chiral three-carbon synthon. This compound can be elaborated into such a synthon.

Logical Relationship: From this compound to β-Blockers

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B C (S)-1-tert-Butoxy-2-tosyloxypropane B->C D Deprotection of tert-Butyl Ether (e.g., with TFA) C->D Followed by Intramolecular Cyclization E (S)-Glycidyl Tosylate (Chiral Epoxide) D->E G Ring Opening of Epoxide E->G F Phenol (ArOH) F->G H (S)-1-Aryloxy-3-tosyloxy-2-propanol G->H I Reaction with Isopropylamine H->I J (S)-β-Blocker I->J

Caption: Conceptual synthetic route to (S)-β-blockers.

This conceptual pathway highlights how the stereochemistry of this compound can be transferred to the final drug molecule. The initial chiral center directs the formation of the desired stereochemistry in the key epoxide intermediate, which is then elaborated to the final API. This chemoenzymatic approach, starting with a biocatalytically resolved chiral alcohol, represents a powerful strategy for the efficient and stereocontrolled synthesis of pharmaceuticals.[1]

Conclusion

This compound is a versatile chiral synthon with significant potential in biocatalytic reactions. The protocols and conceptual frameworks presented in this guide demonstrate its utility in producing enantiomerically pure compounds through lipase-catalyzed kinetic resolution and as a starting material for stereoselective oxidation to a chiral ketone. Furthermore, its application as a precursor in the synthesis of complex pharmaceutical agents underscores its importance in drug development. By leveraging the selectivity and mild reaction conditions of biocatalysis, researchers can effectively incorporate this compound into their synthetic strategies to access valuable chiral molecules.

References

  • Novozymes. Novozym® 435 Product Data Sheet. [Link]

  • Forgacs, E., Cserhati, T., & Oros, G. (2004). Chemoenzymatic Synthesis of Enantiomerically Enriched β-Adrenolytic Agents. Current Organic Synthesis, 1(2), 133-151. [https://www.eurekaselect.com/article/13019]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals on optimizing reaction conditions with (2S)-1-tert-Butoxypropan-2-ol.

Welcome to the technical support hub for this compound. As a versatile chiral building block, its successful application in synthesis requires a nuanced understanding of its properties and reactivity.[1] This guide, structured in a question-and-answer format, addresses specific challenges you may encounter during your experiments, providing expert insights and actionable troubleshooting strategies.

Physicochemical Properties at a Glance

A solid understanding of the physical properties of this compound is fundamental to its effective use in experimental design, particularly for solvent selection, reaction temperature control, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[2][3][4]
Molecular Weight 132.20 g/mol [3][4][5]
CAS Number 57018-52-7[3][4]
Appearance Colorless, clear liquid[2][4][5]
Odor Ethereal, similar to eucalyptus[2][3][4]
Boiling Point 151-155.3°C at 760 mmHg[4][6]
Density 0.870–0.874 g/mL at 25°C[2][3]
Flash Point 44.4–49.7°C (Closed Cup)[4][6]
Water Solubility 18% by weight at 20°C[2]
Refractive Index ~1.421 at 20°C[2][6]
pKa 14.51 ± 0.20 (Predicted)[4][6]

Frequently Asked Questions (FAQs)

Here we address common high-level inquiries regarding the handling, application, and safety of this compound.

Q1: What are the primary applications of this compound in research and development? **this compound is primarily valued as a chiral synthon.[1] Its stereocenter and sterically demanding tert-butoxy group make it an excellent starting material for the synthesis of complex chiral molecules, especially pharmaceutical intermediates.[1] It also finds use as a solvent in various applications, including coatings, cleaners, and inks.[3][7]

Q2: What are the recommended storage and handling procedures for this compound? Due to its flammable nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[8][9][10] Standard laboratory practice dictates the use of personal protective equipment (PPE), including protective gloves and safety glasses with side-shields or goggles, to prevent skin and eye contact.[8][11] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[9]

Q3: What are the main safety hazards I should be aware of? this compound is a flammable liquid and vapor.[8][10] It is known to cause skin irritation and serious eye irritation.[8][11] The National Toxicology Program has stated that propylene glycol mono-t-butyl ether (a category including this compound) can cause cancer.[5] Therefore, minimizing exposure is critical.

Q4: What impurities might be present in a commercial batch of this compound? Commercial synthesis typically involves reacting isobutylene with propylene glycol.[3][7] Potential impurities stemming from this process include the β-isomer (2-tert-butoxypropan-1-ol), unreacted starting materials (propylene glycol, tert-butanol), and byproducts like propylene glycol di-tert-butyl ether.[3][12] High-purity grades are generally distilled to contain >99% of the desired α-isomer, with the β-isomer content typically below 0.5%.[3][12]

Troubleshooting and Optimization Guides

This section provides in-depth solutions to specific experimental problems.

Issue 1: Low Reaction Yields

Q: My derivatization reaction (e.g., acylation, etherification) involving the hydroxyl group of this compound is resulting in a low yield. What factors should I investigate?

Low yields in reactions targeting the secondary alcohol can often be traced to steric hindrance, suboptimal reaction conditions, or competing side reactions. The bulky tert-butoxy group adjacent to the reaction center can significantly slow down the reaction rate by sterically impeding the approach of reagents.[1]

Low_Yield_Troubleshooting Start Low Yield Observed Purity Verify Starting Material Purity (GC, NMR) Start->Purity First, check inputs SideRxns Investigate Side Reactions (GC-MS, LC-MS) Start->SideRxns Concurrently... Purity->Start If impure, purify & restart Conditions Optimize Reaction Conditions Purity->Conditions If pure... Sterics Address Steric Hindrance Conditions->Sterics Stoichiometry Adjust Stoichiometry Conditions->Stoichiometry TempTime Modify Temperature & Time Conditions->TempTime Catalyst Screen Catalysts Conditions->Catalyst SideRxns->Conditions Identify & suppress Success Yield Improved Sterics->Success Stoichiometry->Success TempTime->Success Catalyst->Success

Caption: Troubleshooting workflow for low reaction yields.

  • Address Steric Hindrance :

    • Reagent Choice : If possible, switch to a less sterically bulky reagent. For example, in an acylation, acetyl chloride may react more readily than pivaloyl chloride.

    • Catalysis : Employ a catalyst to lower the activation energy. For acylations, catalysts like DMAP (4-dimethylaminopyridine) are effective. For other reactions, screening different acid or base catalysts can be beneficial.[13][14]

  • Optimize Reaction Parameters :

    • Temperature & Time : While increasing temperature can accelerate a sterically hindered reaction, it can also promote side reactions. Monitor the reaction progress closely using GC or TLC to find the optimal balance between conversion and byproduct formation.[15] A longer reaction time at a moderate temperature is often preferable to a short time at a high temperature.[14]

    • Stoichiometry : For bimolecular reactions, using a slight excess (1.1 to 1.5 equivalents) of the less expensive or more stable reagent can help drive the reaction to completion according to Le Châtelier's principle.[14][16]

Issue 2: Formation of Unexpected Side Products

Q: I am using this compound as a solvent under strongly acidic conditions and observing byproducts. What are they likely to be?

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, or strong non-nucleophilic acids like H₂SO₄ at elevated temperatures).[12] The mechanism is facilitated by the stability of the tertiary carbocation formed from the tert-butyl group.[12]

Acid_Cleavage reactant This compound protonated Protonated Ether reactant->protonated + H⁺ carbocation tert-Butyl Carbocation + Propylene Glycol protonated->carbocation Cleavage (SN1/E1) isobutylene Isobutylene carbocation->isobutylene - H⁺ (Elimination) tertbutanol tert-Butanol carbocation->tertbutanol + H₂O (Nucleophilic Attack)

Caption: Potential side products from acid cleavage.

  • Primary Byproducts : You should expect to see propylene glycol , isobutylene (from elimination), and tert-butanol (from nucleophilic attack by water).[12]

  • Mitigation Strategy : If your desired reaction requires acidic conditions, use the mildest acid possible and the lowest effective temperature. If feasible, consider using a solid acid catalyst that might offer higher selectivity and easier removal.[17]

Issue 3: Loss of Stereochemical Integrity

Q: Under what conditions is the stereocenter of this compound at risk of racemization?

The stereochemical integrity of the C2 position is generally robust. Racemization is only a concern if the C-O bond at the stereocenter is broken during the reaction.

  • Safe Reactions : Most common derivatizations of the hydroxyl group, such as esterification, silylation, or Williamson ether synthesis (where the alcohol is deprotonated to the alkoxide), do not break the C-O bond at the stereocenter. In these cases, the configuration is retained.[18]

  • At-Risk Reactions : Reactions that proceed through an Sɴ1 mechanism at the C2 carbon would lead to racemization. This is highly unlikely for a secondary alcohol under typical conditions but could be a concern with specific reagents designed to activate the hydroxyl group and promote carbocation formation. Always favor conditions that promote an Sɴ2 mechanism if substitution at the chiral center is intended, as this leads to a predictable inversion of configuration.[19]

Experimental Protocols

Protocol 1: General Procedure for Acylation using Acetic Anhydride

This protocol provides a baseline for the esterification of the secondary hydroxyl group. Optimization of temperature, time, and catalyst loading may be required.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

  • Reagent Addition : Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.05-0.1 eq).

  • Acylation : Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by TLC or GC analysis.[14]

  • Workup : Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl (to remove bases), saturated NaHCO₃, and brine.[1]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the pure acetate ester.[1]

Protocol 2: Chiral GC Analysis to Confirm Enantiomeric Purity

Derivatization to a more volatile ester, like an acetate or trifluoroacetate, can improve chromatographic separation and is a common method for determining the enantiomeric excess (% ee) of chiral alcohols.[14]

Procedure:

  • Derivatization : Prepare the acetate derivative of your this compound sample using a reliable method, such as Protocol 1. It is crucial that the derivatization method does not cause racemization.[14]

  • Column Selection : Use a chiral GC column. Columns with cyclodextrin-based stationary phases (e.g., Chirasil-DEX) are often effective for separating enantiomers of chiral alcohol derivatives.[14]

  • Method Development :

    • Prepare a dilute solution of the derivatized sample in a volatile solvent (e.g., hexane or ethyl acetate).

    • Start with an isothermal oven temperature program (e.g., 100-120°C).

    • Inject a small volume (e.g., 1 µL) and analyze the chromatogram.

    • Adjust the temperature, carrier gas flow rate, and/or temperature ramp to achieve baseline separation of the two enantiomer peaks. Cooler temperatures often improve resolution.[20]

  • Quantification : Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

References

  • This compound - Smolecule. (2023-08-15). Smolecule.
  • This compound - LookChem. LookChem.
  • Application Notes and Protocols: The Versatile Role of 1-Tert-butoxy-2-propanol in Organic Synthesis - Benchchem. Benchchem.
  • Optimization of reaction conditions for the tert‐butoxycarbonylation of 1 a using Boc2O.
  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem. PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-07-13). Sigma-Aldrich.
  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data - IARC Publications.
  • Safety d
  • SAFETY DATA SHEET - Tert-Butanol. (2017-12-04). Chem-Supply.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-04-03). TCI Chemicals.
  • Understanding the solvent properties of 1-Tert-butoxy-2-propanol - Benchchem. Benchchem.
  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts | Request PDF - ResearchGate. (2025-08-07).
  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. NCBI.
  • 17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024-03-17). Chemistry LibreTexts.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. NIH.
  • Chiral alcohol separation : r/CHROMATOGRAPHY - Reddit. (2024-12-03). Reddit.
  • Reactions of Chiral Molecules | Pharmaguideline. Pharmaguideline.
  • Optimization of reaction conditions Selected entries for reaction... - ResearchGate.
  • Identifying and minimizing side reactions with 1-Tert-butoxy-2-propanol - Benchchem. Benchchem.
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. PubMed Central.
  • (PDF) Optimization for production tert-butyl oleyl glycoside nonioic surfactant using response surface methodology - ResearchGate. (2025-08-09).

Sources

Common side reactions and byproducts with (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-1-tert-Butoxypropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions and byproducts encountered when working with this chiral building block. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve experimental challenges, ensuring the integrity and success of your synthetic routes.

Introduction

This compound is a valuable chiral intermediate, frequently employed in the synthesis of pharmaceuticals, particularly as a key component in the preparation of various beta-blockers.[1][2][3] Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API).[4] However, like any chemical transformation, reactions involving this compound are not without their complexities. Understanding the potential side reactions and the formation of byproducts is paramount for optimizing reaction conditions, maximizing yield and purity, and simplifying downstream processing.

This guide will delve into the common issues encountered during both the synthesis of this compound itself and its subsequent use in further chemical transformations.

Section 1: Side Reactions & Byproducts in the Synthesis of this compound

The most prevalent industrial synthesis of 1-tert-butoxypropan-2-ol involves the reaction of propylene glycol with isobutylene, or the ring-opening of propylene oxide with a tert-butyl nucleophile.[5][6][7] Both methods can lead to specific impurities and byproducts that can complicate purification and impact the quality of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be aware of when synthesizing 1-tert-butoxypropan-2-ol?

A1: The most common isomeric byproduct is 2-tert-butoxypropan-1-ol (the β-isomer).[7][8] This arises from the alternative regiochemistry of the nucleophilic attack on the propylene precursor. In the case of the acid-catalyzed reaction between propylene glycol and isobutylene, the formation of the primary ether (1-tert-butoxy-2-propanol, the α-isomer) is thermodynamically favored.[7][9] However, a small percentage of the kinetically favored secondary ether can also be formed. Similarly, the ring-opening of propylene oxide can occur at either carbon of the epoxide, leading to a mixture of regioisomers.

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Solid acid catalysts are often employed to favor the formation of the desired α-isomer.[9][10]

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable primary ether.

  • Purification: Fractional distillation is the most effective method for separating the α- and β-isomers, leveraging their different boiling points.[5][6] Commercial grades of 1-tert-butoxypropan-2-ol typically contain >99% of the α-isomer.[7]

Q2: Besides the isomeric byproduct, what other common side products can form during synthesis?

A2: Several other byproducts can be generated depending on the specific synthetic route and reaction conditions. These include:

  • Di-tert-butyl ether of propylene glycol: This results from the further reaction of the desired product with another equivalent of the tert-butylating agent.[9]

  • Diisobutylene: The acid catalyst used in the reaction can promote the dimerization of isobutylene.[9]

  • tert-Butanol: Hydration of isobutylene, if water is present in the reaction mixture, will lead to the formation of tert-butanol.[9][11]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of propylene glycol or propylene oxide in the crude product.[8]

Visualizing Byproduct Formation in Acid-Catalyzed Etherification

Acid_Deprotection Start This compound Protonated Protonated Ether Start->Protonated H⁺ Carbocation tert-Butyl Carbocation Protonated->Carbocation Diol Propylene Glycol Protonated->Diol Isobutylene Isobutylene Carbocation->Isobutylene -H⁺ Epoxide_Ring_Opening cluster_conditions Reaction Conditions cluster_outcomes Regiochemical Outcome Basic Basic/Neutral (Sₙ2-like) TerminalAttack Attack at Less Substituted Carbon (Forms Secondary Alcohol) Basic->TerminalAttack Favored Acidic Acidic (Sₙ1-like) InternalAttack Attack at More Substituted Carbon (Forms Primary Alcohol) Acidic->InternalAttack Favored

Sources

Technical Support Center: Purification of (2S)-1-tert-Butoxypropan-2-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-1-tert-Butoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical chiral intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude this compound reaction mixture?

A1: The impurity profile largely depends on the synthetic route. The most common industrial method involves the reaction of isobutylene with propylene glycol.[1][2][3][4] From this process, you can anticipate several key impurities.[1][2][5][6] Commercial products are typically distilled to achieve at least 99% purity, with the β-isomer content below 0.5%.[6]

Impurity Chemical Name Origin / Reason for Presence
β-Isomer (2S)-2-tert-Butoxypropan-1-olIsomeric byproduct of the etherification reaction.[1][2][5]
Starting Material Propylene GlycolUnreacted starting material from the synthesis.[1][2][5]
Starting Material/Byproduct tert-ButanolCan be an unreacted starting material or a byproduct.[1][2][5]
Starting Material IsobutyleneUnreacted gaseous starting material.[1][2][5]
Byproduct Propylene Glycol di-tert-butyl etherFormed by the reaction of the product with another molecule of isobutylene.[1][2][5]
Solvent/Reagent WaterOften present from reagents or atmospheric exposure; can affect separations.[2]

Q2: What are the primary purification techniques for this compound?

A2: The choice of technique depends on the scale and the specific impurities you need to remove.

  • Fractional Distillation: This is the most common and industrially viable method for large-scale purification.[3][7] It separates compounds based on differences in their boiling points.[8] Given the boiling point of this compound is approximately 151-155°C, it can be effectively separated from lower-boiling impurities like tert-butanol and higher-boiling ones like propylene glycol.[2][7][9]

  • Chiral Chromatography (HPLC/SFC): When extremely high enantiomeric purity is required, especially for pharmaceutical applications, chiral chromatography is the method of choice.[][11] This technique uses a chiral stationary phase (CSP) to interact differently with each enantiomer, allowing for their separation.[12][13] Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) as it is faster, uses less organic solvent, and can be more cost-effective for larger scales.[][11]

Q3: How can I accurately assess the chemical and enantiomeric purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • For Chemical Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[5] It separates volatile compounds and provides mass spectral data for confident identification of the main product and any residual impurities.[5] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also commonly used for quantification.[2]

  • For Enantiomeric Purity: Chiral HPLC or Chiral SFC is required. These methods can separate and quantify the (2S) and (2R) enantiomers, allowing you to determine the enantiomeric excess (e.e.) of your product.

Q4: What key physical properties of this compound are critical for designing a purification strategy?

A4: Understanding the physical properties is fundamental to successful purification. The following table summarizes the most critical data points.

Property Value Significance for Purification
Boiling Point ~151-155.3 °C at 760 mmHg[1][2][9]Primary parameter for fractional distillation. Allows separation from impurities with different boiling points.
Water Solubility 18% by weight at 20°C[1][2][14]Important for liquid-liquid extractions. This moderate solubility means aqueous washes can remove water-soluble impurities, but may also lead to product loss in the aqueous phase.
Density ~0.87 g/cm³ at 25°C[1][2]Crucial for phase separation during extractions. It is less dense than water.
Flash Point 45-49.7 °C (Tag Closed-Cup)[1][2][9]Safety consideration. Indicates the compound is a combustible liquid, requiring careful heating and avoidance of ignition sources.
log P (Octanol/Water) 0.87[1][2]Indicates moderate lipophilicity, which informs solvent selection for both chromatography and extraction.

Purification & Analysis Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Distill Fractional Distillation (Bulk Purification) Crude->Distill Primary Step Extract Aqueous Extraction (Remove Polar Impurities) Distill->Extract Optional Wash GCMS Purity Check by GC-MS (Chemical Purity) Distill->GCMS Chiral Chiral Chromatography (Enantiomeric Separation) Extract->Chiral For High e.e. cHPLC Purity Check by Chiral HPLC/SFC (Enantiomeric Purity) Chiral->cHPLC Final Pure this compound GCMS->Final If Purity >99% cHPLC->Final If e.e. >99.5%

Caption: General workflow for purification and analysis.

Troubleshooting Guide

Issue 1: My product purity is low (<98%) after a single fractional distillation.

  • Possible Cause A: Inefficient Separation by the Column.

    • Expert Insight: A simple distillation setup is often insufficient to separate components with close boiling points. The efficiency of a fractionating column (measured in theoretical plates) is crucial. A Vigreux column provides moderate efficiency, while a packed column (e.g., with Raschig rings or metal sponges) offers much higher efficiency for difficult separations.[7]

    • Solution:

      • Switch from a simple distillation head to a Vigreux column for a moderate improvement.

      • For challenging separations, use a packed fractionating column of at least 30 cm in length.

      • Insulate the column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss, which is critical for efficiency.

  • Possible Cause B: Distillation Rate is Too High.

    • Expert Insight: Rapid heating causes "channeling" in the vapor phase, preventing the establishment of a proper vapor-liquid equilibrium within the column.[15] This drastically reduces separation efficiency.

    • Solution:

      • Heat the distillation flask slowly and evenly using a heating mantle.

      • Aim for a distillation rate of 1-2 drops per second at the condenser outlet.

      • Ensure smooth boiling by adding boiling chips or a magnetic stir bar to the distillation flask.[7]

  • Possible Cause C: Presence of a Water Azeotrope.

    • Expert Insight: Although not a classic azeotrope like ethanol-water, residual water can co-distill and affect the boiling point and separation. Alcohols are hygroscopic and can absorb moisture from the air.

    • Solution:

      • Pre-Drying: Before distillation, dry the crude product with a suitable drying agent. Add anhydrous magnesium sulfate or sodium sulfate, stir for 30 minutes, and filter. For more rigorous drying, use molecular sieves (3Å or 4Å).[16]

      • Azeotropic Removal: For very wet samples, consider adding a small amount of an entrainer like cyclohexane, which forms a low-boiling ternary azeotrope with water and the alcohol, effectively removing the water in the initial distillation fraction.[16]

Start Low Purity after Fractional Distillation Q1 Are boiling points of impurities well-separated? Start->Q1 Q2 Was distillation rate slow (1-2 drops/sec)? Q1->Q2 Yes Sol1 Use a more efficient (e.g., packed) column. Consider vacuum distillation. Q1->Sol1 No Q3 Was the crude material dry? Q2->Q3 Yes Sol2 Reduce heating rate. Ensure stable boiling. Q2->Sol2 No Sol3 Dry crude product with molecular sieves before distillation. Q3->Sol3 No

Caption: Decision tree for troubleshooting distillation.

Issue 2: I am seeing poor or no separation of the (2S) and (2R) enantiomers on my chiral HPLC/SFC system.

  • Possible Cause A: Unsuitable Chiral Stationary Phase (CSP).

    • Expert Insight: There is no universal chiral column. The separation mechanism relies on specific stereochemical interactions (hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP.[12][13] A CSP that works for one class of compounds may fail for another. Polysaccharide-based columns (e.g., Daicel Chiralpak® IA, IB, IC) are often a good starting point for alcohols.[17]

    • Solution:

      • Screen Columns: If you have access to them, screen a set of complementary chiral columns (e.g., IA, IB, AD, OJ).

      • Consult Literature: Check column manufacturer application notes and scientific literature for successful separations of similar chiral alcohols.[17]

  • Possible Cause B: Suboptimal Mobile Phase.

    • Expert Insight: The mobile phase composition directly influences the interactions between the analyte and the CSP. For chiral separations of alcohols, normal phase (e.g., Hexane/Ethanol) is often more successful than reversed-phase.[17] The alcohol modifier competes with the analyte for interaction sites on the CSP, and its concentration is a critical parameter to optimize.

    • Solution:

      • Switch Modes: If you are using reversed-phase (e.g., Water/Methanol), try normal phase conditions. A good starting point is 80:20 Hexane:Ethanol.[12][17]

      • Optimize Modifier: Vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. Try a gradient first, then switch to an isocratic method once you identify the optimal range.

      • Consider Additives: Small amounts of acidic or basic additives can sometimes improve peak shape and resolution, but are less common for neutral alcohols.

  • Possible Cause C: Column Temperature is Too High.

    • Expert Insight: Chiral recognition is often based on weak intermolecular forces. The separation is an enthalpically driven process, and lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better resolution.[12]

    • Solution:

      • Equip your HPLC/SFC with a column thermostat.

      • Run the separation at a lower temperature (e.g., 15-25°C) and compare the resolution to your room temperature run. Avoid temperatures so low that solvent viscosity becomes an issue.

Issue 3: My final product is cloudy or contains suspended particles after purification.

  • Possible Cause A: Wash Frothing/Bumping During Distillation.

    • Expert Insight: If the crude mixture is heated too quickly or boils unevenly, it can froth or "bump" over into the condenser, carrying non-volatile impurities into your collected distillate.[18]

    • Solution:

      • Ensure the distillation flask is no more than two-thirds full.

      • Always use fresh boiling chips or a stir bar.

      • If the crude mixture is known to froth (e.g., due to surfactants), consider adding a small amount of a distilling conditioner or using vacuum distillation, which proceeds at a lower temperature.[18][19]

  • Possible Cause B: Water Contamination.

    • Expert Insight: this compound has moderate water solubility (18%).[1][2][14] If the product is saturated with water, a temperature change can cause the dissolved water to phase out, leading to cloudiness (an emulsion).

    • Solution:

      • Dry the final product over anhydrous sodium sulfate or magnesium sulfate and filter.

      • For storage, keep the product in a tightly sealed container with a desiccant or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed for the purification of a crude reaction mixture where this compound is the major component.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a packed fractionating column (e.g., 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[7] Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the distillation flask to no more than two-thirds of its volume with the crude this compound mixture. Add a few boiling chips or a magnetic stir bar.[7]

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the column.

    • Collect the initial fraction (the "forerun"), which will contain low-boiling impurities like unreacted isobutylene and tert-butanol.[7] The head temperature will be unstable during this phase.

    • Once the head temperature stabilizes at the boiling point of the product (~151°C at atmospheric pressure), switch to a clean receiving flask.[7]

    • Collect the main fraction while maintaining a constant head temperature (±1°C).

    • Stop the distillation when the temperature either begins to rise sharply (indicating higher-boiling impurities are starting to distill) or drops, or when only a small amount of residue is left in the flask.

  • Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.[7]

Protocol 2: Purity Assessment by GC-MS

This protocol provides a general method for determining the chemical purity of your this compound sample.

  • Sample Preparation: Prepare a 1% (v/v) solution of your purified sample in a suitable solvent like methanol or dichloromethane. For example, add 10 µL of your sample to 990 µL of solvent in a GC vial.[5]

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph:

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium, constant flow of ~1 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: 35-350 amu.

  • Data Analysis:

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Calculate the purity by the area percent method: (Area of Product Peak / Total Area of All Peaks) x 100.

    • Confirm the identity of the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Potential impurities include the β-isomer, propylene glycol, and di-tert-butyl ether.[5]

References

  • Smolecule. (2023, August 15). This compound.
  • Lab Unique. Ethanol Extraction Complete Guide.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • chemeurope.com. Ethanol purification.
  • ScienceDirect. (2025, August 5). Ethanol purification with ozonation, activated carbon adsorption, and gas stripping.
  • EasyStill. (2024, July 30). Troubleshooting Common Distillation Issues.
  • BenchChem. Application Note: GC-MS Analysis for Purity Assessment of 1-Tert-butoxy-2-propanol.
  • National Center for Biotechnology Information. Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol.
  • Love Brewing. Trouble Shooting Spirits & Liqueurs.
  • Nedstar. (2025, November 25). The art of alcohol distillation.
  • Cole-Parmer. (2020, March 5). Solvent Extraction Method of Plants Using Ethanol.
  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Scribd. Still Spirits Trouble Shooting Guide.
  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
  • Reddit. (2024, December 3). Chiral alcohol separation.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Tert-butoxy-2-propanol from Propylene Glycol and Isobutene.
  • Love Brewing. Troubleshooting the T500.
  • Sulzer. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • BenchChem. (2025, December). Identifying and minimizing side reactions with 1-Tert-butoxy-2-propanol.
  • PubChem. 1-tert-Butoxy-2-propanol.
  • LookChem. This compound.
  • National Center for Biotechnology Information. (2006). Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 88, 1–478.
  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.

Sources

Technical Support Center: Improving Diastereoselectivity with (2S)-1-tert-Butoxypropan-2-ol Derived Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of chiral auxiliaries derived from (2S)-1-tert-butoxypropan-2-ol in diastereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance stereochemical control in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of asymmetric synthesis, tailored to the unique structural features of this chiral building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of chiral auxiliaries based on this compound.

Q1: What is the rationale for using a chiral auxiliary derived from this compound?

A1: A chiral auxiliary is a stereogenic molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] this compound offers a unique combination of a chiral secondary alcohol for attachment to a substrate (e.g., via an ester or amide linkage) and a sterically demanding tert-butyl ether group. This bulky group is strategically positioned to create a highly biased steric environment, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer over the other.

Q2: How is the this compound auxiliary typically attached to a substrate?

A2: The chiral auxiliary is generally attached to a prochiral substrate through the formation of an ester or amide bond. For instance, a carboxylic acid substrate can be coupled with the hydroxyl group of this compound using standard coupling reagents (e.g., DCC, EDC) to form a chiral ester. This ester can then undergo diastereoselective reactions such as enolate alkylation or aldol additions.

Q3: What are the key stereochemical models to consider when using this auxiliary?

A3: The diastereoselectivity achieved with this auxiliary can be rationalized by considering two primary models:

  • Non-Chelation (Felkin-Ahn) Model: In the absence of a chelating metal, the conformation of the reactive intermediate (e.g., an enolate) will be dictated by steric interactions. The bulky tert-butoxy group will orient itself to minimize steric strain, thereby shielding one face of the prochiral center.[3]

  • Chelation Control Model: If the reaction involves a Lewis acidic metal cation (e.g., TiCl₄, MgBr₂), it's possible for the metal to coordinate to both the carbonyl oxygen of the ester and the oxygen of the tert-butoxy group, forming a rigid five-membered ring chelate.[3] This chelation dramatically alters the conformational preference and can lead to a different diastereomeric outcome compared to the non-chelation model.

Q4: How is the auxiliary removed after the diastereoselective reaction?

A4: The auxiliary is typically cleaved by hydrolysis of the ester or amide bond under acidic or basic conditions. Care must be taken to choose cleavage conditions that do not epimerize the newly formed stereocenter. For example, saponification with lithium hydroxide (LiOH) is a common method for cleaving ester-linked auxiliaries.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental challenges you might encounter.

Issue 1: Low Diastereoselectivity (Poor d.r.)

You've performed an α-alkylation of an ester derived from this compound and your product is a nearly 1:1 mixture of diastereomers. What went wrong?

This is a common issue in asymmetric synthesis and can stem from several factors.[1] The key is to maximize the energy difference between the transition states leading to the two diastereomers.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Temperature Diastereoselectivity is often highly temperature-dependent. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired diastereomer.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C, -100 °C). This will amplify the energetic differences between the diastereomeric transition states.
Incorrect Enolate Geometry The geometry of the enolate (E or Z) can significantly impact the diastereomeric outcome. The choice of base and solvent determines the enolate geometry.1. Change the Base: For lithium enolates, LDA in THF typically favors the formation of the Z-enolate. A switch to a different base, such as KHMDS, might favor the E-enolate. 2. Modify the Solvent: The coordinating ability of the solvent can influence enolate geometry. Compare results in THF versus a less coordinating solvent like toluene.
Weak Facial Shielding The tert-butoxy group may not be providing sufficient steric hindrance to effectively block one face of the enolate.1. Switch to a Lewis Acid: Introduce a Lewis acid (e.g., TiCl₄, SnCl₄) to promote a chelation-controlled mechanism. This can create a more rigid and predictable transition state, enhancing diastereoselectivity.[3]
Racemization of the Product The newly formed stereocenter might be epimerizing under the reaction or workup conditions, especially if the α-proton is acidic.1. Milder Quenching: Use a milder quenching agent (e.g., saturated NH₄Cl solution instead of strong acid). 2. Optimize Workup: Minimize the time the product is exposed to acidic or basic conditions during extraction and purification.
Experimental Workflow: Optimizing Diastereoselectivity in an α-Alkylation

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Unexpected Diastereomer as the Major Product

You predicted the formation of the (S,S)-diastereomer based on a non-chelation model, but you isolated the (S,R)-diastereomer. Why?

This suggests a change in the dominant stereochemical control mechanism.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Chelation Control is Dominant The reaction conditions (e.g., use of a Grignard reagent or certain Lewis acids) may be promoting a chelation-controlled pathway, which often leads to the opposite diastereomer compared to the Felkin-Ahn model.[3]1. Change the Metal Counterion: Switch from a chelating metal (e.g., Mg²⁺, Zn²⁺) to a non-chelating one (e.g., Li⁺, Na⁺, K⁺). 2. Use a Non-Coordinating Solvent: Solvents like THF can promote chelation. Switching to a hydrocarbon solvent like hexane or toluene can disfavor it.
Incorrect Assumption of Transition State The assumed lowest energy transition state might be incorrect. The interplay of sterics and electronics can be subtle.1. Consult Literature: Look for similar systems to see what stereochemical models are most predictive. 2. Computational Modeling: If resources allow, DFT calculations can provide insight into the relative energies of the different transition states.
Visualization: Chelation vs. Non-Chelation Control

G cluster_0 Non-Chelation (Felkin-Ahn) Control cluster_1 Chelation Control a Bulky t-BuO group directs attack to the opposite face b Product A a->b Nu attack c Lewis Acid (M) chelates to both oxygens d Forms rigid 5-membered ring c->d e Attack from the now less-hindered face d->e f Product B (Diastereomer of A) e->f Nu attack

Caption: Competing pathways for diastereoselectivity.

Part 3: Experimental Protocols

Protocol 1: Attachment of this compound to a Carboxylic Acid
  • Setup: To a solution of the carboxylic acid (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) under an argon atmosphere, add this compound (1.1 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Diastereoselective Alkylation
  • Enolate Formation: To a solution of the chiral ester (1.0 eq.) in dry THF (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or titrated) dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise and stir for 2-4 hours at -78 °C.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC analysis. Purify by flash column chromatography.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. J. Am. Chem. Soc., 119(28), 6496-6511.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(8), 2127-2129.
  • IARC Publications. (2006). 1-tert-BUTOXYPROPAN-2-OL. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2595-2605. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2S)-1-tert-butoxypropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

This compound is a valuable intermediate in organic synthesis, prized for its specific stereochemistry which is crucial in the development of complex molecules and active pharmaceutical ingredients (APIs).[1] The most common and stereospecific route to this compound involves the nucleophilic ring-opening of (S)-propylene oxide. While conceptually straightforward, this reaction is fraught with potential pitfalls related to yield, purity, and regioselectivity. This guide addresses the most frequent issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Synthesis Issues

Q1: My reaction yield is significantly lower than expected when reacting (S)-propylene oxide with potassium tert-butoxide. What are the primary causes and how can I mitigate them?

A1: Low yield in this synthesis is a frequent complaint and typically points to one of several critical experimental parameters being suboptimal. The reaction involves the nucleophilic attack of a tert-butoxide anion on the epoxide ring. Let's break down the common culprits:

  • Presence of Moisture: Potassium tert-butoxide is an extremely strong base and is highly hygroscopic. Any moisture in your reaction system (from solvents, glassware, or the atmosphere) will rapidly protonate the tert-butoxide, converting it into the much less nucleophilic tert-butanol. This consumption of your active nucleophile is a primary cause of low conversion.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. The reaction should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Volatilization of Propylene Oxide: Propylene oxide is a highly volatile compound with a boiling point of approximately 35°C.[2] If the reaction is run at or near this temperature in an open or poorly sealed system, significant loss of this key starting material will occur, leading directly to poor yields.

    • Solution: Conduct the reaction in a well-sealed vessel equipped with a condenser, especially if heating is required. Running the reaction at or below room temperature can also minimize evaporative losses.

  • Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote undesirable side reactions. The most significant of these is the base-catalyzed polymerization of propylene oxide, where one epoxide molecule's ring-opened product attacks another, leading to oligomers or polymers instead of the desired mono-adduct.[3]

    • Solution: Maintain careful temperature control. It is often beneficial to add the propylene oxide slowly to the solution of potassium tert-butoxide at a reduced temperature (e.g., 0°C) and then allow the reaction to warm to room temperature gradually.

  • Incorrect Stoichiometry: Using a significant excess of the epoxide in an attempt to drive the reaction to completion can favor polymerization. Conversely, insufficient tert-butoxide will result in incomplete conversion.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the potassium tert-butoxide is typically optimal to ensure full conversion of the limiting reagent, propylene oxide, without excessively promoting side reactions.

Troubleshooting Summary Table

Issue Root Cause Recommended Action
Low Conversion Moisture inactivating the base Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.
Material Loss Volatilization of propylene oxide Use a sealed reaction vessel with a condenser; maintain low reaction temperature.
Byproduct Formation Polymerization of propylene oxide Avoid high temperatures; consider slow addition of epoxide at 0°C.

| Incomplete Reaction | Incorrect reagent ratios | Use a slight excess (1.1-1.2 eq.) of potassium tert-butoxide. |

Q2: I'm observing the formation of the isomeric impurity, (2S)-2-tert-butoxypropan-1-ol. How can this be happening and how do I improve the regioselectivity?

A2: This is an excellent question that goes to the heart of epoxide chemistry. The formation of two isomers arises from the nucleophile attacking one of the two different carbon atoms of the epoxide ring.

  • This compound (α-isomer, desired): Formed by SN2 attack of the tert-butoxide at the less sterically hindered primary carbon (C1) of the propylene oxide.

  • (2S)-2-tert-Butoxypropan-1-ol (β-isomer, undesired): Formed by attack at the more sterically hindered secondary carbon (C2).

Under basic or nucleophilic conditions, the SN2 mechanism dominates, and attack at the least sterically hindered carbon is overwhelmingly favored.[4][5] The commercial synthesis of the racemic product, for instance, can yield over 99% of the desired α-isomer by controlling reaction conditions.[6][7] Therefore, significant formation of the β-isomer suggests that the reaction conditions are not optimal.

Causality & Solutions:

  • Steric Hindrance: The bulky tert-butoxide nucleophile naturally favors attack at the more accessible primary carbon. Your choice of a bulky nucleophile is already a step in the right direction. Using an even bulkier base is generally not practical.

  • Lewis Acid Contamination: If your system is contaminated with Lewis acids (e.g., from certain salts or starting materials), it can coordinate to the epoxide oxygen, imparting partial positive charge on the carbon atoms. This can introduce some SN1 character to the ring-opening, which favors attack at the more substituted secondary carbon (C2), leading to the undesired β-isomer.

    • Solution: Ensure high purity of all reagents and solvents. Use glass-lined reactors if on a larger scale to avoid leaching of metal ions.

G

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Verifying the stereochemical integrity of your product is critical. The starting (S)-propylene oxide should have high enantiomeric excess (ee), and the SN2 reaction mechanism proceeds with inversion of configuration at the reacting center, which in this case preserves the overall chirality sense. However, you must analytically confirm this.

  • Chiral Gas Chromatography (GC): This is the most common and effective method. A GC equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column like Rt-βDEX) can separate the (2S) and (2R) enantiomers, allowing for precise quantification of the enantiomeric excess.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC with a chiral stationary phase can also be used to resolve the enantiomers.[9][] This is a powerful alternative if the compound is not sufficiently volatile or stable for GC analysis.

  • NMR Spectroscopy with Chiral Derivatizing Agents: While less common for routine ee determination, you can react your alcohol product with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.

Typical Analytical Protocol: Chiral GC

  • Column Selection: Choose a suitable chiral GC column (e.g., Beta-DEX™ or similar).

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) onto the GC.

  • Method: Use a temperature program that provides baseline separation of the two enantiomer peaks. Isothermal conditions may also work.

  • Analysis: Integrate the peak areas for the (2S) and (2R) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] * 100.

Frequently Asked Questions (FAQs)

Q: My final product is contaminated with di-tert-butyl ether and propylene glycol. What is the best purification strategy? A: This combination of impurities requires a two-pronged approach.

  • Aqueous Workup: First, perform an aqueous wash of your crude product dissolved in a water-immiscible solvent (like diethyl ether or ethyl acetate). Propylene glycol is highly water-soluble and will be extracted into the aqueous layer, while your desired product and the di-tert-butyl ether will remain in the organic layer.

  • Fractional Distillation: After drying and concentrating the organic layer, you must use fractional distillation to separate your product from the di-tert-butyl ether. There is a sufficient boiling point difference to allow for good separation.

CompoundBoiling Point (°C)Purification Method
This compound~151-155 °C[6][11]Retained in organic phase; collected as main fraction in distillation.
Propylene Glycol~188 °CRemoved by aqueous extraction.
Di-tert-butyl ether~190 °CRemoved as a higher-boiling fraction during distillation.
Propylene Oxide~35 °C[2]Removed during solvent evaporation post-reaction.

Q: What are the critical safety precautions when handling propylene oxide? A: Propylene oxide is a hazardous substance and must be handled with extreme care in a chemical fume hood. It is a highly flammable, volatile liquid.[2] It is also classified as a probable human carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Q: Can I use a different base, such as sodium hydride (NaH) with tert-butanol, to generate the nucleophile in situ? A: Yes, generating the tert-butoxide in situ by reacting tert-butanol with a strong base like sodium hydride is a common alternative to using pre-packaged potassium tert-butoxide. However, you must ensure the reaction between NaH and tert-butanol is complete before adding the propylene oxide. Any unreacted NaH could potentially lead to side reactions. This approach also requires the use of anhydrous tert-butanol as the solvent/reagent.

G

References

  • Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol - NCBI. [Link]

  • Comparison of the Effect of a Nucleophile on Epoxide Ring Opening Catalyzed by Potassium tert-Butoxide or Tris(pentafluorophenyl)borane | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • This compound - Chem-Tools. [Link]

  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data - IARC Publications. [Link]

  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem. [Link]

  • This compound - LookChem. [Link]

  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts | Request PDF - ResearchGate. [Link]

  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic - ORBi UMONS. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. [Link]

  • Propylene oxide - Wikipedia. [Link]

  • Reaction mechanisms of Epoxide ring opening with propylene oxide with... - ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Reactions with (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2S)-1-tert-Butoxypropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work.

Introduction to this compound in Synthesis

This compound, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis.[1] Its stereogenic center and functional groups make it a precursor for various chiral ligands and a key intermediate in the synthesis of complex molecules.[2] Understanding the nuances of catalyst selection and reaction optimization is paramount to achieving high yields and enantioselectivity in reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is primarily utilized in reactions that leverage its chiral hydroxyl group. These include:

  • Asymmetric Transfer Hydrogenation (ATH): The chiral alcohol can be a precursor to chiral ligands for transition metal catalysts (e.g., Ruthenium, Iridium) used in the reduction of prochiral ketones and imines.[3][4]

  • Etherification: It can undergo etherification reactions to produce more complex chiral ethers.[5][6]

  • Kinetic Resolution: It can be a substrate in enzymatic or chemical kinetic resolutions to separate enantiomers.[7][8]

  • Esterification: The hydroxyl group can be esterified to introduce various functional groups.[9]

Q2: What are the key considerations when selecting a catalyst for a reaction with this compound?

A2: Catalyst selection is critical and depends on the specific transformation:

  • For Asymmetric Transfer Hydrogenation: Ruthenium(II) complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used.[3] The choice of the metal and ligand combination is crucial for achieving high enantioselectivity.[2]

  • For Etherification: Solid acid catalysts like Amberlyst 15 or zeolites (e.g., Beta zeolite) are effective for etherification reactions, such as the reaction with isobutylene to form diether derivatives.[5][10] The catalyst's acidity and porous structure influence activity and selectivity.[11]

  • For Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective for the kinetic resolution of racemic alcohols through acylation.[8] The choice of enzyme and solvent is critical for optimizing both conversion and enantioselectivity.[7]

Q3: How does solvent choice impact reactions with this compound?

A3: Solvent selection is a critical parameter that can significantly influence reaction outcomes by affecting reactant solubility, intermediate stability, and catalyst activity.[7]

  • In asymmetric catalysis , the polarity of the solvent can influence the energy of the transition states, thereby affecting the stereochemical outcome.[7]

  • For enzymatic reactions , the solvent's hydrophobicity (often measured by its Log P value) is paramount. Hydrophobic solvents are generally preferred for lipase-catalyzed reactions to maintain high enzyme activity and selectivity.[7]

  • In etherification reactions , the solvent must be compatible with the solid acid catalyst and should not interfere with the reaction mechanism.

Troubleshooting Guides

Encountering unexpected results is a common part of research. The following guides address specific issues you might face during your experiments.

Guide 1: Low Yield in Etherification Reactions
Problem Potential Cause Troubleshooting Steps
Low Conversion of this compound 1. Catalyst Deactivation: Water produced during the reaction can deactivate acid catalysts.[5] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired conversion. 3. Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics.[10]1. Catalyst Regeneration/Drying: Use molecular sieves to remove water in situ or regenerate the catalyst according to the manufacturer's protocol. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading and monitor the conversion.[10] 3. Temperature Screening: Perform the reaction at a range of temperatures to find the optimum. Be aware that excessively high temperatures can lead to side reactions.[10]
Poor Selectivity (Formation of Side Products) 1. Catalyst Acidity: The acid strength of the catalyst might be too high, promoting side reactions like dehydration.[12] 2. High Reaction Temperature: Elevated temperatures can favor the formation of undesired byproducts.[10]1. Catalyst Screening: Test different solid acid catalysts with varying acid strengths (e.g., zeolites with different Si/Al ratios).[11] 2. Optimize Temperature: Lower the reaction temperature to improve selectivity towards the desired ether.[10]
Guide 2: Low Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)
Problem Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Suboptimal Ligand: The chiral ligand may not be suitable for the specific substrate. 2. Incorrect Catalyst Precursor: The choice of metal precursor can influence the active catalyst formation. 3. Inappropriate Base: The type and amount of base can significantly affect the enantioselectivity.[3]1. Ligand Screening: Screen a library of chiral ligands to identify the most effective one for your substrate.[3] 2. Vary Metal Precursor: Test different metal precursors (e.g., [RuCl2(p-cymene)]2, [Ir(COD)Cl]2).[4] 3. Base Optimization: Screen different bases (e.g., KOH, t-BuOK) and optimize their concentration.[3]
Low Conversion 1. Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. 2. Inefficient Hydrogen Source: The hydrogen donor may not be effective under the reaction conditions.[2] 3. Low Catalyst Loading: The catalyst concentration might be insufficient.1. Purify Reagents: Ensure all reagents and solvents are pure and dry. 2. Optimize Hydrogen Source: Test different hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2] 3. Increase Catalyst Loading: Gradually increase the catalyst loading and monitor the reaction progress.
Guide 3: Inefficient Enzymatic Kinetic Resolution
Problem Potential Cause Troubleshooting Steps
Low Conversion and Enantioselectivity (ee) 1. Suboptimal Enzyme: The chosen lipase may not be effective for this specific substrate. 2. Inappropriate Solvent: The solvent can denature the enzyme or hinder its activity.[7] 3. Incorrect Acyl Donor: The acylating agent may not be suitable for the enzyme.1. Enzyme Screening: Test a variety of commercially available lipases. 2. Solvent Screening: Switch to a more hydrophobic solvent (Log P > 2 is often a good starting point).[7] 3. Vary Acyl Donor: Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Slow Reaction Rate 1. Low Enzyme Activity: The enzyme may have low specific activity or may have been partially denatured. 2. Mass Transfer Limitations: If the enzyme is immobilized, diffusion of the substrate to the active site may be slow. 3. Suboptimal Temperature: The reaction temperature may not be optimal for the enzyme's activity.[8]1. Use Fresh Enzyme: Ensure the enzyme is active and stored correctly. 2. Improve Agitation: Increase the stirring rate to minimize mass transfer limitations. 3. Temperature Optimization: Perform the reaction at different temperatures to find the enzyme's optimal operating temperature.[8]

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Etherification of this compound with tert-Butanol

This protocol describes a general procedure for the etherification of this compound with tert-butanol using a beta zeolite catalyst.[10]

Materials:

  • This compound

  • tert-Butanol (TBA)

  • Beta Zeolite catalyst (e.g., SiO2/Al2O3 ratio of 360:1)

  • Anhydrous Toluene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the beta zeolite catalyst by heating at a high temperature (e.g., 500 °C) under a flow of dry air for several hours to remove any adsorbed water.

  • Reaction Setup: In a dry round-bottom flask, add the activated beta zeolite catalyst (e.g., a 1:3 weight ratio to glycerol, as a starting point for optimization).[10]

  • Add this compound and tert-butanol. A molar ratio of TBA to the alcohol of 12:1 is a good starting point.[10] Anhydrous toluene can be used as a solvent.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of this compound and the selectivity for the desired ether product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst.

  • Purification: Remove the solvent and excess tert-butanol under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of racemic 1-tert-Butoxypropan-2-ol

This protocol outlines a general procedure for the kinetic resolution of racemic 1-tert-Butoxypropan-2-ol using Candida antarctica lipase B (CAL-B).[8]

Materials:

  • Racemic 1-tert-Butoxypropan-2-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous hydrophobic solvent (e.g., hexane or toluene)[8]

  • Erlenmeyer flask

  • Orbital shaker with temperature control

  • Chiral GC or HPLC for analysis

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve racemic 1-tert-Butoxypropan-2-ol in the anhydrous solvent.

  • Add the immobilized lipase and the acyl donor.

  • Reaction: Place the flask in an orbital shaker at the desired temperature (e.g., 40 °C) and shaking speed.[8]

  • Monitoring: Monitor the reaction progress by taking samples at different time points. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction should ideally be stopped at or near 50% conversion to achieve the highest possible ee for both the unreacted alcohol and the product ester.[8]

  • Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent under reduced pressure. The unreacted (S)-1-tert-Butoxypropan-2-ol and the formed (R)-ester can be separated by column chromatography.

Visualizations

Troubleshooting Logic for Low Yield in Etherification

Caption: Decision tree for troubleshooting low yield in etherification reactions.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

ATH_Cycle Ru_cat [Ru(II)-H]⁻ (Chiral Catalyst) Oxidized_donor Oxidized Donor (e.g., Acetone) Intermediate Transition State Complex Ru_cat->Intermediate Coordinates Ketone Ketone Prochiral Ketone (Substrate) Ketone->Intermediate H_donor Hydrogen Donor (e.g., iPrOH) H_donor->Ru_cat Forms Hydride H_donor->Oxidized_donor Oxidation Product Chiral Alcohol Intermediate->Ru_cat Regenerates Catalyst Intermediate->Product Hydride Transfer

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone.

References

  • Bingham, E., Cohrssen, B., & Powell, C.H. (2001). Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons.
  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol. IARC monographs on the evaluation of carcinogenic risks to humans, 88, 1–478.
  • Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. (2006). Chemical Society Reviews, 35(3), 226-36. Retrieved from [Link]

  • Kühn, F., Katsuragi, S., Oki, Y., Scholz, C., Akai, S., & Gröger, H. (2020). Dynamic kinetic resolution of a tertiary alcohol. Chemical Communications, 56(20), 2885–2888. Retrieved from [Link]

  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. (n.d.). IARC Publications. Retrieved from [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). NCBI. Retrieved from [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (n.d.). RUA. Retrieved from [Link]

  • Two-Phase (Bio)Catalytic Reactions in a Table-Top Centrifugal Contact Separator. (2008).
  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. (n.d.). University of Liverpool IT Services. Retrieved from [Link]

  • Selecting an optimum catalyst for producing para-tert-butylphenol by phenol alkylation with tert-butanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Formaldehyde, 2-butoxyethanol and 1-tert-butoxypropan-2-ol. (2006). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 88. Retrieved from [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2018). Molecules, 23(11), 2999. Retrieved from [Link]

  • Asymmetric Syntheses of Chiral Allylic Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. (2022). Catalysts, 12(10), 1133. Retrieved from [Link]

  • Li, L., Ma, N., Chen, Q., Sun, H., Tian, J., Xu, Q., Li, C., & Zhang, L. (2022). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry, 20(40), 7936–7941. Retrieved from [Link]

  • Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of reaction conditions for the tert‐butoxycarbonylation of 1 a using Boc2O. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic resolution of racemic tertiary allylic alcohols through SN2′ reaction using a chiral bisphosphoric acid/silver(i) salt co-catalyst system. (2017). Organic & Biomolecular Chemistry, 15(29), 6121–6125. Retrieved from [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2023). Vietnam Journal of Science and Technology, 61(2). Retrieved from [Link]

  • ASYMMETRIC SYNTHESIS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

  • Faber, W. S. (n.d.). CATALYTIC KINETIC RESOLUTION OF 5-ALKOXY-2(5H)-FURANONES. CORE. Retrieved from [Link]

  • Multi-task Bayesian Optimization of Chemical Reactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. (2023). Molecules, 28(8), 3420. Retrieved from [Link]

  • Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. (2022). Green Chemistry, 24(12), 4786–4792. Retrieved from [Link]

  • Challenges and Opportunities in Synthetic Medicinal Chemistry. (2024). Med Chem, 14(3). Retrieved from [Link]

  • Overcoming Key Challenges in Drug Discovery. (2022, October 21). Lab Manager. Retrieved from [Link]

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Technical Support Center: Solvent Selection for (2S)-1-tert-Butoxypropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2S)-1-tert-Butoxypropan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical, and often complex, role of solvent selection in achieving desired reaction outcomes. As a chiral secondary alcohol, this compound presents unique challenges and opportunities where the reaction medium is not merely an inert environment but an active participant influencing reaction rates, yields, and stereoselectivity.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, helping you troubleshoot existing experiments and design more robust future syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during common synthetic transformations of this compound.

Issue 1: Low Yield in Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis by deprotonating this compound to form the alkoxide, followed by reaction with a primary alkyl halide. My yields are consistently low (<40%). What solvent-related factors could be responsible?

A: This is a classic issue in SN2 reactions like the Williamson ether synthesis, where solvent choice is paramount to success.[3][4][5] The problem likely stems from two main solvent-related phenomena: insufficient nucleophile reactivity or competing side reactions, such as E2 elimination.[4][5]

Probable Causes & Solutions:

  • Use of Protic Solvents: If you are using a protic solvent (e.g., ethanol, methanol, or even the parent alcohol in excess), it will form a hydrogen-bonding cage around your alkoxide nucleophile. This solvation shell stabilizes the nucleophile, blunting its reactivity and significantly slowing the desired SN2 reaction.[6]

    • Solution: Switch to a polar aprotic solvent . Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[4][7] These solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but leave the alkoxide anion "bare" and highly reactive, dramatically increasing the rate of the SN2 reaction.[8]

  • Promotion of E2 Elimination: While your alkoxide is a good nucleophile, it is also a strong base. If the SN2 pathway is hindered, the E2 elimination pathway can dominate, especially with sterically hindered alkyl halides.[5][7] Using a solvent that reduces nucleophilicity (like a protic solvent) can tip the balance in favor of elimination.

    • Solution: As above, employing a polar aprotic solvent enhances the nucleophilicity of the alkoxide, favoring the SN2 pathway over E2 elimination. Ensure your alkyl halide is primary and unhindered for best results.[3][5]

Experimental Protocol: Solvent Screening for Williamson Ether Synthesis

  • Alkoxide Formation: In three separate, dry, nitrogen-flushed flasks, dissolve this compound (1.0 eq) in the solvent to be tested (DMF, Acetonitrile, and THF, respectively).

  • Deprotonation: Cool the solutions to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise to each flask. Allow the mixtures to stir for 30 minutes at 0 °C, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Add the primary alkyl halide (e.g., 1-bromobutane, 1.2 eq) dropwise to each flask.

  • Reaction & Monitoring: Heat the reactions to 50-60 °C and monitor their progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour for 4-8 hours.

  • Analysis: Compare the reaction rates and final conversion to product versus elimination byproducts for each solvent to identify the optimal system.

Issue 2: Poor Results in the Oxidation to a Ketone

Q: I am oxidizing this compound to the corresponding ketone, 1-tert-butoxypropan-2-one. The reaction is sluggish, and I'm seeing side products. How can I optimize this using solvent selection?

A: The oxidation of secondary alcohols is generally robust, but solvent choice can still have a significant impact, primarily by affecting the solubility of reagents and the activity of the oxidant.[9][10]

Probable Causes & Solutions:

  • Solvent Reactivity: The solvent itself may be reacting with the oxidizing agent, especially with strong oxidants like chromic acid or KMnO₄. For example, using an alcohol like isopropanol as a solvent would be counterproductive as it would also be oxidized.

    • Solution: Choose a solvent that is inert to the chosen oxidation conditions. For chromium-based oxidants (e.g., PCC, PDC), chlorinated solvents like dichloromethane (DCM) are standard. For reactions with agents like TEMPO/bleach, a biphasic system (e.g., DCM/water) is often effective.

  • Reagent Solubility: If your substrate or oxidant has poor solubility in the chosen solvent, the reaction will be slow and inefficient due to being mass-transfer limited. This compound is miscible with many organic solvents but ensuring the oxidant is also soluble or can effectively interact is key.[11][12]

    • Solution: For heterogeneous reactions (e.g., with solid MnO₂), a solvent that moderately solubilizes the alcohol but allows for good surface contact is needed. Non-polar solvents like hexane or DCM can work well. For homogeneous reactions, a solvent that dissolves all components is preferred; acetone is often a good choice for Jones oxidation as it is relatively stable to the oxidant and solubilizes the alcohol.[9]

  • Peroxide Formation: Some common ether solvents (like THF or Dioxane) can form explosive peroxides over time when exposed to air.[13] These peroxides can interfere with oxidation reactions and pose a significant safety hazard.

    • Solution: Always use fresh, inhibitor-free solvents that have been tested for peroxides, especially when performing reactions that involve heating or concentration.[13]

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity impact the stereoselectivity of reactions involving the chiral center of this compound?

A1: The solvent is a powerful tool for influencing stereoselectivity. It does so primarily by differentially stabilizing the transition states leading to different stereoisomers.[1][14] A solvent can interact with the substrate and reagents through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[2] This creates distinct "solute-solvent clusters" that are the true reactive species.[1] A change in solvent can favor a different cluster, leading to a different stereochemical outcome, and in some cases, even a complete inversion of stereoselectivity.[2] For chiral alcohols, polar protic solvents can hydrogen-bond with the hydroxyl group, altering its steric and electronic profile and influencing how a reagent approaches the chiral center.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is an amphiphilic molecule, meaning it has both hydrophilic and lipophilic character.[11]

  • The hydroxyl group allows for hydrogen bonding, making it soluble in polar protic solvents like water and other alcohols.[11][12]

  • The tert-butyl ether group provides non-polar character, enabling its miscibility with a wide range of organic solvents, including ethers, ketones, and hydrocarbons.[11][12] This dual solubility makes it a valuable coupling agent for formulations containing both water-soluble and oil-soluble components.[11][15]

Q3: Can this compound be used as a chiral solvent itself?

A3: While its chiral nature makes it a potential chiral solvent for asymmetric synthesis, its effectiveness in inducing stereoselectivity is generally considered weaker compared to other well-established chiral alcohols.[11] Its primary utility remains as a chiral building block and a versatile industrial solvent.[11][12]

Data & Visualization

Solvent Selection Guide for Common Reactions

The following table provides a starting point for solvent selection. Properties are general and can vary slightly.

SolventDielectric Constant (ε)TypeRecommended ForNot Recommended For
N,N-Dimethylformamide (DMF) 36.7Polar AproticWilliamson Ether Synthesis (SN2)Reactions requiring easy solvent removal.
Acetonitrile 37.5Polar AproticWilliamson Ether Synthesis (SN2)Reactions with strongly basic nucleophiles.
Dichloromethane (DCM) 9.1Polar AproticOxidations (PCC, PDC), EsterificationsHigh-temperature reactions (low boiling point).
Tetrahydrofuran (THF) 7.5Polar AproticGrignard Reactions, OrganometallicsStrong oxidations (peroxide risk[13]).
Ethanol 24.5Polar ProticSolvolysis, certain reductionsSN2 reactions with strong nucleophiles.
Toluene 2.4Non-PolarEsterifications (with water removal)Reactions requiring high reagent solubility.
Diagrams

Caption: Troubleshooting workflow for solvent selection.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu R-O⁻ S1 H Nu->S1 H-Bond S2 H Nu->S2 H-Bond S3 H Nu->S3 H-Bond S4 H Nu->S4 H-Bond info1 Result: Solvated, 'caged' and less reactive nucleophile. Nu2 R-O⁻ Na Na⁺ S5 δ⁻ S5->Na S6 δ⁻ S6->Na S7 δ⁻ S7->Na info2 Result: 'Bare', highly reactive nucleophile.

Caption: Effect of solvent type on alkoxide nucleophile reactivity.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (2S)-1-tert-Butoxypropan-2-ol as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the development of novel chiral auxiliaries that are both efficient and readily accessible is a continuous pursuit. (2S)-1-tert-Butoxypropan-2-ol presents itself as a promising candidate, predicated on the steric influence of its tert-butoxy group to direct stereoselective transformations. This guide provides a comprehensive framework for the validation of this compound as a chiral auxiliary, benchmarking its potential performance against the well-established and highly effective Evans' oxazolidinones and pseudoephedrine-based auxiliaries. Through detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to objectively assess its utility in asymmetric synthesis.

The Rationale for a New Chiral Auxiliary: Introducing this compound

This compound is a chiral secondary alcohol that is commercially available and possesses a sterically demanding tert-butoxy group.[1] This structural feature is the cornerstone of its potential as a chiral auxiliary, as the bulky tert-butyl group can effectively shield one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face. The validation of this molecule as a chiral auxiliary would offer a new and potentially cost-effective tool for asymmetric synthesis.

Benchmarking Performance: A Comparative Analysis with Established Chiral Auxiliaries

To validate the efficacy of this compound, its performance must be measured against the current gold standards in asymmetric alkylation. Evans' oxazolidinones and pseudoephedrine amides are renowned for their high stereocontrol and reliability.[2][3]

Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation
N-Acyl GroupElectrophile (R-X)Base/SolventYield (%)Diastereomeric Ratio (d.r.)
PropionylBenzyl bromideLDA/THF80-92> 99:1
PropionylAllyl iodideLDA/THF61-7798:2

Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739.[2]

Table 2: Performance of Pseudoephedrine Amides in Asymmetric Alkylation
SubstrateElectrophileCrude d.r.Isolated Yield (%)
Pseudoephedrine propionamideMethyl iodide91:9-
Pseudoephedrine propionamideBenzyl bromide99:192
Pseudoephedrine propionamiden-Butyl iodide90:1085

Data compiled from Myers, A. G. et al., J. Am. Chem. Soc. 1997, 119, 6496-6511.[4] A closely related and often superior alternative to pseudoephedrine is pseudoephenamine.[5]

The Validation Workflow: An Experimental Guide

The following protocols provide a step-by-step guide for the validation of this compound as a chiral auxiliary in a standard asymmetric alkylation reaction.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Alkylation cluster_2 Analysis cluster_3 Auxiliary Cleavage A 1. Acylation of this compound B 2. Purification of the N-acyl auxiliary A->B C 3. Enolate formation B->C D 4. Alkylation with electrophile C->D E 5. Work-up and purification D->E F 6. Diastereomeric ratio determination (NMR) E->F G 7. Cleavage of the auxiliary F->G H 8. Isolation of chiral product and recovery of auxiliary G->H

Caption: Proposed experimental workflow for the validation of this compound.

Experimental Protocols

1. Attachment of the Chiral Auxiliary: Acylation of this compound

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

  • Materials: this compound, propionyl chloride, triethylamine (Et3N), dichloromethane (DCM), 1 M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-propionyl-(2S)-1-tert-butoxypropan-2-ol.

2. Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the enolate derived from the acylated auxiliary.

  • Materials: N-propionyl-(2S)-1-tert-butoxypropan-2-ol, lithium diisopropylamide (LDA), anhydrous tetrahydrofuran (THF), alkyl halide (e.g., benzyl bromide), saturated NH4Cl solution.

  • Procedure:

    • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

    • To a separate flask containing a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous THF at -78 °C, add the LDA solution dropwise. Stir for 30 minutes to form the enolate.

    • Add the alkyl halide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated NH4Cl solution and allow to warm to room temperature.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.[6][7][8]

    • Purify the product by flash column chromatography.

3. Cleavage and Recovery of the Chiral Auxiliary

The cleavage of the ether linkage can be challenging. Strong acidic conditions are typically required.[9][10][11][12]

  • Materials: Alkylated product, hydrobromic acid (HBr) or hydroiodic acid (HI), NaHCO3 solution.

  • Procedure:

    • Treat the alkylated product with an excess of concentrated HBr or HI and heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated NaHCO3 solution.

    • Extract the chiral carboxylic acid product and the recovered this compound auxiliary with an organic solvent.

    • Separate the product and the auxiliary by column chromatography or acid-base extraction.

Mechanistic Insights: Understanding Stereochemical Control

The high diastereoselectivity achieved with established auxiliaries is attributed to the formation of rigid, chelated intermediates that effectively block one face of the enolate.

Caption: Stereochemical models for established and proposed chiral auxiliaries. (Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure diagrams).

For Evans' auxiliaries, the formation of a chelated (Z)-enolate directs the incoming electrophile to the face opposite the bulky substituent on the oxazolidinone ring.[13] Similarly, the pseudoephedrine auxiliary forms a rigid lithium-chelated intermediate, effectively shielding one face of the enolate.[3] For this compound, it is hypothesized that the large tert-butoxy group will sterically hinder one face of the corresponding enolate, forcing the electrophile to approach from the less hindered side.

Conclusion

While this compound holds promise as a novel chiral auxiliary due to its structural features, its efficacy can only be confirmed through rigorous experimental validation. The protocols and comparative data presented in this guide provide a clear roadmap for researchers to systematically evaluate its performance against well-established and highly effective auxiliaries. The successful validation of this compound would add a valuable and potentially economical tool to the synthetic chemist's arsenal for the construction of enantiomerically pure molecules, a critical endeavor in the fields of drug discovery and development.

References

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Enantiomeric excess determination for products synthesized with (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Enantiomeric Excess Determination for Products of (2S)-1-tert-Butoxypropan-2-ol in Asymmetric Synthesis

Introduction: The Role of this compound in Chiral Synthesis

In the landscape of asymmetric synthesis, the precise construction of stereocenters is paramount, particularly in the development of pharmaceuticals where enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] this compound is a valuable chiral building block, prized for its role as a versatile starting material or "synthon."[3] Its stereocenter, combined with the sterically demanding tert-butoxy group, allows for highly stereoselective transformations.[3] Whether it is used directly or as a precursor to a more complex chiral auxiliary, the ultimate success of the synthesis hinges on the ability to accurately quantify the enantiomeric purity of the final product.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess (ee) of chiral molecules synthesized using this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis against alternative chiral auxiliaries to provide a holistic view for your stereoselective workflows.

Core Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess requires a chiral environment that can differentiate between the two enantiomers. This is typically achieved through chromatographic or spectroscopic techniques. The choice of method is dictated by the physicochemical properties of the analyte (e.g., volatility, polarity, presence of functional groups), required accuracy, and available instrumentation.[4]

Chromatographic Methods: The Gold Standard

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most robust and widely used techniques for enantioseparation.[4][5][6] They operate on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile technique, especially for non-volatile or thermally sensitive compounds.[7][]

    • Direct Method: This is the preferred approach, utilizing a column packed with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are exceptionally versatile for separating a wide array of chiral compounds, including alcohols.[5] The separation is based on transient diastereomeric interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the CSP.

    • Indirect Method: If a suitable CSP is not available, the enantiomeric mixture can be derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column.[5][9]

  • Chiral Gas Chromatography (GC): This method is ideal for volatile and thermally stable compounds.[1][6]

    • Direct Method: Similar to HPLC, this involves a capillary column coated with a CSP, often based on modified cyclodextrins.[1][10]

    • Indirect Method: For compounds with poor chromatographic properties (e.g., high polarity), derivatization with an achiral reagent (like acylation for alcohols) can improve volatility and peak shape, enhancing separation on a chiral column.[1]

NMR Spectroscopy Methods: Mechanistic Insight and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative to chromatography. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to induce a diastereomeric environment, causing the signals of the two enantiomers to resolve.[11]

  • Chiral Derivatizing Agents (CDAs): This involves reacting the enantiomeric mixture with a highly enantiopure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12][13] This reaction forms stable diastereomers which exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.[12][14] This method has the added advantage of potentially being used to determine the absolute configuration of the stereocenter.[12][15]

  • Chiral Solvating Agents (CSAs): This is a non-covalent approach where a chiral solvating agent is simply added to the NMR sample.[16][17] The CSA forms transient, weak diastereomeric complexes with the analyte enantiomers, leading to small but measurable differences in their chemical shifts. This method is rapid as it avoids a chemical reaction and purification step, but the signal separation (Δδ) is often smaller and can be highly dependent on concentration, solvent, and temperature.[16]

Comparative Analysis of ee Determination Methods

The selection of the optimal analytical method is a critical decision. The following table provides a comparative overview to guide this choice.

ParameterChiral HPLCChiral GCNMR with CDA (e.g., Mosher's Acid)NMR with CSA
Principle Chromatographic separation on a Chiral Stationary Phase (CSP).Chromatographic separation of volatile compounds on a CSP.Covalent formation of diastereomers with distinct NMR signals.Non-covalent formation of transient diastereomeric complexes.
Analytes Broad range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Compounds with reactive functional groups (-OH, -NH2).Broad range of compounds.
Sensitivity High (µg/mL to ng/mL).Very High (pg/mL).Moderate (requires mg of sample).Low (requires mg of sample).
Derivatization Not usually required (Direct Method).Sometimes used to improve volatility.[1]Required.[12]Not required.[17]
Speed Moderate (10-60 min per sample).Fast (5-30 min per sample).Slow (requires reaction and purification before analysis).Fast (analysis time is just NMR acquisition).[18]
Quantitation Highly accurate and precise from peak area integration.Highly accurate and precise from peak area integration.Accurate, based on signal integration.[14]Less precise due to small Δδ and potential peak overlap.
Absolute Config. No (requires a pure standard).No (requires a pure standard).Yes (possible with Mosher's method).[15]No.
Cost High (expensive columns and instrumentation).Moderate (instrumentation is common).Moderate (reagents and NMR access).Moderate (reagents and NMR access).

Workflow & Protocol: ee Determination by Chiral HPLC

The direct method using a Chiral Stationary Phase is often the most straightforward and reliable approach for products derived from chiral alcohols.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) ColumnSelect Column Selection (e.g., Polysaccharide CSP) MobilePhase Mobile Phase Degassing Injection Sample Injection MobilePhase->Injection System Equilibration Separation Chromatographic Separation (Differential Interaction with CSP) Injection->Separation Detection Detection (UV/Vis Detector) Separation->Detection Integration Peak Integration Detection->Integration Calculation ee% Calculation Integration->Calculation Auxiliary_Choice cluster_input cluster_options Reaction Desired Reaction Type (e.g., Aldol, Alkylation) Decision Select Chiral Auxiliary Reaction->Decision Substrate Substrate Structure Substrate->Decision Aux1 Evans Oxazolidinones Decision->Aux1 Aux2 Oppolzer's Camphorsultam Decision->Aux2 Aux3 Derivatized (2S)-1-tert- Butoxypropan-2-ol Decision->Aux3 AsymRxn Perform Asymmetric Synthesis Aux1->AsymRxn Aux2->AsymRxn Aux3->AsymRxn Cleavage Cleave Auxiliary AsymRxn->Cleavage Product Chiral Product Mixture Cleavage->Product Analysis Determine Enantiomeric Excess (HPLC, GC, NMR) Product->Analysis Result Final ee% Value Analysis->Result

Sources

Performance of (2S)-1-tert-Butoxypropan-2-ol vs. other chiral solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (2S)-1-tert-Butoxypropan-2-ol and its Role in Modern Chiral Synthesis

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of single-enantiomer compounds is not merely a preference but a necessity driven by stringent regulatory standards and the demand for higher therapeutic efficacy and safety.[1][2][3] Enantiomers of a chiral drug can exhibit widely different pharmacological, toxicological, and pharmacokinetic properties.[2] This reality has propelled asymmetric synthesis—the creation of chiral molecules with a defined stereochemistry—to the forefront of organic chemistry.[4]

Within the diverse toolkit of the synthetic chemist, chiral solvents and reagents play a pivotal role. This guide provides a comprehensive analysis of this compound, a versatile chiral building block. We will objectively compare its performance and utility against other common chiral solvents and alternative asymmetric synthesis strategies, supported by experimental insights and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Understanding the Landscape: The Role of Chiral Reagents

Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer.[4] This can be achieved through several strategic approaches:

  • Chiral Catalysis: Utilizes small amounts of a chiral catalyst (metal-based or organic) to induce enantioselectivity in a reaction.[4][5]

  • Chiral Auxiliaries: A chiral moiety is temporarily attached to the achiral substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved.[6]

  • Chiral Pool Synthesis: Employs readily available, enantiomerically pure natural products (like amino acids or sugars) as starting materials.

  • Chiral Solvents: The use of a chiral solvent as the reaction medium to influence the stereochemical pathway. While conceptually elegant, achieving high enantioselectivity with this method alone remains a significant challenge and is often substrate-specific.[7][8]

This compound primarily functions as a chiral building block (a form of chiral pool synthesis) and a precursor to chiral auxiliaries , rather than as a bulk chiral solvent used to induce asymmetry. Its value lies in the direct incorporation of its stereocenter into a target molecule.[9]

A Profile of this compound

This compound, also known as (S)-propylene glycol mono-tert-butyl ether, is a chiral secondary alcohol that combines a hydrophilic hydroxyl group with a sterically demanding and lipophilic tert-butoxy group.[9][10] This amphiphilic nature makes it an effective solvent and coupling agent in various formulations, from cleaners to coatings.[10][11][12] However, its true potential in high-value synthesis is realized in its enantiomerically pure form.

Physicochemical Properties

A clear understanding of its properties is essential for effective application.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O₂[10][11][13]
Molecular Weight 132.20 g/mol [10][13][14]
Appearance Colorless liquid[10][11]
Boiling Point 151 °C[11][14]
Melting Point -27 °C[11][14]
Density 0.87 g/cm³ at 25 °C[10][11]
Solubility in Water 18% at 20 °C[11]
log P (Octanol/Water) 0.87[10][11]
Synthesis of Enantiopure this compound

The utility of this compound in asymmetric synthesis is entirely dependent on its enantiomeric purity. A robust and widely adopted method for its preparation is the Sharpless asymmetric epoxidation of allyl alcohol, followed by a regioselective ring-opening of the resulting chiral epoxide.[9] This process provides access to either the (S) or (R) enantiomer with high fidelity.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the principles of Sharpless asymmetric epoxidation and subsequent epoxide ring-opening.[9]

Step 1: Asymmetric Epoxidation of Allyl Alcohol

  • To a cooled (-20 °C) solution of titanium(IV) isopropoxide in dichloromethane (DCM), add L-(+)-diethyl tartrate (L-DET).

  • Stir the mixture for 10 minutes to allow for complex formation.

  • Add allyl alcohol to the solution.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the temperature below -20 °C.

  • Monitor the reaction by TLC until the allyl alcohol is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through celite, wash the filter cake with DCM, and separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2S)-glycidol.

Step 2: Epoxide Ring-Opening with tert-Butoxide

  • Prepare a solution of sodium tert-butoxide in dry tetrahydrofuran (THF).

  • Add the crude (2S)-glycidol dropwise to the tert-butoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to obtain enantiomerically pure this compound.

G cluster_0 Step 1: Sharpless Asymmetric Epoxidation cluster_1 Step 2: Regioselective Ring-Opening A Allyl Alcohol D (2S)-Glycidol (Chiral Epoxide) A->D B Ti(OiPr)4 + L-DET (Chiral Catalyst) B->D DCM, -20°C C TBHP (Oxidant) C->D E Sodium tert-Butoxide (Nucleophile) F This compound D->F E->F THF, 0°C to RT

Caption: Synthesis of this compound.

Performance in Application: A Comparative Analysis

The performance of a chiral reagent is primarily measured by its ability to control stereochemistry, typically quantified by diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

This compound as a Chiral Building Block

This is the most direct application. The compound's value is its pre-existing, well-defined stereocenter. The bulky tert-butyl group provides significant steric hindrance, which can be exploited to direct the approach of reagents in subsequent transformations.[9]

A key reaction is the oxidation of the secondary alcohol to the corresponding chiral ketone, 1-tert-butoxy-2-propanone. This ketone is a versatile intermediate for introducing a chiral unit via nucleophilic addition to the carbonyl group.[9]

  • Comparison: Compared to other chiral building blocks like (S)-3-hydroxy-tetrahydrofuran, this compound offers a non-cyclic, sterically hindered profile. The choice between them depends entirely on the target molecule's structure. The tert-butyl group can be advantageous for inducing facial selectivity but may be difficult to remove if required later in the synthesis.

This compound as a Chiral Auxiliary

A chiral auxiliary is a more sophisticated application where the chiral moiety is used to control a reaction and is then removed. This compound can be converted into derivatives that serve this purpose. For instance, it can be used to create chiral amides or esters from prochiral carboxylic acids or ketones.

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate C Chiral Intermediate A->C B Chiral Auxiliary (from this compound) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Final Product F->G H Recovered Auxiliary F->H

Caption: General workflow for using a chiral auxiliary.

  • Comparison with Other Auxiliaries: The field of chiral auxiliaries is dominated by well-established systems like Evans' oxazolidinones and Meyers' chiral oxazolines.

    • Evans' Auxiliaries: Generally provide very high levels of diastereoselectivity (>99:1 d.r.) for a wide range of reactions (alkylations, aldol reactions, etc.). They are well-studied and predictable.

    • This compound Derived Auxiliaries: While potentially effective, they are less common. The performance would be highly dependent on the specific auxiliary structure and reaction. The steric bulk of the tert-butyl group would be the key feature influencing selectivity. The primary advantage might be cost or availability if the building block is already in use for other purposes.

Performance vs. Chiral Catalysis

The most significant comparison is with catalytic asymmetric methods, which represent the modern ideal of efficiency.

FeatureChiral Auxiliary/Building Block ApproachAsymmetric Catalysis (Organo- or Metal-based)
Stoichiometry Stoichiometric use of the chiral material.Sub-stoichiometric (catalytic) use (typically 0.1-20 mol%).
Atom Economy Lower, as the auxiliary is attached and then removed.Higher, as the catalyst is not incorporated into the product.
Versatility Often highly reliable and predictable for specific reaction classes.Can be highly versatile, but catalyst development is often required.
Cost Can be high due to stoichiometric requirements.High initial catalyst cost, but lower overall cost on a large scale due to low loading.
Workup Requires additional steps for attachment and cleavage of the auxiliary.Simpler workup, though catalyst removal can sometimes be an issue.
Predictability Often high, based on well-understood steric models.Can be less predictable and may require extensive screening of catalysts and conditions.

Verdict: For large-scale manufacturing, a catalytic approach is almost always preferred for its superior atom economy and efficiency. However, for early-stage drug discovery, laboratory-scale synthesis, or when a suitable catalyst is not available, the reliability and predictability of a chiral building block or auxiliary like this compound can be invaluable.

Experimental Protocol 2: Diastereoselective Alkylation Using a Chiral Auxiliary

This protocol illustrates the general principle of using a chiral amino alcohol, such as one derived from this compound, as a chiral auxiliary for the alkylation of a carboxylic acid.

Step 1: Formation of the Chiral Amide

  • To a solution of a prochiral carboxylic acid in DCM, add oxalyl chloride and a catalytic amount of DMF at 0 °C to form the acid chloride.

  • After stirring for 1-2 hours, remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of the chiral amino alcohol (e.g., (2S)-2-(methylamino)propan-1-ol, a related chiral building block[6]) and triethylamine.

  • Stir the reaction overnight, allowing it to warm to room temperature.

  • Perform an aqueous workup, dry the organic layer, and purify by column chromatography to yield the chiral amide.

Step 2: Enolate Formation and Alkylation

  • Dissolve the chiral amide in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a strong base, such as lithium diisopropylamide (LDA), to form the enolate. Stir for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide) and stir at -78 °C.

  • Monitor the reaction by TLC. Once complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract, dry, and purify the product to obtain the diastereomerically enriched alkylated amide.

  • Determine the diastereomeric ratio using ¹H NMR or chiral HPLC analysis.

Step 3: Cleavage of the Auxiliary

  • Hydrolyze the amide under acidic or basic conditions (e.g., refluxing with 6M HCl) to release the enantiomerically enriched carboxylic acid.

  • The chiral auxiliary can then be recovered and potentially recycled.

Conclusion and Future Perspectives

This compound is a valuable chiral reagent whose primary strength lies in its application as a chiral building block . Its well-defined stereocenter and significant steric bulk make it a useful starting material for the synthesis of complex chiral molecules.[9] While it can be adapted for use in chiral auxiliary-based methods, it faces stiff competition from highly optimized and well-established systems like Evans' oxazolidinones.

When compared to the broader field of asymmetric synthesis, the use of stoichiometric chiral materials like this compound is often less efficient and atom-economical than modern catalytic methods.[1] However, for researchers in drug discovery and process development, its value should not be understated. It offers a reliable, predictable, and often readily accessible route to specific chiral synthons, bypassing the need for extensive catalyst screening and optimization. The choice between using a chiral building block versus a catalytic system is a strategic one, balancing predictability and speed on a small scale against the efficiency and sustainability required for large-scale production.

Future research may focus on developing novel chiral ligands or organocatalysts derived from this compound, leveraging its unique steric and electronic properties to bridge the gap between stoichiometric and catalytic applications.

References

  • Application Notes and Protocols: The Versatile Role of 1-Tert-butoxy-2-propanol in Organic Synthesis. Benchchem.
  • The potential of chiral solvents in enantioselective crystallization.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
  • 1-tert-Butoxy-2-propanol | C7H16O2. PubChem.
  • Understanding the solvent properties of 1-Tert-butoxy-2-propanol. Benchchem.
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  • Asymmetric Synthesis. University of Calgary.
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  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Exposure Data. Some chemicals that cause tumours of the urinary tract in rodents - NCBI.
  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data.
  • Chiral Drugs: An Overview. PubMed Central.
  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • Chiral Synthesis Applications of (2S)-2-(Methylamino)propan-1-ol. Benchchem.

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A Senior Application Scientist's Guide to the Kinetic Resolution of (2S)-1-tert-Butoxypropan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is incessant.[1][2] Chiral molecules, such as (2S)-1-tert-Butoxypropan-2-ol, are critical starting materials for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Their defined stereochemistry is often paramount to achieving the desired therapeutic effect while minimizing off-target effects.[4] This guide provides a comparative analysis of common kinetic resolution strategies for obtaining the enantiomerically pure (S)-enantiomer of 1-tert-butoxypropan-2-ol, a valuable chiral building block. We will delve into both enzymatic and non-enzymatic approaches, presenting experimental insights and data to inform your selection of the most suitable method for your research needs.

The Strategic Importance of Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[5] This results in the enrichment of the less reactive enantiomer. While the theoretical maximum yield for the desired enantiomer is 50%, the high enantiomeric excess (ee) achievable makes it a widely adopted strategy in both academic and industrial settings.

This guide will focus on two prominent and mechanistically distinct approaches for the kinetic resolution of racemic 1-tert-butoxypropan-2-ol:

  • Enzymatic Kinetic Resolution: Utilizing lipases for stereoselective acylation.

  • Non-Enzymatic Kinetic Resolution: Employing chiral synthetic catalysts, such as DMAP derivatives.

Visualizing the Kinetic Resolution Workflow

The general principle of kinetic resolution of a racemic secondary alcohol is depicted in the workflow below. One enantiomer reacts preferentially with an acylating agent in the presence of a chiral catalyst, leading to the formation of an ester and leaving the unreacted, enantiomerically enriched alcohol.

G racemate Racemic (±)-1-tert-Butoxypropan-2-ol reaction Kinetic Resolution racemate->reaction catalyst Chiral Catalyst (Lipase or Synthetic) catalyst->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Separation (e.g., Chromatography) reaction->separation s_alcohol (S)-1-tert-Butoxypropan-2-ol (Enantiomerically Enriched) separation->s_alcohol r_ester (R)-ester (Enantiomerically Enriched) separation->r_ester

Caption: General workflow for the kinetic resolution of a racemic secondary alcohol.

I. Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution is a cornerstone of green chemistry, prized for its high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, are extensively used for the resolution of secondary alcohols.[6]

A. The Power of Lipases: Candida antarctica Lipase B (Novozym 435) and Pseudomonas cepacia Lipase

Among the plethora of available lipases, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) are workhorses in organic synthesis.[7][8] Their efficacy stems from their ability to create a chiral binding pocket that preferentially accommodates one enantiomer of the substrate for acylation.

Mechanism of Action: The catalytic triad (serine, histidine, and aspartate/glutamate) in the lipase's active site is central to its function. The serine hydroxyl group, activated by the histidine, acts as a nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate. This intermediate then transfers the acyl group to the alcohol. The enantioselectivity arises from the differential fit and stabilization of the two enantiomers within the active site. For many secondary alcohols, lipases preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

B. Comparative Performance of Lipases

The choice of lipase and reaction conditions significantly impacts the efficiency and selectivity of the resolution. Below is a comparative summary based on typical results for secondary alcohols.

CatalystAcyl DonorSolventTemperature (°C)Typical Conversion (%)Typical ee of (S)-Alcohol (%)Enantiomeric Ratio (E)
Novozym 435 (CALB) Vinyl AcetateHexane30-40~50>99>200
Lipase from P. cepacia Vinyl AcetateDiisopropyl Ether30-40~50>98>100

Note: This data is representative for the kinetic resolution of secondary alcohols and provides a baseline for what can be expected for 1-tert-butoxypropan-2-ol.

C. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure for the enzymatic resolution of racemic 1-tert-butoxypropan-2-ol.

Materials:

  • Racemic 1-tert-butoxypropan-2-ol

  • Novozym 435 or immobilized Pseudomonas cepacia lipase

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or diisopropyl ether (solvent)

  • Magnetic stirrer and stir bar

  • Reaction vessel with a septum

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add racemic 1-tert-butoxypropan-2-ol (1.0 eq).

  • Add anhydrous solvent (e.g., hexane for Novozym 435).

  • Add the immobilized lipase (typically 10-20 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of (S)-1-tert-butoxypropan-2-ol and the (R)-acetate by column chromatography.

G start Start add_reactants Add (±)-alcohol, solvent, and lipase to vessel start->add_reactants add_acyl_donor Add vinyl acetate add_reactants->add_acyl_donor react Stir at 30-40 °C add_acyl_donor->react monitor Monitor by chiral GC/HPLC react->monitor check_conversion ~50% Conversion? monitor->check_conversion check_conversion->react No filter Filter to remove lipase check_conversion->filter Yes concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for enzymatic kinetic resolution.

II. Non-Enzymatic Kinetic Resolution: The Power of Chiral Catalysts

While enzymatic methods are highly effective, non-enzymatic kinetic resolution using synthetic chiral catalysts offers a complementary approach, particularly when enzymes show poor selectivity for a given substrate or when reaction conditions incompatible with enzymes are required.[9]

A. Chiral 4-(Dimethylamino)pyridine (DMAP) Derivatives

Chiral analogues of 4-(dimethylamino)pyridine (DMAP) have emerged as powerful nucleophilic catalysts for the kinetic resolution of secondary alcohols.[1][10] These catalysts operate by forming a highly reactive chiral N-acylpyridinium intermediate with an acylating agent (e.g., acetic anhydride). This intermediate then preferentially acylates one enantiomer of the alcohol.

Mechanism of Action:

  • The chiral DMAP catalyst reacts with the acylating agent (e.g., acetic anhydride) to form a chiral N-acylpyridinium ion.

  • This activated acylating agent is highly electrophilic.

  • One enantiomer of the racemic alcohol preferentially attacks the acyl group of the N-acylpyridinium ion, regenerating the catalyst and forming the ester product.

  • The enantioselectivity is determined by the diastereomeric transition states formed between the chiral catalyst-acyl complex and each enantiomer of the alcohol.

B. Performance of a Planar-Chiral DMAP Catalyst

The performance of these catalysts is highly dependent on their structure and the reaction conditions. Below is a summary of typical performance for the kinetic resolution of secondary alcohols using a planar-chiral DMAP catalyst.

CatalystAcylating AgentSolventTemperature (°C)Typical Selectivity (s)
Planar-Chiral DMAP Acetic Anhydridetert-Amyl Alcohol0 - Room Temp.10 - 50+

Note: The selectivity factor 's' is a measure of the relative rate of reaction of the two enantiomers. Higher 's' values indicate better separation.

C. Experimental Protocol: Chiral DMAP-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of racemic 1-tert-butoxypropan-2-ol using a chiral DMAP catalyst.

Materials:

  • Racemic 1-tert-butoxypropan-2-ol

  • Chiral DMAP catalyst (e.g., a Fu-type or Vedejs-type catalyst)

  • Acetic anhydride

  • Triethylamine (optional, as a base)

  • Anhydrous solvent (e.g., tert-amyl alcohol or diethyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel with a septum

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral DMAP catalyst (typically 1-5 mol%).

  • Add the anhydrous solvent.

  • Add the racemic 1-tert-butoxypropan-2-ol (1.0 eq).

  • If required, add triethylamine (1.0-1.5 eq).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add acetic anhydride (0.6-0.8 eq) dropwise.

  • Stir the reaction at the specified temperature and monitor the progress by chiral GC or HPLC.

  • Once the desired conversion is achieved, quench the reaction (e.g., with saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture by column chromatography.

G start Start add_catalyst Add chiral DMAP catalyst and solvent to vessel start->add_catalyst add_alcohol_base Add (±)-alcohol and triethylamine add_catalyst->add_alcohol_base cool Cool to 0 °C add_alcohol_base->cool add_anhydride Add acetic anhydride cool->add_anhydride react Stir at 0 °C add_anhydride->react monitor Monitor by chiral GC/HPLC react->monitor check_conversion Desired Conversion? monitor->check_conversion check_conversion->react No quench Quench reaction check_conversion->quench Yes extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for chiral DMAP-catalyzed kinetic resolution.

III. Head-to-Head Comparison and Concluding Remarks

FeatureEnzymatic Resolution (Lipases)Non-Enzymatic Resolution (Chiral DMAP)
Catalyst Source Biological (Renewable)Synthetic
Selectivity (E or s) Generally very high (E > 100-200)Good to excellent (s = 10-50+)
Reaction Conditions Mild (near-neutral pH, 25-50 °C)Often requires anhydrous conditions, can be run at lower temperatures (0 °C)
Solvents Organic solvents (e.g., hexane, MTBE) or biphasic systemsAnhydrous organic solvents (e.g., ether, tert-amyl alcohol)
Substrate Scope Broad for alcohols, but can be substrate-dependentBroad, particularly for aryl and alkyl secondary alcohols
Operational Simplicity High (immobilized enzymes are easily removed)Requires careful handling of reagents and catalyst
Cost Immobilized enzymes can be expensive but are often reusableCatalyst synthesis can be complex and costly
Environmental Impact Generally considered "greener"Can involve hazardous reagents and solvents

Choosing the Right Path:

For the kinetic resolution of this compound, both enzymatic and non-enzymatic methods present viable and powerful options.

  • Enzymatic resolution with Novozym 435 is an excellent starting point due to its high expected enantioselectivity, operational simplicity, and mild conditions. The reusability of the immobilized enzyme also adds to its cost-effectiveness on a larger scale.

  • Non-enzymatic resolution with a chiral DMAP catalyst offers a valuable alternative, especially if enzymatic methods prove to be slow or inefficient for this specific substrate. The ability to tune the catalyst structure provides an avenue for optimization that is not as readily available with enzymes.

Ultimately, the optimal choice will depend on a combination of factors including the desired scale of the reaction, cost considerations, available equipment, and the specific performance of each method with 1-tert-butoxypropan-2-ol. It is highly recommended to perform small-scale screening experiments for both approaches to determine the most efficient and selective method for your specific application.

References

  • Mandai, H., et al. (2013). Kinetic resolution of secondary alcohols by chiral DMAP derivatives prepared by the Ugi multicomponent reaction. HETEROCYCLES, Vol. 87, No. 2.
  • Fu, G. C., et al. (n.d.). Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society.
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  • (2011). Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule. PMC - PubMed Central.
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  • (n.d.). Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes.
  • (n.d.). Methods for producing propylene glycol monoesters using a lipase.
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A Senior Application Scientist's Guide to Chiral Building Blocks: A Cost-Benefit Analysis of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary for the Drug Development Professional

In the relentless pursuit of stereochemically pure active pharmaceutical ingredients (APIs), the choice of chiral building blocks is a critical decision point, balancing cost, efficiency, and scalability. This guide provides an in-depth cost-benefit analysis of (2S)-1-tert-Butoxypropan-2-ol, a versatile yet premium-priced chiral synthon. We dissect its performance against more common and economical alternatives—(S)-propylene glycol, (S)-1-methoxy-2-propanol, and (S)-Solketal. Our findings indicate that while the upfront cost of this compound is significantly higher, its true value is realized in reactions where high diastereoselectivity is paramount. The sterically demanding tert-butoxy group provides exceptional facial shielding of the adjacent stereocenter, often leading to superior enantiomeric excess (ee), simplified purification pathways, and higher overall yields in complex syntheses. This can offset the initial material cost by reducing downstream processing expenses and minimizing the loss of valuable intermediates. This guide provides the data and framework to help researchers determine when this powerful building block is a sound strategic investment for their synthesis campaigns.

Introduction: The Imperative of Chirality in Modern Synthesis

The biological activity of a drug is intrinsically linked to its three-dimensional structure. As most biological targets, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with enantiomeric molecules.[1] This fundamental principle has driven regulatory agencies and pharmaceutical companies to develop single-enantiomer drugs to maximize therapeutic efficacy and minimize potential side effects associated with the inactive or harmful enantiomer.[1][2] This paradigm shift necessitates a robust toolbox of chiral building blocks—enantiomerically pure compounds that serve as starting materials for complex chiral molecules.[3][4]

This compound is a chiral secondary alcohol that has emerged as a valuable synthon in asymmetric synthesis.[5][6][7] Its structure, featuring a bulky tert-butoxy group adjacent to a chiral hydroxyl-bearing carbon, allows for highly stereoselective transformations, making it a powerful tool for constructing complex pharmaceutical intermediates.[5] However, its utility must be weighed against its cost. This guide provides a rigorous, data-driven comparison to help researchers make an informed decision.

Technical Profile: this compound

A thorough understanding of a reagent's physical and safety properties is the foundation of any sound chemical process.

Physicochemical Properties

This compound is a colorless liquid with a characteristic ethereal odor.[8][9][10] Its key properties are summarized below and compared with common alternatives.

PropertyThis compound(S)-Propylene Glycol(S)-1-Methoxy-2-propanol(S)-Solketal
Molecular Formula C₇H₁₆O₂[10][11]C₃H₈O₂[12]C₄H₁₀O₂[13]C₆H₁₂O₃
Molecular Weight 132.20 g/mol [8][10][11]76.09 g/mol [12]90.12 g/mol 132.16 g/mol
Boiling Point 151-155.3 °C[8][11][14]188.2 °C118-119 °C190-191 °C
Density 0.87-0.89 g/cm³[7][11][14]1.036 g/cm³0.92 g/cm³1.063 g/cm³
Flash Point 44.4 - 49.7 °C[8][11][15]99 °C31 °C91 °C
Water Solubility Soluble (18% at 20°C)[7][9]Miscible[16]MiscibleMiscible
Safety & Handling Profile

While exhibiting low acute toxicity, this compound requires careful handling.[8]

  • Hazards: It is a flammable liquid and vapor and causes serious eye irritation.[15][17] The substance can presumably form explosive peroxides and should be checked prior to distillation.[15] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a face shield during handling.[15] Use in a well-ventilated area or with local exhaust ventilation.[15]

  • Storage: Store in a cool, fireproof area separated from strong oxidants.[15]

These safety requirements contribute to the "hidden costs" of using this reagent, necessitating investment in appropriate engineering controls and PPE.

Synthesis and Cost Landscape

The economic viability of a chiral building block is directly tied to the efficiency of its synthesis.

Manufacturing Process

Enantiomerically pure this compound is typically synthesized via one of two primary routes:

  • Sharpless Asymmetric Epoxidation: This classic method involves the epoxidation of allyl alcohol, followed by a regioselective ring-opening of the resulting chiral epoxide.[5] This route offers high enantiopurity but can be multi-step and expensive.

  • Acid-Catalyzed Etherification: The more common industrial method involves the reaction of propylene glycol with isobutylene using a solid acid catalyst, such as Amberlyst-15.[9][17][18][19] This process is efficient and greener, as the catalyst is easily separated and can be reused.[19]

SynthesisWorkflow cluster_route1 Sharpless Epoxidation Route cluster_route2 Industrial Etherification Route AA Allyl Alcohol Epoxide Chiral Epoxide AA->Epoxide Sharpless Epoxidation Product1 This compound Epoxide->Product1 Ring Opening PG Propylene Glycol Product2 This compound PG->Product2 IB Isobutylene IB->Product2 catalyst Amberlyst-15 (Solid Acid Catalyst) catalyst->Product2

Caption: Primary synthetic routes to this compound.
Cost Analysis

The price of chiral building blocks is a major factor in project planning.[20] this compound is a specialty chemical, and its price reflects the complexity of ensuring high enantiomeric purity.

Building BlockSupplier ExamplePrice (USD, Research Scale)Relative Cost IndexKey Cost Driver
This compound American Custom Chemicals Corp.~$277 / 1 g[14]~100Asymmetric synthesis/purification
(S)-Propylene Glycol Sigma-Aldrich~$50 / 100 g~0.2Fermentation/biotech route[16]
(S)-1-Methoxy-2-propanol Various~$100 / 500 mL~0.1High volume solvent production
(S)-Solketal Various~$70 / 100 g~0.25Abundant glycerol feedstock[21]

Note: Prices are approximate, based on 2024 catalog values for research-grade materials, and are subject to change. The relative cost index is normalized to this compound for comparison.

The data clearly shows that this compound is orders of magnitude more expensive on a per-gram basis than its common alternatives. This premium necessitates a clear performance advantage to justify its use.

Comparative Performance in Synthesis

The decision to use an expensive reagent hinges on its ability to outperform cheaper alternatives in critical applications. The primary advantage of this compound lies in the steric directing effect of its bulky tert-butoxy group.

Role as a Chiral Building Block & Auxiliary

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved.[22][23] While this compound can be used to form auxiliaries, its main strength is as a permanent building block where its stereocenter and steric bulk are incorporated into the final molecule's backbone.

The Steric Shielding Effect: The large tert-butyl group effectively blocks one face of the molecule, forcing incoming reagents to attack the C2 hydroxyl (or a derivative thereof) from the less hindered face. This is a significant advantage over (S)-1-methoxy-2-propanol, whose methyl group offers much weaker steric direction, and (S)-propylene glycol, where the free primary hydroxyl can interfere or lead to undesired side reactions.

Caption: Steric shielding by the tert-butoxy group directs reagent attack.
Representative Protocol: Oxidation to (2S)-1-tert-Butoxypropan-2-one

The oxidation of the secondary alcohol provides a valuable chiral ketone, a key intermediate for many synthetic pathways.[5] This protocol demonstrates a standard procedure.

Objective: To synthesize (2S)-1-tert-Butoxypropan-2-one via Swern oxidation.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous DCM to the flask, followed by oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO in anhydrous DCM to the flask, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Add a solution of this compound in anhydrous DCM dropwise over 20 minutes, maintaining the temperature below -60 °C. Stir for an additional 45 minutes.

  • Slowly add triethylamine to the reaction mixture, which may cause some bubbling. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield the pure chiral ketone.

Expected Outcome: This procedure typically yields the desired ketone in high purity (>95%) and with no loss of enantiomeric integrity. The bulky tert-butyl group makes the product less volatile than smaller analogous ketones, which can simplify its isolation but requires higher vacuum for distillation.

The Final Verdict: A Decision-Making Framework

The choice between this compound and its alternatives is not a matter of which is "best," but which is "most appropriate" for a given synthetic challenge.

Choose this compound when:

  • High Diastereoselectivity is Essential: The primary justification for its cost is achieving high levels of stereocontrol that cannot be reached with less hindered analogues.

  • The tert-Butyl Group is a Desired Structural Feature: When the bulk and lipophilicity of the tert-butyl ether are advantageous for the final molecule's properties (e.g., modulating solubility or receptor binding).

  • Simplifying Downstream Purification is a Priority: Achieving a cleaner reaction with higher selectivity can drastically reduce the time and cost of chromatographic purification, potentially offsetting the initial reagent cost.

Consider Alternatives when:

  • Cost is the Primary Constraint: For early-stage discovery or large-scale processes where margins are thin, the more economical (S)-propylene glycol or (S)-1-methoxy-2-propanol are more suitable.

  • Moderate Selectivity is Acceptable: If the subsequent steps allow for the separation of diastereomers or if the desired stereochemical outcome is not critical.

  • A Primary Alcohol is the Required Reactive Handle: In this case, (S)-Solketal is a superior choice, as it provides a protected, chiral scaffold with an accessible primary alcohol.

DecisionTree start Start: Need Chiral C3 Building Block q1 Is >95% diastereoselectivity in a key C2 reaction critical? start->q1 use_tBu INVEST: Use this compound (Benefit: High selectivity, simplified purification) q1->use_tBu Yes q2 Is a primary alcohol the required reactive site? q1->q2 No use_solketal OPTIMIZE: Use (S)-Solketal (Benefit: Low cost, protected diol) q2->use_solketal Yes q3 Is the reagent primarily a solvent or simple synthon? q2->q3 No use_methoxy ECONOMIZE: Use (S)-1-Methoxy-2-propanol (Benefit: Very low cost, good solvent) q3->use_methoxy Yes use_pg ECONOMIZE: Use (S)-Propylene Glycol (Benefit: Low cost, two hydroxyl groups) q3->use_pg No

Caption: Decision framework for selecting a C3 chiral building block.

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A Guide to the Spectroscopic Comparison of (2S)- and (2R)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of safety, efficacy, and quality control. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (2S) and (2R) enantiomers of 1-tert-Butoxypropan-2-ol, a key solvent and chemical intermediate.

We will first establish the baseline spectroscopic signature of the molecule using standard techniques, which, as we will demonstrate, are inherently "blind" to chirality. Subsequently, we will delve into advanced chiroptical methods that enable their unambiguous differentiation. This guide is structured to provide not only the data but also the causality behind the experimental choices, ensuring a self-validating and authoritative resource.

The Challenge of Chirality: Identical by Convention

Enantiomers possess identical physical properties such as boiling point, density, and refractive index. Critically, in an achiral environment, their spectroscopic responses to most conventional techniques are also identical. This is because methods like standard Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) probe the molecule's constitution and connectivity, which are the same for both enantiomers. The spatial arrangement—the very feature that defines them—is not differentiated by these methods.[1][2][3]

The following sections present the standard spectroscopic data for 1-tert-Butoxypropan-2-ol. This data is applicable to the racemic mixture as well as to each pure enantiomer when analyzed under achiral conditions.[4][5]

Part 1: The Achiral Spectroscopic Fingerprint

The foundational spectroscopic data provides a unique fingerprint for the molecular structure of 1-tert-Butoxypropan-2-ol, confirming its atomic connectivity and functional groups.[4]

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4] In a standard deuterated solvent like CDCl₃, both (2S)- and (2R)-1-tert-Butoxypropan-2-ol yield identical spectra.

Table 1: ¹H NMR Data for 1-tert-Butoxypropan-2-ol in CDCl₃
Signal Chemical Shift (δ, ppm) Multiplicity Assignment
a~1.15Doublet-CH(OH)CH₃
b~1.20Singlet-OC(CH₃)₃
c~2.45Broad Singlet-OH
d~3.20Doublet of Doublets-OCHH-
e~3.35Doublet of Doublets-OCHH-
f~3.85Multiplet-CH(OH)CH₃
Data sourced from BenchChem.[4]
Table 2: ¹³C NMR Data for 1-tert-Butoxypropan-2-ol in CDCl₃
Chemical Shift (δ, ppm) Assignment
~20.5-CH(OH)CH₃
~27.5-OC(CH₃)₃
~67.0-CH(OH)CH₃
~73.5-OCH₂-
~75.0-OC(CH₃)₃
Data sourced from BenchChem.[4]

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6] The IR spectra of the (2S) and (2R) enantiomers are superimposable.

Table 3: Key IR Absorptions for 1-tert-Butoxypropan-2-ol
Frequency Range (cm⁻¹) Assignment
3200-3600 (broad)O-H stretch (alcohol)
2850-2960 (strong)C-H stretch (alkane)
1060-1150 (strong)C-O stretch (ether and secondary alcohol)
Characteristic ranges sourced from standard IR correlation charts.[7][8]

MS provides the molecular weight and fragmentation pattern of a molecule. Since fragmentation is based on bond strengths and atomic masses, enantiomers produce identical mass spectra. The molecular ion [M]+ for 1-tert-Butoxypropan-2-ol is m/z 132. A prominent fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[9]

Part 2: Spectroscopic Differentiation of Enantiomers

To distinguish between the (2S) and (2R) enantiomers, we must introduce a chiral influence into the experiment. This can be achieved using chiral auxiliaries in NMR or by employing a spectroscopic technique that is inherently sensitive to chirality, such as Vibrational Circular Dichroism.

Method 1: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Causality: The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomeric analyte and a chiral solvating agent.[10] Diastereomers have different physical properties and, therefore, distinct NMR spectra. By adding a CSA to the NMR sample, the magnetic environment of the corresponding nuclei in the (2S) and (2R) enantiomers becomes non-equivalent, leading to the splitting of signals (enantioresolution) in the NMR spectrum.[11]

Expected Outcome: In the presence of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), the ¹H NMR spectrum of a racemic mixture of 1-tert-Butoxypropan-2-ol would be expected to show two distinct sets of signals for certain protons, particularly those close to the chiral center (e.g., the -CH(OH)CH₃ proton and the adjacent methyl and methylene protons). The relative integration of these split signals can be used to determine the enantiomeric excess (ee).

Caption: Workflow for chiral discrimination using NMR with a CSA.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Causality: VCD measures the differential absorption of left- and right-handed circularly polarized infrared light by a chiral molecule.[12] This phenomenon, known as the Cotton effect, is directly dependent on the three-dimensional arrangement of atoms around the stereocenter. Enantiomers, being mirror images, will interact with circularly polarized light in an equal but opposite manner.[13][14]

Expected Outcome: The VCD spectra of (2S)- and (2R)-1-tert-Butoxypropan-2-ol will be perfect mirror images of each other. Where the (2S)-enantiomer shows a positive VCD band, the (2R)-enantiomer will show a negative band of equal magnitude, and vice-versa. This provides an unambiguous method for identifying each enantiomer and determining its absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations.[12]

G cluster_0 VCD Analysis of Enantiomers S_Enantiomer (2S)-1-tert-Butoxypropan-2-ol VCD_S VCD Spectrum S (e.g., Positive Cotton Effect) S_Enantiomer->VCD_S Measures Differential Absorption R_Enantiomer (2R)-1-tert-Butoxypropan-2-ol VCD_R VCD Spectrum R (e.g., Negative Cotton Effect) R_Enantiomer->VCD_R Measures Differential Absorption VCD_S->VCD_R Mirror Images

Caption: Expected mirror-image relationship in VCD spectra of enantiomers.

Table 4: Comparative Summary of Spectroscopic Techniques
Technique This compound (2R)-1-tert-Butoxypropan-2-ol
Standard ¹H & ¹³C NMR Identical SpectraIdentical Spectra
Standard IR Identical SpectraIdentical Spectra
Mass Spectrometry Identical SpectraIdentical Spectra
¹H NMR with Chiral Solvating Agent Unique set of chemical shifts (diastereomeric complex 1)Unique set of chemical shifts (diastereomeric complex 2)
Vibrational Circular Dichroism (VCD) Spectrum with a specific sign pattern (e.g., +,-,+)Mirror-image spectrum with opposite sign pattern (e.g., -,+,-)

Experimental Protocols

The following protocols are provided as a guide for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Standard NMR Data Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-tert-Butoxypropan-2-ol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. For ¹H NMR, use a 400 MHz or higher spectrometer. For ¹³C NMR, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[4]

  • Data Acquisition (¹H): Acquire the spectrum using standard parameters. A typical experiment involves a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 128 or more) and a longer relaxation delay.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.

Protocol 2: Chiral Discrimination using NMR with a CSA
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the 1-tert-Butoxypropan-2-ol sample as described in Protocol 1.

  • Addition of CSA: Add a small, precisely measured amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. Start with a sub-stoichiometric amount (e.g., 0.2 equivalents).

  • Titration and Acquisition: Re-acquire the ¹H NMR spectrum. Observe any splitting of signals. Incrementally add more CSA (e.g., in 0.2 equivalent steps) and acquire a spectrum after each addition until optimal signal separation is achieved or no further changes are observed.

  • Analysis: Identify the split signals corresponding to the two diastereomeric complexes. Integrate the respective peaks to calculate the enantiomeric ratio.

Protocol 3: VCD Spectroscopy
  • Sample Preparation: VCD requires higher sample concentrations than standard IR. Prepare a solution of 1-tert-Butoxypropan-2-ol (e.g., 0.1 M) in a suitable solvent that has minimal absorption in the fingerprint region (e.g., CCl₄ or CDCl₃).

  • Instrument Setup: Use a Fourier-transform spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).

  • Data Acquisition: Place the sample cell in the spectrometer. Acquire spectra for the sample, a solvent blank, and a racemic mixture (which should show no VCD signal). Data collection often requires several hours to achieve a high signal-to-noise ratio.

  • Processing: The instrument's software subtracts the solvent spectrum and processes the raw data to generate the final VCD spectrum, which plots the differential absorbance (ΔA) versus wavenumber.

  • Interpretation: Compare the VCD spectrum of the (2S)-enantiomer with that of the (2R)-enantiomer to confirm their mirror-image relationship.

Conclusion

While (2S)- and (2R)-1-tert-Butoxypropan-2-ol are indistinguishable by conventional spectroscopic methods, their unique three-dimensional nature can be unequivocally resolved through the application of chiroptical techniques. NMR spectroscopy in the presence of a chiral solvating agent provides a powerful method for quantification by inducing the formation of diastereomeric complexes with distinct spectral signatures. Vibrational Circular Dichroism offers a direct probe of molecular chirality, yielding characteristic mirror-image spectra for each enantiomer that can be used for absolute configuration assignment. The judicious selection of these advanced methods is essential for any rigorous scientific investigation or quality control process involving these or other chiral molecules.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-1-tert-Butoxypropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-1-tert-Butoxypropan-2-ol, a member of the propylene glycol mono-tert-butyl ether (P-series) family, is a versatile solvent utilized in coatings, cleaners, inks, and various laboratory applications.[1][2][3] Its favorable properties, such as high electrolyte solubility, often position it as a substitute for E-series glycol ethers.[1][2] However, its utility in research and development is matched by the critical need for rigorous disposal protocols. Improper handling of this flammable and irritating compound poses significant risks to personnel safety, environmental integrity, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, empowering you, our fellow scientists and researchers, to manage this chemical waste stream with the highest degree of safety and scientific diligence.

Section 1: Hazard Profile & Chemical Characteristics

A thorough understanding of a chemical's intrinsic hazards is the foundation of its safe management. This compound is a combustible liquid that presents several key risks that directly inform its disposal requirements.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor with a flash point of approximately 44-45°C.[2][4] Above this temperature, it can form explosive mixtures with air, necessitating strict control of ignition sources.[4]

  • Serious Eye Irritation: Direct contact can cause serious eye damage and irritation.[5][6][7][8]

  • Skin Irritation: Prolonged contact may lead to skin irritation.[6][7]

  • Inhalation Risk: Inhalation of vapors may lead to respiratory irritation, drowsiness, or dizziness.[8][9]

  • Potential for Peroxide Formation: As an ether, this compound can presumably form explosive peroxides upon exposure to air and light, especially during long-term storage.[4][10] This is a critical consideration for older containers, as peroxides can be shock-sensitive and highly explosive when concentrated.[11][12]

  • Incompatibility: It reacts with strong oxidizing agents.[4][6][10]

Data Summary: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1][2]
Molecular Weight 132.20 g/mol [1][5]
Appearance Colorless liquid with a characteristic odor[1][2][4]
Boiling Point ~151°C[2][4]
Flash Point ~44-45°C (Closed Cup)[2][4]
Solubility in Water Soluble[5]
Vapor Pressure 2.7 mm Hg at 25°C[2]

Section 2: Procedural Guide for Disposal

The disposal of this compound is not merely a final step but an integrated part of the laboratory workflow. It must be handled as a designated hazardous waste stream from the moment it is deemed unusable.

Step 1: Pre-Disposal Assessment & Safety Check

Before handling the waste container, a critical assessment is required.

  • Age of Container: For any container that has been open for more than 6 months or is older than one year (even if unopened), the risk of peroxide formation is elevated.[12][13]

  • Peroxide Testing (For Older Reagents): If the container's history is unknown or it exceeds storage time recommendations, it must be tested for peroxides before handling. Use commercially available peroxide test strips.

    • Causality: This step is crucial because the act of unscrewing a cap on a container with crystallized peroxides on the threads can provide enough friction to cause a detonation. If peroxides are detected, do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) department immediately for specialized disposal.[11][13]

Step 2: Waste Accumulation & Containerization

All waste containing this compound must be collected as hazardous waste. Never dispose of this chemical down the sink or in regular trash.[11][13][14]

  • Select a Designated Container:

    • Use a container compatible with flammable liquids. Plastic-coated glass bottles are often recommended to minimize breakage risk.[15]

    • The container must have a tight-sealing cap to prevent the escape of flammable vapors.[11][12]

  • Transfer the Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to control vapor inhalation.

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles (or a face shield), nitrile gloves, and a lab coat.[4]

  • Practice Waste Segregation:

    • Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[6][11]

    • Follow your institution's waste stream hierarchy, which typically segregates flammable solvents from halogenated and aqueous wastes.[15]

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[11][12]

    • Fill containers to no more than 90% capacity to allow for vapor expansion.

    • Use secondary containment (such as a chemical-resistant tray or tub) to capture any potential leaks.[11]

Step 3: Labeling and Documentation

Proper labeling is a non-negotiable safety and regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed EHS-provided hazardous waste label.

  • Required Information: The label must clearly state:

    • The full chemical name: "this compound" (no abbreviations).[11]

    • The approximate concentration or percentage of each component if it is a mixture.[11]

    • The relevant hazard pictograms (e.g., Flammable, Irritant).

    • The date the container was started and the date it was filled.[11]

Step 4: Storage Pending Disposal
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area must be away from heat, direct sunlight, sparks, and any potential ignition sources.[16]

  • Ensure it remains segregated from incompatible materials.[11]

Step 5: Arranging Final Disposal
  • Once the container is full (or within institutional time limits for waste accumulation), arrange for a pickup.

  • Contact your institution's EHS office or a licensed waste disposal contractor to collect the hazardous waste.[6][16] Do not transport hazardous waste yourself.[13]

Section 3: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is critical.

  • Small Spills (< 1 Liter):

    • Alert personnel in the immediate area and control ignition sources.[4]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[4][16]

    • Collect the absorbent material using non-sparking tools and place it in a sealable container for disposal as hazardous waste.[16][17]

    • Clean the spill area thoroughly.

  • Large Spills (> 1 Liter):

    • Evacuate the laboratory immediately.[12]

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • From a safe location, contact your institution's emergency response line and EHS department.[12]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 4: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Accumulation cluster_final Final Disposal cluster_spill Emergency Spill Protocol gen Waste Generation: This compound assess Assess Container Age (>6mo open?) gen->assess peroxide Test for Peroxides assess->peroxide Yes container Select Compatible, Labeled Waste Container assess->container No ehs STOP. Contact EHS Immediately. peroxide->ehs Positive peroxide->container Negative transfer Transfer Waste in Fume Hood (Full PPE) container->transfer segregate Segregate from Incompatibles transfer->segregate store Store Sealed Container in Secondary Containment segregate->store pickup Arrange Pickup by EHS / Licensed Contractor store->pickup spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<1L): Absorb with Inert Material, Collect as HazWaste spill_size->small_spill Small large_spill Large Spill (>1L): Evacuate & Call EHS spill_size->large_spill Large

Caption: Workflow for the safe disposal of this compound.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. National Center for Biotechnology Information (NCBI).

  • Flammable Solvents. University of York, Department of Biology.

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • 1-tert-Butoxy-2-propanol | C7H16O2. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET. (Generic example, principles apply).

  • SAFETY DATA SHEET: 3-butoxypropan-2-ol. Sigma-Aldrich.

  • 1-tert-BUTOXYPROPAN-2-OL. IARC Publications.

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. International Labour Organization.

  • 1-tert-BUTOXYPROPAN-2-OL. IARC Publications (Monograph Volume 84).

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Inchem.org.

  • Identifying and minimizing side reactions with 1-Tert-butoxy-2-propanol. BenchChem.

  • Safety data sheet: 1-Butoxy-2-propanol.

  • SAFETY DATA SHEET: Tert-Butanol.

  • SAFETY DATA SHEET: tert-Butyl alcohol. Fisher Scientific.

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. National Center for Biotechnology Information (NCBI).

  • SAFETY DATA SHEET: 1-(tert-Butoxy)-2-propanol. TCI Chemicals.

  • SAFETY DATA SHEET. PPG.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Safety Data Sheet: Propylene glycol butyl ether. Carl ROTH.

  • SAFETY DATA SHEET: (R)-(-)-sec-Butanol.

Sources

Navigating the Safe Handling of (2S)-1-tert-Butoxypropan-2-ol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (2S)-1-tert-Butoxypropan-2-ol, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but also the scientific rationale behind them, fostering a deeply ingrained culture of safety and precision in your laboratory.

This compound , a member of the propylene glycol ether family, is a colorless liquid with a characteristic ether-like odor.[1] While propylene glycol ethers are generally considered to have lower toxicity than their ethylene glycol counterparts, they are not without hazards. This compound is a flammable liquid and vapor, and it can cause serious eye and skin irritation.[1][2][3][4][5] Furthermore, like other ethers, it has the potential to form explosive peroxides upon prolonged storage or exposure to air.[1][2][6] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) are non-negotiable.

Hazard Assessment: Understanding the Risks

Before detailing specific PPE requirements, it is crucial to recognize the primary hazards associated with this compound:

  • Flammability: The compound is a flammable liquid with a flashpoint of 44.4°C, meaning it can form ignitable vapor/air mixtures at or above this temperature.[1][2] All work should be conducted away from open flames, sparks, and other sources of ignition.[1][2][7]

  • Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye irritation, characterized by redness and pain.[1][2]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[3][8][4][5]

  • Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, coughing, nausea, and sore throat.[1][2][9]

  • Peroxide Formation: Ethers are known to form explosive peroxides when exposed to air and light. It is recommended to check for peroxides prior to distillation and eliminate them if found.[1][2][6]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to safety is essential, beginning with engineering controls and administrative procedures, supplemented by the diligent use of PPE.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the concentration of vapors in the breathing zone.[1][2] Use of explosion-proof electrical equipment is also recommended, especially when working above the flashpoint.[1][2][7]

  • Administrative Controls: Develop and strictly adhere to standard operating procedures (SOPs) for the handling, storage, and disposal of this chemical. Ensure all personnel are trained on these procedures and the associated hazards.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of appropriate PPE is contingent on the nature and scale of the operation. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top operations (small scale, in fume hood) Safety glasses with side shields or safety goggles.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Standard laboratory coat.Not typically required if handled in a fume hood.
Weighing and transferring (outside of fume hood) Safety goggles. A face shield is recommended if there is a splash hazard.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Chemical-resistant lab coat or apron.An approved half-face respirator with an organic vapor cartridge may be necessary depending on the quantity and ventilation.[9]
Large-scale operations or potential for splashing Safety goggles and a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Chemical-resistant apron or coveralls.A supplied-air respirator may be required for extensive or high-concentration exposures.
Spill cleanup Safety goggles and a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Chemical-resistant coveralls and boots.A self-contained breathing apparatus (SCBA) may be necessary for large spills or in confined spaces.[10]

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess the Task fume_hood Is the task performed in a fume hood? start->fume_hood large_spill Is it a large spill or in a confined space? start->large_spill Spill Cleanup small_scale Is it a small-scale operation? fume_hood->small_scale Yes splash_risk Is there a risk of splashing? fume_hood->splash_risk No ppe_level_1 Level 1 PPE: - Safety glasses - Nitrile/Neoprene gloves - Lab coat small_scale->ppe_level_1 Yes ppe_level_2 Level 2 PPE: - Safety goggles - Nitrile/Neoprene gloves - Chemical-resistant lab coat small_scale->ppe_level_2 No splash_risk->ppe_level_2 No ppe_level_3 Level 3 PPE: - Safety goggles & face shield - Nitrile/Neoprene gloves - Chemical-resistant apron/coveralls splash_risk->ppe_level_3 Yes large_spill->ppe_level_3 No ppe_level_4 Level 4 PPE: - Safety goggles & face shield - Nitrile/Neoprene gloves - Chemical-resistant coveralls & boots - SCBA large_spill->ppe_level_4 Yes

Caption: PPE selection workflow based on task and risk assessment.

Operational and Disposal Plans: From Use to Waste

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2][3][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • Store separately from strong oxidizing agents.[1][2]

Spill Response:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[10] Isolate the spill area for at least 50 meters (150 feet) in all directions.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate vicinity.[1][2][6]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Stop the leak if it can be done without risk.[6] Use a non-combustible absorbent material like sand or earth to contain the spill.[1][2][6]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[10][6][11]

  • Decontamination: Clean the spill area with soap and water.[10]

Disposal:

  • Dispose of waste material and contaminated absorbents in accordance with local, regional, and national regulations.[1][2] Do not allow the product to enter drains or waterways.[12]

  • Empty containers may retain product residue and should be handled with the same precautions as the product itself.[12]

First Aid: Immediate Actions
  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][1][2]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.[1][2][3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink. Seek immediate medical attention.[1][2]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.

References

  • G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET.

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.

  • PROPYLENE GLYCOL ETHYL ETHER - CAMEO Chemicals - NOAA.

  • 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem.

  • Safety Data Sheet Propylene glycol monomethyl ether - Redox.

  • Hazardous Substance Fact Sheet - NJ.gov.

  • Glycol Ethers - CDPH.

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL - Inchem.org.

  • Sigma-Aldrich - SAFETY DATA SHEET.

  • SDS: 1-(1-butoxypropan-2-yloxy)propan-2-ol.

  • Safety Data Sheet: 3-butoxypropan-2-ol - Carl ROTH.

  • 1-Butoxy-2-propanol SDS, 5131-66-8 Safety Data Sheets - ECHEMI.

  • Safety data sheet - Biosolve.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.